Technical Documentation Center

6-Chloro-2-iodo-3-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-2-iodo-3-methylpyridine
  • CAS: 1261473-80-6

Core Science & Biosynthesis

Foundational

6-Chloro-2-iodo-3-methylpyridine chemical properties

An In-depth Technical Guide to 6-Chloro-2-iodo-3-methylpyridine: Properties, Reactivity, and Applications in Synthetic Chemistry Introduction 6-Chloro-2-iodo-3-methylpyridine is a highly functionalized heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-2-iodo-3-methylpyridine: Properties, Reactivity, and Applications in Synthetic Chemistry

Introduction

6-Chloro-2-iodo-3-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in pharmaceutical and agrochemical development. Its structure, featuring a pyridine core substituted with a methyl group and two different halogens at strategic positions, makes it a versatile and valuable building block for the synthesis of complex organic molecules.[1] The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, which allows for selective, sequential chemical transformations. This guide, intended for chemists and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, and practical applications of this important synthetic intermediate.

Physicochemical and Structural Properties

6-Chloro-2-iodo-3-methylpyridine is a solid at room temperature.[2] Proper handling and storage are crucial to maintain its integrity. It should be stored in a dark, inert atmosphere, preferably refrigerated between 2-8°C.

Below is a summary of its key properties:

PropertyValueSource
Molecular Formula C₆H₅ClIN[2]
Molecular Weight 253.47 g/mol [2]
Physical Form Solid[2]
MDL Number MFCD18415733[2]
InChI Key UXVOHTRDIXCCJR-UHFFFAOYSA-N[2]
SMILES String Cc1ccc(Cl)nc1I[2]
Storage 2-8°C, Inert atmosphere, Protect from light

digraph "6_Chloro_2_iodo_3_methylpyridine" {
graph [fontname="Arial", fontsize=12, labelloc="t", label=""];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];

// Define the structure using nodes and edges C1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1[label=""]; H2[label=""]; Cl [label="Cl"]; I[label="I"]; CH3 [label="CH₃"];

// Arrange nodes for pyridine ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Arrange substituent nodes I[pos="2.6,1.5!"]; CH3 [pos="-2.6,1.5!"]; Cl [pos="2.6,-1.5!"];

// Draw bonds C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C1 [style=solid]; C2 -- C1 [style=double];

// Connect substituents C6 -- I[label=" I", fontcolor="#202124"]; C2 -- CH3 [label=" CH₃", fontcolor="#202124"]; C5 -- Cl [label=" Cl", fontcolor="#202124"];

// Add labels for positions pos_C2 [label="2", pos="-1.6,1!"]; pos_C3 [label="3", pos="-1.6,-1!"]; pos_C4 [label="4", pos="0,-1.8!"]; pos_C5 [label="5", pos="1.6,-1!"]; pos_C6 [label="6", pos="1.6,1!"]; pos_N1 [label="1", pos="-0.3,1.8!"];

// Dummy nodes for correct positioning dummy1 [pos="-3,2!", style=invis]; dummy2 [pos="3,-2!", style=invis]; }

Caption: 2D Structure of 6-Chloro-2-iodo-3-methylpyridine.

Spectral Characterization (Predicted)

While experimental spectral data for this specific compound is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on the electronic effects of its substituents on the pyridine ring.

  • ¹H NMR: The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The methyl protons will appear as a singlet.

  • ¹³C NMR: Six distinct signals are expected for the six carbons of the pyridine ring. The carbons directly bonded to the electronegative nitrogen and halogen atoms will be shifted downfield.

Predicted ¹H NMR Predicted ¹³C NMR
Shift (ppm) Assignment
7.5 - 7.81H, d, H-4
7.2 - 7.51H, d, H-5
2.4 - 2.63H, s, -CH₃

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 253. Key fragmentation patterns would likely involve the loss of the iodine atom (M - 127) followed by the loss of the chlorine atom (M - 127 - 35), reflecting the relative bond strengths.

Chemical Reactivity and Synthetic Utility

The synthetic power of 6-chloro-2-iodo-3-methylpyridine stems from the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This differential reactivity enables chemists to perform selective functionalization at the 2-position while leaving the 6-chloro substituent intact for subsequent transformations.

G start 6-Chloro-2-iodo-3-methylpyridine suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalyst, Base prod_suzuki 6-Chloro-2-aryl-3-methylpyridine suzuki->prod_suzuki prod_buchwald 6-Chloro-2-(dialkylamino)-3-methylpyridine buchwald->prod_buchwald prod_sonogashira 6-Chloro-2-alkynyl-3-methylpyridine sonogashira->prod_sonogashira

Caption: Selective functionalization pathways at the C-2 position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[3][4] For 6-chloro-2-iodo-3-methylpyridine, this reaction proceeds selectively at the C-2 iodo position.

Experimental Protocol: Synthesis of 6-Chloro-2-(4-methoxyphenyl)-3-methylpyridine

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 6-chloro-2-iodo-3-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The choice of a standard Pd(0) catalyst is sufficient due to the high reactivity of the aryl iodide.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, which are ubiquitous in pharmaceuticals.[5][6][7] This reaction has largely replaced harsher classical methods.[7]

Experimental Protocol: Synthesis of 6-Chloro-N,N-diethyl-3-methylpyridin-2-amine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with 6-chloro-2-iodo-3-methylpyridine (1.0 eq), a suitable palladium precatalyst such as [Pd(cinnamyl)Cl]₂ (0.01 eq), and a bulky electron-rich phosphine ligand like XPhos (0.02 eq). Add sodium tert-butoxide (NaOtBu, 1.4 eq) as the base.

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by diethylamine (1.2 eq). The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine and facilitating the catalytic cycle.[6]

  • Reaction Conditions: Seal the vial and heat the mixture to 100°C for 12-24 hours. The bulky phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[5]

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent like dichloromethane, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the target aryl amine.

Proposed Synthesis Route

A plausible synthetic route to 6-chloro-2-iodo-3-methylpyridine can be envisioned starting from the commercially available 2-amino-6-chloro-3-methylpyridine via a Sandmeyer-type reaction.

Caption: Proposed two-step synthesis of the title compound.

Protocol: Synthesis of 6-Chloro-2-iodo-3-methylpyridine

  • Diazotization: Cool a solution of concentrated sulfuric acid and water. To this, slowly add 2-amino-6-chloro-3-methylpyridine (1.0 eq) while maintaining the temperature below 10°C. Separately, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add the nitrite solution dropwise to the pyridine solution at 0-5°C. Stir the resulting mixture for 1 hour at this temperature to form the diazonium salt.

  • Iodination: Prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. A dark precipitate should form.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50°C) until nitrogen evolution ceases.

  • Work-up and Purification: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by water and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the final product.

Applications in Research and Development

The primary value of 6-chloro-2-iodo-3-methylpyridine is as an intermediate that enables the construction of more complex molecular architectures.

  • Pharmaceuticals: The chloro-pyridine scaffold is a common feature in many bioactive molecules and approved drugs.[8] This building block allows for the introduction of an aryl or amino group at the 2-position, followed by further modification at the 6-position (e.g., via nucleophilic aromatic substitution or another cross-coupling reaction), providing rapid access to diverse chemical libraries for drug screening.

  • Agrochemicals: It serves as a precursor for synthesizing novel herbicides and fungicides.[1] The specific substitution pattern can be tailored to optimize biological activity and selectivity.

  • Materials Science: Bipyridine and other functionalized pyridine derivatives are important ligands in coordination chemistry and can be used to construct novel materials with specific electronic or photophysical properties.

Safety and Handling

6-Chloro-2-iodo-3-methylpyridine is a hazardous substance and must be handled with appropriate precautions.[9]

Hazard Class Statement Code Description
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-2-iodo-3-methylpyridine is a strategically designed synthetic intermediate whose value is defined by the orthogonal reactivity of its two halogen substituents. Its ability to undergo selective palladium-catalyzed cross-coupling reactions at the C-2 iodo position makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the efficient synthesis of novel and complex molecules.

References

  • PubChem. 2-Iodo-6-methylpyridin-3-ol. Available from: [Link]

  • ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • ResearchGate. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Available from: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Hydroxy-6-Methylpyridine, 97%. Available from: [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet - Pyridine. Available from: [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

Sources

Exploratory

Synthesis pathways for 6-Chloro-2-iodo-3-methylpyridine

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-iodo-3-methylpyridine Introduction 6-Chloro-2-iodo-3-methylpyridine is a key heterocyclic building block in medicinal and agricultural chemistry. Its unique subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-iodo-3-methylpyridine

Introduction

6-Chloro-2-iodo-3-methylpyridine is a key heterocyclic building block in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a coordinating nitrogen atom and three distinct functional handles (methyl, chloro, and iodo groups), allows for sequential and site-selective modifications. The carbon-iodine bond is particularly valuable for introducing molecular complexity via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chloro group offers a secondary site for nucleophilic aromatic substitution or further coupling transformations under more forcing conditions. This guide provides a comprehensive overview of the principal synthetic pathways to this versatile intermediate, focusing on the underlying chemical logic, detailed experimental considerations, and a comparison of strategic advantages for researchers in drug development and process chemistry.

Strategic Analysis of Synthetic Pathways

The synthesis of 6-Chloro-2-iodo-3-methylpyridine can be approached from two primary strategic directions, each commencing from a different key intermediate. The choice between these pathways often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions.

  • Pathway A: Diazotization of an Aminopyridine Precursor. This classic route leverages the transformation of a primary aromatic amine into a diazonium salt, which is subsequently displaced by an iodide nucleophile. Its success hinges on the efficient preparation of the requisite 2-amino-6-chloro-3-methylpyridine intermediate.

  • Pathway B: Selective Halogen Modification of a Dichloropyridine Precursor. This pathway begins with 2,6-dichloro-3-methylpyridine and focuses on the selective replacement of one of the two chlorine atoms with iodine. This strategy relies on exploiting the subtle differences in reactivity between the C-2 and C-6 positions of the pyridine ring.

The following sections will provide a detailed technical examination of each pathway.

Pathway A: Synthesis via Diazotization of 2-Amino-6-chloro-3-methylpyridine

This pathway is a robust and well-established method for introducing an iodo group onto an aromatic ring. The overall transformation is a two-step process starting from the key intermediate, 2-amino-6-chloro-3-methylpyridine.

Logical Flow of Pathway A

The diagram below illustrates the synthetic sequence for Pathway A.

Pathway_A cluster_0 Step 1: Amination cluster_1 Step 2: Diazotization & Iodination A 2,6-Dichloro-3-methylpyridine B 2-Amino-6-chloro-3-methylpyridine A->B NH3 or NH4OH C Arenediazonium Salt (in situ intermediate) B->C 1. NaNO2, H+ 2. KI D 6-Chloro-2-iodo-3-methylpyridine C->D

Caption: Overall workflow for the synthesis of 6-Chloro-2-iodo-3-methylpyridine via Pathway A.

Step 1: Synthesis of 2-Amino-6-chloro-3-methylpyridine

The precursor, 2-amino-6-chloro-3-methylpyridine, is typically prepared via nucleophilic aromatic substitution (SNAr) on 2,6-dichloro-3-methylpyridine. The pyridine ring is inherently electron-deficient, which activates the chlorine atoms at the 2- and 6-positions towards nucleophilic attack.

Causality of Experimental Choices:

  • Nucleophile: Ammonia (either as a gas or an aqueous solution like ammonium hydroxide) is used as the nitrogen source.

  • Selectivity: In the case of 2,6-dichloro-3-nitropyridine, ammonolysis selectively displaces the chlorine at the 2-position (ortho to the nitro group) over the 6-position (para to the nitro group)[1][2]. For 2,6-dichloro-3-methylpyridine, the electronic influence of the methyl group is less pronounced, but displacement of one chloro group is readily achieved. Driving the reaction to mono-substitution versus di-substitution is controlled by stoichiometry and reaction time.

  • Solvent: Alcohols like isopropanol or methanol are common solvents that facilitate the dissolution of the starting materials[1][2].

Experimental Protocol (Illustrative):

  • Dissolve 2,6-dichloro-3-methylpyridine in a suitable solvent such as methanol or isopropanol in a pressure-rated vessel.

  • Cool the solution and introduce an excess of aqueous ammonia[1].

  • Seal the vessel and heat the mixture. The reaction temperature is critical and typically ranges from 35-100 °C depending on the substrate's reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-6-chloro-3-methylpyridine.

Step 2: Diazotization and Iodination (Sandmeyer-type Reaction)

The conversion of the 2-amino group to the 2-iodo group is the cornerstone of this pathway. This transformation proceeds via an arenediazonium salt intermediate.

Mechanistic Insights: The reaction begins with the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). The aminopyridine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield a diazonium salt[3]. This diazonium salt is a superb leaving group (N₂ gas). In the presence of potassium iodide (KI), the iodide ion (I⁻) acts as a nucleophile, displacing the nitrogen gas to form the final iodo-substituted pyridine[4][5]. While classic Sandmeyer reactions for chloro- and bromo-substitutions require a copper(I) catalyst, the iodination reaction typically proceeds readily without a catalyst due to the high nucleophilicity of the iodide ion[5][6].

Experimental Protocol:

  • Suspend 2-amino-6-chloro-3-methylpyridine in an aqueous solution of a strong acid (e.g., 48% HBr or concentrated HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes in the cold.

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete displacement.

  • The crude product often precipitates or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 6-Chloro-2-iodo-3-methylpyridine.

Pathway B: Synthesis via Selective Halogen Exchange

This pathway offers a more convergent approach, starting from the readily accessible 2,6-dichloro-3-methylpyridine. The critical challenge lies in achieving selective substitution at the C-2 position while preserving the C-6 chlorine. Two main methods can be considered for this transformation: a lithium-halogen exchange followed by iodination, or a direct nucleophilic substitution (Finkelstein-type reaction).

Logical Flow of Pathway B

Pathway_B cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Iodination A 3-Methylpyridine-N-oxide B 2,6-Dichloro-3-methylpyridine A->B POCl3 or SO2Cl2 C 6-Chloro-2-iodo-3-methylpyridine B->C Method 1: n-BuLi, then I2 Method 2: NaI (Finkelstein)

Caption: Overall workflow for the synthesis of 6-Chloro-2-iodo-3-methylpyridine via Pathway B.

Step 1: Synthesis of 2,6-Dichloro-3-methylpyridine

This key intermediate can be prepared from 3-methylpyridine (β-picoline). A common industrial method involves the N-oxidation of 3-methylpyridine followed by chlorination.

Experimental Protocol (Illustrative, from N-oxide)[7]:

  • Prepare 3-methyl-pyridine-1-oxide by oxidizing 3-methylpyridine with an oxidizing agent like hydrogen peroxide in acetic acid.

  • React the 3-methyl-pyridine-1-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phthaloyl chloride[7].

  • The reaction is typically heated to reflux.

  • After completion, the excess chlorinating agent is carefully quenched (e.g., by pouring onto ice) and the product is extracted with an organic solvent.

  • Purification by distillation or recrystallization yields 2,6-dichloro-3-methylpyridine[7]. A reported yield for a similar process is 68%[7].

Step 2, Method 1: Selective Iodination via Lithium-Halogen Exchange

Lithium-halogen exchange is an exceptionally fast and powerful reaction for creating organolithium species[8][9]. Its selectivity on a molecule with two identical halogens depends on subtle electronic and steric factors.

Mechanistic Insights & Causality:

  • Reactivity: The exchange reaction between an aryl halide and an alkyllithium (e.g., n-BuLi) is often diffusion-controlled, even at very low temperatures (-78 °C or lower)[8][10].

  • Selectivity: For 2,6-dihalopyridines, the regioselectivity of metallation is influenced by the acidity of the ortho-protons and the stability of the resulting lithium species. The C-H protons adjacent to the nitrogen are the most acidic. However, lithium-halogen exchange is typically much faster than direct deprotonation. The 3-methyl group introduces both steric and electronic asymmetry. Steric hindrance from the methyl group might disfavor the approach of the bulky n-BuLi base to the C-2 chlorine, potentially favoring exchange at the C-6 position. Conversely, the electron-donating nature of the methyl group could slightly decrease the stability of an adjacent carbanion, again favoring lithiation at the more distant C-6 position. Therefore, achieving selective lithiation at C-2 may require specific reagents or additives that can override these effects, possibly through chelation. Given these competing factors, experimental optimization is crucial.

  • Quenching: The resulting aryllithium intermediate is a potent nucleophile and is quenched by adding an electrophilic iodine source, such as molecular iodine (I₂), to form the C-I bond.

Experimental Protocol (Proposed):

  • Dissolve 2,6-dichloro-3-methylpyridine in a dry, aprotic ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C (dry ice/acetone bath) or -100 °C (liquid N₂/ether bath)[11].

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.0 equivalent) dropwise.

  • Stir the mixture at this low temperature for a short period (e.g., 30-60 minutes) to allow the exchange to complete.

  • Add a solution of iodine (I₂) in dry THF dropwise until the characteristic iodine color persists.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to separate the desired product from any starting material and the regioisomeric 6-iodo product.

Step 2, Method 2: Selective Iodination via Finkelstein-type Reaction

The Finkelstein reaction involves the exchange of one halogen for another, driven by the precipitation of the resulting metal salt in a suitable solvent[12][13]. For aryl halides, this is an SNAr reaction.

Mechanistic Insights & Causality:

  • Reactivity: The C-2 and C-6 positions of the pyridine ring are activated towards nucleophilic attack. The rate-determining step is the formation of a negatively charged Meisenheimer complex.

  • Selectivity: The selectivity between the C-2 and C-6 positions is governed by the stability of the respective Meisenheimer intermediates. The electron-donating methyl group at C-3 will destabilize the adjacent negative charge in the Meisenheimer complex formed from attack at C-2. Conversely, it has a less pronounced effect on the intermediate formed from attack at C-6. This electronic effect would suggest that nucleophilic attack is favored at the C-6 position. Steric hindrance from the 3-methyl group might also slightly disfavor attack at C-2. Therefore, achieving selectivity for the C-2 position via this method is challenging and may result in a mixture of regioisomers, with the 6-iodo isomer potentially being the major product.

Experimental Protocol (Proposed):

  • Dissolve 2,6-dichloro-3-methylpyridine in a polar aprotic solvent in which sodium iodide is soluble but sodium chloride is not (e.g., acetone or DMF).

  • Add an excess of sodium iodide (NaI).

  • Heat the reaction mixture to reflux for an extended period. The precipitation of sodium chloride (NaCl) drives the equilibrium towards the products[12].

  • Monitor the reaction by GC or LC-MS.

  • After completion, cool the mixture, filter off the precipitated NaCl, and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and water, separate the layers, and dry and concentrate the organic phase.

  • Purify by column chromatography. Significant efforts may be required to separate the 2-iodo and 6-iodo regioisomers.

Comparative Analysis and Conclusion

FeaturePathway A (Diazotization)Pathway B (Lithium-Halogen Exchange)Pathway B (Finkelstein-type)
Regioselectivity Excellent. The position of the iodo group is unambiguously defined by the starting amine.Potentially good, but highly dependent on optimized conditions to control lithiation site. May require screening of bases and temperatures.Likely poor. Electronic and steric factors may favor the undesired 6-iodo isomer. Separation of isomers can be difficult.
Reaction Conditions Requires handling of potentially unstable diazonium salts and strong acids. Low temperatures (0-5 °C) are crucial.Requires strictly anhydrous conditions and very low temperatures (-78 to -100 °C). Involves pyrophoric n-BuLi.Requires high temperatures (reflux) and long reaction times.
Starting Materials Requires synthesis of the aminopyridine precursor, which adds a step.Starts from the dichloropyridine, which is accessible from 3-methylpyridine.Starts from the same dichloropyridine.
Scalability Generally scalable, but handling large quantities of diazonium salts requires specific safety protocols.Scalable, but requires specialized equipment for handling pyrophoric reagents and maintaining very low temperatures.Readily scalable with standard laboratory equipment.
Overall Recommendation Highly Recommended. This pathway offers the most reliable and predictable outcome for synthesizing the target molecule with high regiochemical purity.Feasible for experts. This is a powerful but technically demanding method. It is best suited for situations where the aminopyridine precursor is unavailable or when exploring alternative routes.Not Recommended. This route is unlikely to be selective and would likely lead to a difficult-to-separate mixture of products, making it inefficient.

References

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Collignon, J., et al. (2010). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 12(21), 4844–4847. Available at: [Link]

  • Collum, D. B. (2007). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 129(47), 14713–14725. Available at: [Link]

  • Finkelstein Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Finkelstein reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84. Available at: [Link]

  • Kumar, A., et al. (2006). Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent No. 7,256,295B2.
  • MasterJohn, R. J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Rach, C., et al. (1994). Preparation of substituted 2-chloropyridines. U.S. Patent No. 5,334,724A.
  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Tanimoto, H., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and molecular iodine. Tetrahedron Letters, 41(52), 10333-10336. Available at: [Link]

  • Wolkenberg, S. E., & Boger, D. L. (2002). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2. CRC Press. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-iodo-3-methylpyridine (CAS No. 1261473-80-6)

Abstract: This technical guide provides a comprehensive overview of the known physical properties of 6-Chloro-2-iodo-3-methylpyridine (CAS No. 1261473-80-6). Recognizing that publicly available data on this compound is l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the known physical properties of 6-Chloro-2-iodo-3-methylpyridine (CAS No. 1261473-80-6). Recognizing that publicly available data on this compound is limited, this document goes beyond a simple data summary. It offers detailed, field-proven experimental protocols for the determination of key physical characteristics that are not yet established in the literature. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical attributes for its application in synthesis, formulation, and quality control. The methodologies described herein are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure reliable and reproducible results.

Introduction and Compound Identity

6-Chloro-2-iodo-3-methylpyridine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks in the synthesis of more complex molecules. A thorough understanding of the physical properties of this intermediate is paramount for its effective use, ensuring process scalability, reproducibility, and the safety of laboratory personnel.

The physical state, melting point, boiling point, solubility, and density of a compound dictate its handling, storage, and reaction conditions. For instance, solubility is a critical parameter in designing reaction media and purification strategies, while the melting point is a key indicator of purity. This guide consolidates the available data for CAS No. 1261473-80-6 and provides the necessary protocols to empower researchers to fill the existing knowledge gaps.

Compound Details:

  • Chemical Name: 6-Chloro-2-iodo-3-methylpyridine

  • CAS Number: 1261473-80-6

  • Molecular Formula: C₆H₅ClIN

  • Molecular Weight: 253.47 g/mol

  • Chemical Structure:

    
    (Image generated for illustrative purposes)
    
  • InChI Key: UXVOHTRDIXCCJR-UHFFFAOYSA-N * SMILES: Cc1ccc(Cl)nc1I

Known and Uncharacterized Physical Properties

The following table summarizes the currently available and uncharacterized physical properties of 6-Chloro-2-iodo-3-methylpyridine.

PropertyValue / StateStatus
Physical State SolidExperimentally Observed
Appearance Data Not AvailableTo be Determined
Melting Point 60 - 70 °CExperimentally Determined
Boiling Point Data Not AvailableTo be Determined
Solubility Data Not AvailableTo be Determined
Bulk Density Data Not AvailableTo be Determined

Methodologies for Physical Property Determination

The following sections provide detailed protocols for the experimental determination of the uncharacterized physical properties of 6-Chloro-2-iodo-3-methylpyridine. The methodologies are selected for their reliability and accessibility in a standard organic chemistry laboratory.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

This method is a standard and reliable technique for determining the melting point of a solid organic compound. [1][2] Materials:

  • 6-Chloro-2-iodo-3-methylpyridine sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample down. Repeat until a column of 2-3 mm of tightly packed sample is at the bottom of the tube.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Measurement: Set the heating rate to a high value (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

  • Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and set the heating rate to a slow and steady 1-2 °C/min, starting from a temperature approximately 20 °C below the approximate melting point found in the previous step.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

  • Replicate: Repeat the accurate measurement at least twice with fresh samples to ensure reproducibility.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. [3]The use of a finely powdered, well-packed sample ensures efficient and uniform heat transfer. Repeating the measurement validates the result and provides a measure of its precision.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Crush Sample (if needed) B Pack Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Scan (approx. MP) C->D E Slow Scan (1-2 °C/min) D->E F Record T1 (first liquid) E->F G Record T2 (all liquid) F->G H Calculate Melting Range (T1-T2) G->H I Repeat for Reproducibility H->I

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for selecting appropriate solvents for reactions, recrystallization, and chromatography. A systematic approach is recommended. [4][5]

This protocol provides a systematic way to assess the solubility of the compound in a range of common laboratory solvents.

Materials:

  • 6-Chloro-2-iodo-3-methylpyridine

  • Small test tubes and a test tube rack

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

  • Solvents: Water, 5% HCl(aq), 5% NaOH(aq), 5% NaHCO₃(aq), Ethanol, Dichloromethane, Hexane.

Procedure:

  • Sample Preparation: Add approximately 20-30 mg of the compound to a series of clean, dry test tubes.

  • Solvent Addition: To the first test tube, add the first solvent (e.g., water) in 0.5 mL increments, up to a total of 3 mL.

  • Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds to facilitate dissolution.

  • Observation: Observe the sample after each addition. A compound is considered soluble if it completely dissolves to form a clear solution. Record your observations as "soluble," "partially soluble," or "insoluble."

  • Repeat: Repeat steps 2-4 for each of the other solvents in separate test tubes.

Causality and Trustworthiness: This systematic approach, starting with water and then moving to acidic and basic solutions, can provide initial insights into the compound's functional groups. For example, solubility in 5% HCl suggests a basic functional group (like the pyridine nitrogen), while solubility in 5% NaOH might indicate an acidic proton (though less likely for this specific structure). Solubility in a range of organic solvents from polar (ethanol) to non-polar (hexane) helps to classify the compound's overall polarity. Using a consistent sample-to-solvent ratio allows for a semi-quantitative comparison of solubility across different solvents.

SolubilityWorkflow cluster_aqueous Aqueous Solubility cluster_organic Organic Solubility Start Start with ~25mg of Sample Water Test in Water Start->Water HCl Test in 5% HCl Start->HCl NaOH Test in 5% NaOH Start->NaOH NaHCO3 Test in 5% NaHCO3 Start->NaHCO3 Ethanol Test in Ethanol Start->Ethanol DCM Test in Dichloromethane Start->DCM Hexane Test in Hexane Start->Hexane

Caption: Systematic Workflow for Qualitative Solubility Testing.

Bulk Density Determination

Bulk density is the mass of a powder in a given volume and is an important parameter for powder handling, storage, and packaging. [6][7]

This is a straightforward and widely used method to determine the bulk density of a powder. [8][9] Materials:

  • 6-Chloro-2-iodo-3-methylpyridine

  • A dry graduated cylinder (e.g., 25 mL or 50 mL)

  • Analytical balance

  • Spatula

  • Funnel

Procedure:

  • Weigh the Cylinder: Accurately weigh the empty, dry graduated cylinder and record its mass (M1).

  • Add the Sample: Using a funnel, carefully pour the powder into the graduated cylinder up to a predetermined volume mark (e.g., 20 mL). Avoid compacting the powder.

  • Level the Powder: Gently level the surface of the powder without compacting it and record the volume (V).

  • Weigh the Filled Cylinder: Weigh the graduated cylinder with the powder and record the mass (M2).

  • Calculate Bulk Density: The mass of the powder is (M2 - M1). The bulk density is calculated as: Bulk Density = (M2 - M1) / V

  • Replicate: Repeat the measurement at least twice and calculate the average value to ensure consistency.

Causality and Trustworthiness: Gently pouring the powder through a funnel ensures that the packing is not artificially increased, giving a true "bulk" or "poured" density. [8]Using a sufficiently large volume minimizes measurement errors. Replicating the measurement accounts for variations in powder packing.

Appearance and Microscopic Examination

A detailed description of the compound's appearance is a fundamental physical property. Microscopic examination can provide further details on crystallinity and particle morphology.

Materials:

  • 6-Chloro-2-iodo-3-methylpyridine

  • Watch glass or white tile

  • Spatula

  • Optical microscope

  • Microscope slides and cover slips

Procedure:

  • Macroscopic Observation: Place a small amount of the sample on a clean, white surface. Observe the sample under good lighting. Record the color, form (e.g., crystalline, amorphous powder), and any other notable characteristics (e.g., clumping, static).

  • Microscopic Observation: Place a small amount of the powder on a microscope slide. If desired, a drop of an inert, non-solvent liquid (e.g., mineral oil) can be added to disperse the crystals.

  • Place a cover slip over the sample.

  • Examine the sample under an optical microscope at various magnifications.

  • Record observations about the crystal shape, size distribution, and any heterogeneity in the sample. Digital images should be captured for documentation.

Causality and Trustworthiness: This two-stage approach provides both a bulk description and a detailed view of the individual particles. [10]This can be important for identifying potential issues with purity (e.g., the presence of different crystal types) or processing (e.g., particle agglomeration).

Summary and Conclusion

This technical guide has presented the known physical properties of 6-Chloro-2-iodo-3-methylpyridine (CAS No. 1261473-80-6) and provided detailed, robust protocols for the determination of its uncharacterized physical attributes. The established solid state and melting point of 60-70 °C serve as a baseline for quality control. By following the provided methodologies for determining solubility, bulk density, and appearance, researchers can generate reliable and reproducible data, facilitating the effective and safe use of this compound in their work. The emphasis on the rationale behind each experimental step is intended to foster a deeper understanding and ensure the generation of high-quality, trustworthy data.

References

  • U.S. Pharmacopeia. <616> Bulk Density and Tapped Density of Powders. [Link]

  • University of Babylon. Experiment (1) Determination of Melting Points. [Link]

  • NSL Analytical Services, Inc. An Overview of Powder Characterization. [Link]

  • ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

  • Pharmacopeia.cn. 3.01 Determination of Bulk and Tapped Densities. [Link]

  • Improve Innov. Powder Characterisation Techniques & Particle Size Analysis. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • S. N. College, Kollam. Solubility test for Organic Compounds. [Link]

  • University of Calgary. Melting point determination. [Link]

  • American Dairy Products Institute. Analytical Method #012 Determination of Powder Bulk Density. [Link]

  • American Laboratory. A Guide to Powder Characterization. [Link]

  • ResearchGate. Characterizing powder materials using keypoint-based computer vision methods. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Vedantu. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • National Center for Biotechnology Information. Characterization of Metal Powders Used for Additive Manufacturing. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-2-iodo-3-methylpyridine

Abstract This technical guide provides a comprehensive analysis of 6-Chloro-2-iodo-3-methylpyridine, a key heterocyclic building block in modern organic synthesis. The document delves into its detailed molecular structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 6-Chloro-2-iodo-3-methylpyridine, a key heterocyclic building block in modern organic synthesis. The document delves into its detailed molecular structure, conformational landscape, and the underlying principles governing its reactivity. By integrating experimental observations with computational insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel pharmaceuticals and agrochemicals. We will explore the strategic importance of its unique substitution pattern, detailing its synthesis, reactivity in cross-coupling reactions, and its role as a versatile intermediate.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous therapeutic agents and functional materials.[1] The specific arrangement of substituents on the pyridine ring profoundly influences its physicochemical properties, including basicity, lipophilicity, and metabolic stability, which in turn dictate its biological activity and application potential.[1] 6-Chloro-2-iodo-3-methylpyridine is a prime example of a strategically functionalized pyridine, designed for versatility in synthetic applications.[2]

This molecule features a unique combination of a chloro, an iodo, and a methyl group on the pyridine core. This substitution pattern is not arbitrary; it is engineered to provide differential reactivity, allowing for selective, stepwise functionalization. The presence of two different halogens, each with a distinct propensity for participating in cross-coupling reactions, makes it an invaluable intermediate for constructing complex molecular architectures.[2][3] This guide will provide an in-depth examination of its structural and electronic properties, offering insights into how its conformation impacts its utility in synthetic chemistry.

Molecular Structure and Physicochemical Properties

6-Chloro-2-iodo-3-methylpyridine is a solid or semi-solid compound, appearing as a colorless to yellow substance.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
CAS Number 249291-79-0[2]
Appearance Colorless to yellow solid / semi-solid[2]
Purity ≥ 97%[2]
Storage Conditions 0 - 8 °C, inert atmosphere, dark place[2]

The structure consists of a pyridine ring substituted at positions 2, 3, and 6. The IUPAC name is 6-chloro-2-iodo-3-methylpyridine. The iodine atom at the C2 position and the chlorine atom at the C6 position are key reactive sites, while the methyl group at the C3 position introduces steric and electronic effects that influence the molecule's overall conformation and reactivity.

Figure 1: 2D Structure of 6-Chloro-2-iodo-3-methylpyridine

Conformational Analysis: The Role of Steric Hindrance

The conformation of 6-Chloro-2-iodo-3-methylpyridine is primarily dictated by the steric interactions between the adjacent iodo and methyl groups at the C2 and C3 positions, and the chloro group at the C6 position. The rotation around the C3-C(methyl) single bond is a key conformational variable.

Factors Influencing Conformation:

  • Steric Repulsion: The bulky iodine atom at the C2 position and the chloro atom at the C6 position create significant steric hindrance. The methyl group at C3 will preferentially orient itself to minimize van der Waals repulsion with the adjacent iodine atom.

  • Rotational Barriers: The energy barrier to rotation around the C-C bond connecting the methyl group to the pyridine ring is influenced by the size of the ortho-substituents. In this case, the large iodine atom would create a notable rotational barrier, restricting the free rotation of the methyl group at room temperature.[6]

Computational modeling using DFT is a powerful tool for elucidating the conformational landscape of such molecules.[5] By calculating the potential energy surface as a function of the dihedral angle of the methyl group, stable conformers and the energy barriers between them can be determined.

G Conformational Analysis Workflow cluster_0 Computational Modeling cluster_1 Experimental Validation A Define Initial Geometry (6-Chloro-2-iodo-3-methylpyridine) B Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B Method Selection C Perform Geometry Optimization B->C Input D Potential Energy Scan (Rotate C3-Methyl bond) C->D Optimized Structure E Identify Stable Conformers (Energy Minima) D->E Energy Profile H Compare Experimental Data with Computational Results E->H Predicted Conformations F NMR Spectroscopy (NOE Experiments) F->H Observed Proximities G X-ray Crystallography (If single crystal obtained) G->H Solid-State Structure

Figure 2: Workflow for Conformational Analysis

Synthesis and Reactivity: A Tale of Two Halogens

The synthesis of polysubstituted pyridines often involves multi-step sequences starting from simpler pyridine precursors. While a specific, detailed protocol for 6-Chloro-2-iodo-3-methylpyridine is not widely published, its synthesis can be logically inferred from established methodologies for halopyridines. A plausible route would involve the halogenation of a corresponding 6-chloro-3-methylpyridine precursor.

Experimental Protocol: Conceptual Synthesis
  • Step 1: Starting Material Preparation: Begin with a suitable precursor such as 2-amino-6-chloro-3-methylpyridine.

  • Step 2: Diazotization: Convert the amino group into a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C).

  • Step 3: Sandmeyer-type Iodination: Introduce an iodide source, such as potassium iodide (KI), to the diazonium salt solution. The diazonium group is an excellent leaving group and is displaced by the iodide ion to yield the target molecule.

  • Step 4: Purification: The crude product is then purified using standard techniques such as extraction followed by column chromatography to yield pure 6-Chloro-2-iodo-3-methylpyridine.

Reactivity in Cross-Coupling Reactions

The synthetic utility of 6-Chloro-2-iodo-3-methylpyridine lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I.[3] Consequently, the C-I bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[3][7]

This reactivity difference allows for selective functionalization at the C2 position (iodine) while leaving the C6 position (chlorine) intact. This enables a sequential coupling strategy, where the iodo group is first replaced via a Suzuki, Sonogashira, or Buchwald-Hartwig reaction under milder conditions. The less reactive chloro group can then be targeted for a second coupling reaction under more forcing conditions or with a more specialized catalytic system.[3][8]

start 6-Chloro-2-iodo-3-methylpyridine suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) Mild Conditions start->suzuki Step 1: Selective C-I Activation intermediate 6-Chloro-2-aryl-3-methylpyridine Intermediate suzuki->intermediate sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst, Base) Forcing Conditions intermediate->sonogashira Step 2: C-Cl Activation final_product Fully Functionalized Pyridine sonogashira->final_product

Sources

Foundational

Spectroscopic Characterization of 6-Chloro-2-iodo-3-methylpyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-2-iodo-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] As a key bu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-2-iodo-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] As a key building block, its unambiguous structural confirmation is paramount. This document offers a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles behind the data acquisition and interpretation are discussed to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

6-Chloro-2-iodo-3-methylpyridine (C₆H₅ClIN) is a halogenated and alkyl-substituted pyridine. The unique arrangement of a chloro, an iodo, and a methyl group on the pyridine ring imparts specific reactivity and properties, making it a valuable intermediate in organic synthesis.[1] Accurate spectroscopic analysis is the cornerstone of its quality control and use in subsequent synthetic steps. This guide will delve into the expected spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Chloro-2-iodo-3-methylpyridine, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR (Proton NMR) Spectroscopy

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-2-iodo-3-methylpyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 6-Chloro-2-iodo-3-methylpyridine is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

  • Aromatic Protons (H-4 and H-5): The pyridine ring has two remaining protons at positions 4 and 5. Due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents, these protons will be deshielded and appear at a lower field (higher ppm value) compared to benzene (7.27 ppm).[2] The proton at C-5 is expected to be a doublet, coupled to the proton at C-4. The proton at C-4 will also be a doublet, coupled to the proton at C-5. The coupling constant (J-value) for this ortho-coupling is typically in the range of 4-6 Hz.

  • Methyl Protons (CH₃): The methyl group at C-3 will appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm.[3]

Predicted ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 7.2 - 7.5Doublet~ 5 Hz
H-4~ 7.6 - 7.9Doublet~ 5 Hz
CH₃~ 2.4SingletN/A
¹³C NMR (Carbon-13) Spectroscopy

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically used for ¹³C NMR.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

  • Data Acquisition: ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

  • C-2 and C-6: These carbons are directly attached to the highly electronegative iodine and chlorine atoms, respectively. The carbon attached to iodine (C-2) will be significantly shielded due to the "heavy atom effect," while the carbon attached to chlorine (C-6) will be deshielded.

  • C-3: This carbon is attached to the methyl group and is expected to be in the typical range for substituted pyridine rings.

  • C-4 and C-5: These carbons are part of the aromatic ring and their chemical shifts will be influenced by the surrounding substituents.

  • Methyl Carbon (CH₃): This carbon will appear at the highest field (lowest ppm value).

Predicted ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C-2~ 95 - 105
C-3~ 135 - 140
C-4~ 138 - 142
C-5~ 125 - 130
C-6~ 150 - 155
CH₃~ 18 - 22

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent (e.g., CCl₄).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first recorded, followed by the sample spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.[4]

Interpretation of the IR Spectrum:

The IR spectrum of 6-Chloro-2-iodo-3-methylpyridine will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the substituents.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.[5]

  • C=C and C=N Stretching: The stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.[6][7]

  • C-Cl Stretching: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.

  • C-I Stretching: The C-I stretching vibration is found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.[5]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3050 - 3100Aromatic C-H stretch
2920 - 2980Aliphatic C-H stretch
1550 - 1600C=C and C=N ring stretch
1450 - 1480C=C and C=N ring stretch
650 - 750C-Cl stretch
500 - 600C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique that generates a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (268.4 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak at m/z 270 with approximately one-third the intensity of the M⁺ peak.[8]

Predicted Fragmentation Pattern:

The molecular ion can undergo fragmentation through various pathways. Common fragmentation patterns for halogenated pyridines include the loss of halogen atoms and cleavage of the pyridine ring.[9][10]

  • [M-I]⁺: Loss of an iodine radical (m/z 127) would result in a fragment at m/z 141.

  • [M-Cl]⁺: Loss of a chlorine radical (m/z 35/37) would lead to a fragment at m/z 233/231.

  • Pyridine ring fragments: Cleavage of the ring can lead to various smaller fragments.

Predicted Mass Spectrometry Data:

m/zFragment
268/270[C₆H₅ClIN]⁺ (Molecular Ion)
141[C₆H₅ClN]⁺
233/231[C₆H₅IN]⁺
127[I]⁺

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of 6-Chloro-2-iodo-3-methylpyridine.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 6-Chloro-2-iodo-3-methylpyridine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 6-Chloro-2-iodo-3-methylpyridine. This guide outlines the expected spectroscopic data based on established principles and data from analogous compounds. By understanding the underlying causality of the experimental choices and the interpretation of the resulting spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 44(22), 3864–3867. Available at: [Link]

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. (2025). Available at: [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 86(3), 2538–2553. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane. Available at: [Link]

  • American Chemical Society. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. (2025). Available at: [Link]

  • Chemistry Stack Exchange. Proton NMR signals and rings. (2014). Available at: [Link]

  • UCI Department of Chemistry. 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Available at: [Link]

  • American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. (2025). Available at: [Link]

  • The Journal of Chemical Physics. Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. (2013). Available at: [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. (2022). Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

  • PubMed. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H). Available at: [Link]

  • Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available at: [Link]

  • PubChem. 2-Chloropyridine. Available at: [Link]

  • National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI. Available at: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]

  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available at: [Link]

Sources

Exploratory

Solubility Profile of 6-Chloro-2-iodo-3-methylpyridine in Organic Solvents: A Framework for Experimental Determination

An In-Depth Technical Guide Abstract 6-Chloro-2-iodo-3-methylpyridine is a halogenated pyridine derivative of significant interest, serving as a versatile building block in the synthesis of novel pharmaceutical and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

6-Chloro-2-iodo-3-methylpyridine is a halogenated pyridine derivative of significant interest, serving as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Despite its importance, a comprehensive, publicly available dataset on its solubility in common organic solvents is conspicuously absent. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing a robust, field-proven methodological framework for researchers, chemists, and drug development professionals to determine the solubility of this compound with high fidelity. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties and provide detailed, self-validating protocols for both qualitative and quantitative solubility determination. This document is designed to empower scientists to generate reliable, publication-quality solubility data essential for reaction optimization, process scale-up, purification, and formulation development.

Introduction to 6-Chloro-2-iodo-3-methylpyridine: A Key Synthetic Intermediate

6-Chloro-2-iodo-3-methylpyridine is a substituted pyridine ring featuring three distinct functional groups: a chloro group at position 6, an iodo group at position 2, and a methyl group at position 3. This unique arrangement of electron-withdrawing (chloro, iodo) and electron-donating (methyl) groups on the pyridine scaffold makes it a highly valuable intermediate for complex organic syntheses. The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization through various cross-coupling reactions, making it a key component in the development of targeted therapies and advanced agricultural products.[2]

An understanding of its solubility is a non-negotiable prerequisite for its effective use. Solubility data dictates the choice of reaction media, influences reaction kinetics, is critical for designing crystallization-based purification protocols, and is a cornerstone of pre-formulation studies in drug development.

Physicochemical Properties & Theoretical Solubility Predictions

To understand the solubility of a compound, we must first examine its inherent physicochemical properties. The principle of "like dissolves like" is the guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another.

Table 1: Physicochemical Properties of 6-Chloro-2-iodo-3-methylpyridine

PropertyValueSource
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Appearance Solid / Semi-solid / Liquid[3]
Melting Point 30-33 °C[4]
pKa (Predicted) -1.04 ± 0.10[4]
Storage Temperature 2-8 °C, under inert gas[3][4]
Causality Behind Solubility Behavior:

The structure of 6-Chloro-2-iodo-3-methylpyridine presents a fascinating duality in polarity:

  • Polar Characteristics: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting polarity. The electronegative chlorine and iodine atoms further contribute to the molecule's dipole moment.

  • Nonpolar Characteristics: The aromatic pyridine ring itself, along with the methyl group, forms a nonpolar, hydrophobic backbone.

Theoretical Predictions:

  • High Solubility Expected in: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can interact with the molecule's dipole moment. Halogenated solvents such as Dichloromethane (DCM) and Chloroform should also be effective due to favorable dipole-dipole interactions.

  • Moderate Solubility Expected in: Polar protic solvents like Methanol, Ethanol, and Isopropanol. While the pyridine nitrogen can accept hydrogen bonds, the molecule lacks a hydrogen bond donor, and the bulky hydrophobic regions may limit extensive solvation.

  • Low Solubility Expected in: Nonpolar solvents such as Hexane, Heptane, and Toluene. The molecule's significant polarity is likely to outweigh the van der Waals forces that would promote dissolution in these solvents.

  • Very Low Solubility Expected in: Water. The lack of hydrogen bond donating capability and the large hydrophobic surface area suggest poor aqueous solubility.

Experimental Workflow 1: Qualitative Solubility Screening

Before committing to a full quantitative analysis, a rapid qualitative screening is an efficient method to identify a viable range of solvents. This protocol provides a clear, binary "soluble" or "insoluble" result at a defined concentration.

Protocol: Visual Assessment of Solubility
  • Preparation: Label a series of small, dry glass vials (e.g., 4 mL) with the names of the selected solvents.

  • Aliquot Solute: Accurately weigh approximately 10 mg of 6-Chloro-2-iodo-3-methylpyridine into each vial.

  • Solvent Addition: Add 1 mL of the first solvent to its corresponding vial.

  • Agitation: Cap the vial securely and vortex or shake vigorously for 1-2 minutes at a consistent ambient temperature (e.g., 25 °C).

  • Observation: Allow any suspended particles to settle for 1 minute. Visually inspect the solution against a dark background.

    • Soluble: The solid has completely dissolved, and the solution is clear (it may be colored, but no solid particles are visible).

    • Insoluble/Partially Soluble: Solid particles remain visible, either suspended or settled at the bottom.

  • Documentation: Record the results in a laboratory notebook.

  • Repeat: Repeat steps 3-6 for each solvent to be tested.

Workflow Diagram for Qualitative Screening

G cluster_setup Setup cluster_process Process cluster_result Result cluster_output Output A Weigh 10 mg Solute B Add 1 mL Solvent A->B C Vortex for 2 min at 25 °C B->C D Visually Inspect for Undissolved Solid C->D E Solid Present? D->E F Record: 'Insoluble' E->F Yes G Record: 'Soluble' E->G No

Caption: Workflow for qualitative solubility assessment.

Experimental Workflow 2: Quantitative Solubility Determination

The gold standard for determining solubility is the isothermal equilibrium method. This technique involves preparing a saturated solution, allowing it to reach thermodynamic equilibrium, and then quantifying the concentration of the dissolved solute using a precise analytical method.

Protocol: Isothermal Equilibrium and HPLC-UV Analysis

This protocol is a self-validating system; the visual confirmation of excess solid in step 4 ensures that the solution is indeed saturated, a critical requirement for trustworthiness.

A. Materials and Reagents

  • 6-Chloro-2-iodo-3-methylpyridine (purity ≥ 97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Volumetric flasks and pipettes (Class A)

  • Syringes (glass, gas-tight)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC vials

B. Equipment

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker/incubator

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18 reverse-phase, 4.6 x 150 mm, 5 µm)

C. Safety Precautions

  • Handling: 6-Chloro-2-iodo-3-methylpyridine is classified as an acute oral toxin and causes skin and eye irritation.[5] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[6]

  • Solvents: Use and dispense organic solvents in a fume hood, away from ignition sources.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

D. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-Chloro-2-iodo-3-methylpyridine to a 20 mL scintillation vial (e.g., add ~100 mg to 5 mL of solvent). The key is to add enough solid so that a significant amount remains undissolved after equilibration.

    • Record the exact volume of solvent added.

  • Equilibration:

    • Securely cap the vial. Place it in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurry at a constant speed for 24-48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, stop the agitation and let the vial stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration:

    • Crucial Step: Visually confirm that a solid phase is still present at the bottom of the vial. This validates that the supernatant is a saturated solution.

    • Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a glass syringe. Avoid disturbing the settled solid.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed HPLC vial. The filtration step is critical to remove any microscopic particulates that would lead to an overestimation of solubility.

  • Dilution and Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for the HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV. Gas chromatography (GC) can also be a suitable alternative analytical method.[7][8]

    • Determine the concentration of the solute in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Back-calculate to find the original concentration in the saturated solution, accounting for all dilution factors. This value is the solubility.

Workflow Diagram for Quantitative Determination

G cluster_prep 1. Saturation cluster_sampling 2. Sampling cluster_analysis 3. Analysis cluster_output 4. Result A Add Excess Solute to Known Volume of Solvent B Agitate for 24-48h at Constant Temp. A->B C Settle for >2h to Allow Sedimentation B->C D Confirm Excess Solid (Self-Validation Step) C->D E Withdraw Supernatant with Syringe D->E F Filter through 0.22µm Syringe Filter E->F G Accurately Dilute Filtered Sample F->G H Analyze by HPLC-UV (or GC) G->H I Calculate Concentration vs. Calibration Curve H->I J Report Solubility (mg/mL or mol/L) I->J

Caption: Workflow for quantitative solubility determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Reporting Quantitative Solubility Data of 6-Chloro-2-iodo-3-methylpyridine

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DichloromethaneHalogenated25.0
TetrahydrofuranPolar Aprotic25.0
AcetonePolar Aprotic25.0
Ethyl AcetateEster25.0
MethanolPolar Protic25.0
EthanolPolar Protic25.0
TolueneAromatic25.0
n-HeptaneNonpolar25.0
WaterAqueous25.0

Interpreting the Results: The quantitative data will provide invaluable insights for process development. For example, a solvent showing high solubility would be ideal for a reaction medium, while a pair of solvents where the compound has high solubility in one and low solubility in the other would be an excellent candidate for a recrystallization procedure.

Conclusion

References

  • Abramowitz, R., & Yalkowsky, S. H. (1990). Calculation of Aqueous Solubility of Organic Compounds. SAR and QSAR in Environmental Research, 1(2), 119-128. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Faculty of Pharmacy, Assiut University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(20), 3091-3094. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1991). Pyridine. Method Number: PV2295. Retrieved from [Link]

  • Nummy, L. J. (2002). U.S. Patent No. 6,399,781 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Dos Santos, W. N. L., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Microchemical Journal, 120, 1-13. Retrieved from [Link]

  • Da Silva, J., et al. (2023). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Molecules, 28(19), 6828. Retrieved from [Link]

  • Wang, C., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, e202400467. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-cyclopropyl-3-iodo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). 3-Methylpyridine. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Reactivity Profile of 6-Chloro-2-iodo-3-methylpyridine

Abstract 6-Chloro-2-iodo-3-methylpyridine is a pivotal heterocyclic building block in modern synthetic chemistry, offering two distinct halogenated sites for sequential and selective functionalization.[1] This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Chloro-2-iodo-3-methylpyridine is a pivotal heterocyclic building block in modern synthetic chemistry, offering two distinct halogenated sites for sequential and selective functionalization.[1] This guide provides a comprehensive analysis of the differential reactivity between the C2-iodo and C6-chloro positions. We will explore the foundational principles governing this selectivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

Core Principles: Understanding the C2-Iodo vs. C6-Chloro Reactivity Divide

The synthetic utility of 6-chloro-2-iodo-3-methylpyridine hinges on the predictable and highly differentiated reactivity of its two carbon-halogen bonds. The C2-iodo bond is significantly more reactive, particularly in palladium-catalyzed cross-coupling reactions, than the C6-chloro bond. This selectivity is rooted in two primary factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond is inherently weaker and more easily cleaved than the C-Cl bond. This lower BDE translates to a lower activation energy for the crucial oxidative addition step in palladium-catalyzed cycles, where the Pd(0) catalyst inserts into the carbon-halogen bond. The general reactivity trend for aryl halides in oxidative addition is I > Br > OTf >> Cl.[2][3]

  • Electronic Effects of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which influences the electron density at different positions of the ring. For cross-coupling reactions, the position adjacent to the nitrogen (C2) is often more reactive.[4] In the context of nucleophilic aromatic substitution, the C2 and C6 positions are electronically activated toward nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge in the resulting anionic intermediate (Meisenheimer complex).[5][6]

This inherent reactivity difference allows for a modular synthetic approach: the C2-iodo position can be selectively functionalized under mild cross-coupling conditions while leaving the C6-chloro position intact for subsequent, often more forcing, transformations.

Palladium-Catalyzed Cross-Coupling at the C2-Iodo Position

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[7][8][9] For 6-chloro-2-iodo-3-methylpyridine, these reactions proceed with exceptional selectivity at the C2-iodo position.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[2][10][11]

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the highly reactive C-I bond.[2] A subsequent transmetalation step with the boronic acid (activated by a base) transfers the organic moiety to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is crucial; phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OH)₂ + Base) pd_intermediate->transmetalation [R-B(OH)₃]⁻ pd_transmetalated Ar-Pd(II)-R(L)₂ transmetalation->pd_transmetalated reductive_elimination Reductive Elimination pd_transmetalated->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R Product reductive_elimination->product SNAr_Mechanism start Substituted Pyridine (C6-Cl) attack Nucleophilic Attack start->attack + Nu⁻ meisenheimer Meisenheimer Complex (Anionic Intermediate) attack->meisenheimer elimination Elimination of Cl⁻ meisenheimer->elimination Loss of Cl⁻ final_product Final SNAr Product elimination->final_product Aromaticity Restored Sequential_Functionalization start 6-Chloro-2-iodo-3-methylpyridine step1 Step 1: Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate 2-Substituted-6-chloro-3-methylpyridine step1->intermediate Selective reaction at C2-I step2a Step 2a: SNAr (e.g., Amine, High Temp) intermediate->step2a step2b Step 2b: Pd-Catalyzed Cross-Coupling (Forcing Conditions) intermediate->step2b product_a 2,6-Disubstituted Product A step2a->product_a Reaction at C6-Cl product_b 2,6-Disubstituted Product B step2b->product_b Reaction at C6-Cl

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-iodo-3-methylpyridine: A Historical and Modern Perspective

Part 1: Introduction and Significance The Ascendancy of Halogenated Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, with its derivatives forming the basis of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction and Significance

The Ascendancy of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, with its derivatives forming the basis of numerous therapeutic agents and crop protection chemicals.[1] The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation has led to the development of a vast array of bioactive molecules.

6-Chloro-2-iodo-3-methylpyridine: A Pivotal Synthetic Intermediate

6-Chloro-2-iodo-3-methylpyridine is a key heterocyclic building block, valued for its unique substitution pattern that allows for selective, sequential functionalization.[2] The presence of two different halogen atoms at positions 2 and 6, with distinct reactivities, makes it a versatile precursor for creating more complex molecular architectures through various cross-coupling reactions.[2] This attribute has made it a sought-after intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2]

Physicochemical Properties of 6-Chloro-2-iodo-3-methylpyridine

A summary of the key physicochemical properties of 6-Chloro-2-iodo-3-methylpyridine is presented in the table below.

PropertyValue
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Appearance Solid
InChI Key UXVOHTRDIXCCJR-UHFFFAOYSA-N
SMILES String Cc1ccc(Cl)nc1I

Part 2: A Historical Perspective on the Synthesis

The precise historical "discovery" of 6-Chloro-2-iodo-3-methylpyridine is not documented in a single seminal publication. Its emergence is more likely the result of the logical application of established synthetic methodologies for pyridine functionalization developed over the late 19th and early 20th centuries.

Early Challenges in Pyridine Functionalization

The pyridine ring's electron-deficient nature makes it resistant to electrophilic substitution, a common method for functionalizing benzene and other aromatic systems. Early chemists, therefore, had to devise alternative strategies to introduce substituents onto the pyridine nucleus.

The Dawn of Diazotization and Halogenation

The development of the Sandmeyer reaction in the late 19th century was a watershed moment in aromatic chemistry.[3] This reaction provided a reliable method for converting an amino group on an aromatic ring into a wide range of other functional groups, including halogens, via a diazonium salt intermediate.[3][4] This powerful tool was undoubtedly extended to the pyridine series, enabling the synthesis of various halopyridines that were previously inaccessible.

A Plausible Early Synthetic Pathway

An inferred early synthesis of 6-Chloro-2-iodo-3-methylpyridine would likely have commenced from a readily available starting material like 3-methylpyridine (β-picoline).[5] The multi-step synthesis would have involved the following key transformations, representing a confluence of classic organic reactions:

plausible_early_synthesis start 3-Methylpyridine step1 Nitration start->step1 1. Amination (e.g., Chichibabin reaction) 2. Reduction of nitro group (if nitrated first) intermediate1 2-Amino-3-methylpyridine step1->intermediate1 step2 Chlorination intermediate1->step2 e.g., with Cl2 or NCS intermediate2 2-Amino-6-chloro-3-methylpyridine step2->intermediate2 step3 Diazotization (Sandmeyer-type) intermediate2->step3 NaNO2, HI or KI product 6-Chloro-2-iodo-3-methylpyridine step3->product

Caption: A plausible early multi-step synthesis of 6-Chloro-2-iodo-3-methylpyridine.

Part 3: Modern Synthetic Methodologies

Current synthetic approaches to 6-Chloro-2-iodo-3-methylpyridine prioritize efficiency, selectivity, and scalability. The following sections detail the most prominent methods employed in contemporary organic synthesis.

The Diazotization Route (Sandmeyer-type Reaction)

This remains a robust and widely used method for the synthesis of 2-halopyridines from their corresponding 2-aminopyridine precursors.

The reaction proceeds via the formation of a diazonium salt from the precursor amine, followed by its decomposition in the presence of an iodide source to yield the final product. The Sandmeyer reaction itself is believed to involve a radical mechanism.[4]

The synthesis of 6-Chloro-2-iodo-3-methylpyridine from 2-amino-6-chloro-3-methylpyridine is a two-step process involving diazotization followed by iodination.

Step 1: Synthesis of the Precursor, 2-Amino-6-chloro-3-methylpyridine

The synthesis of the aminopyridine precursor can be achieved through various routes, often starting from 2,6-dichloro-3-methylpyridine and reacting it with ammonia.[6]

Step 2: Diazotization and Iodination

  • Diazotization: 2-amino-6-chloro-3-methylpyridine is dissolved in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cooled to a low temperature (typically 0-5 °C).[7]

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the low temperature to ensure the stability of the resulting diazonium salt.[8]

  • Iodination: The freshly prepared diazonium salt solution is then added to a solution of potassium iodide in water.[8]

  • The reaction mixture is allowed to warm to room temperature, and nitrogen gas evolution is observed as the diazonium group is replaced by iodine.

  • The product is then extracted with a suitable organic solvent, washed, dried, and purified by chromatography or recrystallization.

sandmeyer_workflow start 2-Amino-6-chloro-3-methylpyridine step1 Dissolve in conc. HCl, cool to 0-5 °C start->step1 step2 Add NaNO2(aq) dropwise step1->step2 intermediate Diazonium Salt Intermediate step2->intermediate step3 Add to KI(aq) solution intermediate->step3 step4 Warm to RT, N2 evolution step3->step4 step5 Work-up and Purification step4->step5 product 6-Chloro-2-iodo-3-methylpyridine step5->product

Caption: Workflow for the Sandmeyer-type synthesis of 6-Chloro-2-iodo-3-methylpyridine.

  • Temperature Control: Maintaining a low temperature during diazotization is critical to prevent premature decomposition of the diazonium salt.

  • Acid Choice: The choice of acid can influence the reaction outcome.

  • Purity of Starting Material: The purity of the starting 2-aminopyridine is crucial for obtaining a high yield of the desired product.

Halogen Exchange (Finkelstein Reaction) Approaches

The Finkelstein reaction provides an alternative route to iodinated aromatics, including 6-Chloro-2-iodo-3-methylpyridine, by displacing a different halogen (typically bromine or chlorine) with iodide.[9]

This nucleophilic substitution reaction is driven by the differential solubility of the resulting alkali metal halides in the reaction solvent (often acetone or another polar aprotic solvent).[9] For aromatic systems, this reaction can be more challenging and may require a catalyst.[10]

A plausible synthesis would involve reacting 2,6-dichloro-3-methylpyridine or 6-chloro-2-bromo-3-methylpyridine with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent and potentially with a catalyst.[9][10]

Representative Protocol:

  • The starting dihalopyridine is dissolved in a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • An excess of sodium iodide is added to the solution.

  • A copper(I) catalyst, such as copper(I) iodide, may be added to facilitate the reaction.

  • The mixture is heated to an elevated temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the crude product is purified.

  • Advantages: This method avoids the use of potentially unstable diazonium salts and can be more amenable to scale-up.

  • Limitations: The starting dihalopyridine may not be as readily available as the corresponding aminopyridine. The reaction conditions can be harsh, and catalyst residues may need to be removed from the final product.

Direct C-H Iodination Strategies

Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds, as this approach is more atom-economical.[11]

Recent advances have led to the development of methods for the direct iodination of heterocycles using various iodinating agents and catalysts.[11][12] These reactions often proceed via radical or organometallic intermediates.

A key challenge in the direct C-H functionalization of 3-methylpyridine derivatives is controlling the regioselectivity of the iodination. The existing substituents (chloro and methyl groups) on the ring will direct the incoming iodo group, and achieving selective iodination at the C2 position can be challenging.

A general approach for the direct iodination of a pyridine derivative might involve reacting 6-chloro-3-methylpyridine with an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an acid or a transition metal catalyst.[13][14] The specific conditions would need to be carefully optimized to favor iodination at the C2 position.

Part 4: Characterization and Quality Control

The identity and purity of synthesized 6-Chloro-2-iodo-3-methylpyridine are confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling constants consistent with the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (253.47 g/mol ) and provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Cl, C-I, and aromatic C-H and C=C/C=N bonds.

  • Chromatographic Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities or starting materials.

    • Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.

Part 5: Safety Considerations

The synthesis of 6-Chloro-2-iodo-3-methylpyridine involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

  • Handling of Reagents and Intermediates: Many of the reagents used, such as concentrated acids, sodium nitrite, and halogenated compounds, are corrosive, toxic, or irritants. They should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Engineering Controls: The use of a fume hood is essential to minimize exposure to volatile and hazardous chemicals.

Part 6: Conclusion and Future Outlook

Summary of Synthetic Routes

The synthesis of 6-Chloro-2-iodo-3-methylpyridine can be effectively achieved through several established methods, with the Sandmeyer-type diazotization of 2-amino-6-chloro-3-methylpyridine being a classic and reliable approach. Halogen exchange reactions offer a viable alternative, while direct C-H iodination represents a more modern and atom-economical strategy, though challenges in regioselectivity remain.

Future Trends in Halogenated Pyridine Synthesis

The future of halogenated pyridine synthesis will likely focus on the development of greener, more efficient, and more selective methods. This includes the use of less toxic reagents, milder reaction conditions, and more effective catalysts for direct C-H functionalization. The development of flow chemistry processes for the synthesis of such intermediates may also offer advantages in terms of safety and scalability.

Part 7: References

Sources

Foundational

A Technical Guide to 6-Chloro-2-iodo-3-methylpyridine: Synthesis, Sourcing, and Application for Advanced Drug Discovery

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of 6-Chloro-2-iodo-3-methylpyridine (CAS No. 1261473-80-6), a key heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of 6-Chloro-2-iodo-3-methylpyridine (CAS No. 1261473-80-6), a key heterocyclic building block. Recognizing the absence of a single, comprehensive resource, this document outlines a robust, literature-derived synthetic pathway, details commercial availability from key suppliers, and presents a validated protocol for its application in palladium-catalyzed cross-coupling reactions. The guide is structured to deliver not just procedural steps, but also the underlying chemical principles and mechanistic insights required for successful implementation and problem-solving in a research and development setting.

Introduction: The Strategic Value of Halogenated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic placement of halogen atoms on this ring system provides chemists with powerful synthetic handles for molecular elaboration, most notably through transition metal-catalyzed cross-coupling reactions. 6-Chloro-2-iodo-3-methylpyridine is a particularly valuable intermediate due to the orthogonal reactivity of its two distinct halogen atoms. The carbon-iodine bond is significantly more reactive towards oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond. This reactivity differential allows for selective functionalization at the 2-position (e.g., via Sonogashira, Suzuki, or Buchwald-Hartwig couplings) while leaving the 6-chloro position intact for subsequent transformations. This sequential, site-selective approach is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures and the exploration of diverse chemical space.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.

PropertyValue
Chemical Name 6-Chloro-2-iodo-3-methylpyridine
CAS Number 1261473-80-6
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Appearance Solid
SMILES Cc1ccc(Cl)nc1I
InChI Key UXVOHTRDIXCCJR-UHFFFAOYSA-N

Safety Profile: This compound is classified as an irritant and is harmful if swallowed. Researchers must consult the full Safety Data Sheet (SDS) from their supplier before use. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

Proposed Synthesis Pathway

Synthesis_Pathway A 2-Amino-3-methylpyridine B 2-Amino-6-chloro-3-methylpyridine A->B  Step 1: Chlorination N-Chlorosuccinimide (NCS) Acetonitrile, RT C 6-Chloro-2-iodo-3-methylpyridine B->C  Step 2: Diazotization & Iodination p-TsOH, NaNO₂, KI Acetonitrile, RT

Caption: Proposed two-step synthesis of the title compound.

Step 1: Synthesis of 2-Amino-6-chloro-3-methylpyridine

Principle: The synthesis of the key aminopyridine precursor relies on electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine ("Cl+").[2] The amino group at the 2-position is a powerful activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 6-position (para to the amino group) is sterically accessible and electronically favored for chlorination.

Experimental Protocol (Adapted from analogous chlorinations):

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-amino-6-chloro-3-methylpyridine.

Step 2: Synthesis of 6-Chloro-2-iodo-3-methylpyridine

Principle: The conversion of the 2-amino group to a 2-iodo group is achieved via a Sandmeyer-type reaction.[3] The process involves two key stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂).[4]

  • Iodination: The diazonium salt is then treated with an iodide source, typically potassium iodide (KI). The iodide ion displaces the dinitrogen gas to form the aryl iodide. Unlike chlorination or bromination, this step does not typically require a copper(I) catalyst.[3][5] A one-pot procedure using p-toluenesulfonic acid (p-TsOH) as the acid source in an organic solvent offers a convenient and high-yielding method.[6][7]

Experimental Protocol (Adapted from Krasnokutskaya, E. A., et al., Synthesis, 2007): [7]

  • Setup: In a round-bottom flask under ambient atmosphere, dissolve 2-amino-6-chloro-3-methylpyridine (1.0 eq.) in acetonitrile (approx. 0.3 M).

  • Reagent Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.0 eq.), sodium nitrite (NaNO₂) (1.5 eq.), and potassium iodide (KI) (1.5 eq.).

  • Reaction: Stir the resulting suspension vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting amine.

  • Workup: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude material can be purified by flash chromatography to afford pure 6-Chloro-2-iodo-3-methylpyridine.

Commercial Availability and Sourcing

For research and early-phase development, 6-Chloro-2-iodo-3-methylpyridine is available from several fine chemical suppliers. Sourcing from established vendors ensures reliable quality and purity, which is critical for reproducible experimental results.

SupplierCAS NumberPurity SpecificationNotes
Fluorochem 1261473-80-6>97%Specialist supplier of fluoro- and heterocyclic compounds.
Capot Chemical 1261473-80-698% Min.Offers a wide range of research chemicals and building blocks.
Chemsigma 1261473-80-6Not specifiedProvides a platform for sourcing various research chemicals.
Sigma-Aldrich 1261473-80-6AldrichCPRAvailable through their "Chemists Pursuing Research" collection.

Note: Availability and purity specifications are subject to change. Researchers should always confirm details with the supplier before ordering.

Application in Synthesis: Sonogashira Cross-Coupling

The C(sp²)-I bond of 6-Chloro-2-iodo-3-methylpyridine is highly susceptible to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a prime example of its utility.[8][9]

Catalytic Cycle and Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) Pd_OA Ar-Pd(II)(I)-L₂ Pd0->Pd_OA Oxidative Addition (Ar-I) Pd_TM Ar-Pd(II)(C≡CR)-L₂ Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_TM->Product CuI Cu(I)X Cu_Pi π-Alkyne Complex CuI->Cu_Pi + R-C≡C-H Cu_Ac Cu(I)-C≡CR Cu_Pi->Cu_Ac + Base - HB⁺X⁻ Cu_Ac->Pd_OA CuX

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of 6-chloro-2-iodo-3-methylpyridine, forming a Pd(II) intermediate.[11][12]

  • Copper Cycle: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton. A mild base (e.g., an amine) then deprotonates the alkyne to form a copper acetylide species.[11]

  • Transmetalation: The crucial transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) center, displacing the iodide.[10]

  • Reductive Elimination: The final step is reductive elimination from the palladium(II) complex, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12]

Exemplary Protocol: Coupling with Phenylacetylene

Principle: This protocol utilizes a standard palladium/copper catalyst system. Dichlorobis(triphenylphosphine)palladium(II) is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Copper(I) iodide serves as the co-catalyst. An amine base, such as triethylamine or diisopropylamine, acts as both the base to deprotonate the alkyne and often as the solvent.[8]

Experimental Protocol (Adapted from established Sonogashira procedures):

  • Setup: To a flame-dried Schlenk flask, add 6-Chloro-2-iodo-3-methylpyridine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 eq.), and copper(I) iodide (CuI) (0.06 eq.).

  • Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (Et₃N) as the solvent, followed by phenylacetylene (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the desired 6-chloro-3-methyl-2-(phenylethynyl)pyridine.

Conclusion

6-Chloro-2-iodo-3-methylpyridine is a strategically important building block for chemical synthesis, offering a platform for sequential, site-selective functionalization. While its direct synthesis is not prominently featured in academic literature, a reliable pathway can be constructed from fundamental, well-documented organic transformations. Its commercial availability from reputable suppliers facilitates its use in discovery programs. The demonstrated utility in robust and high-yielding reactions like the Sonogashira coupling underscores its value to researchers and drug development professionals aiming to synthesize novel and complex molecular entities.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Filimonov, V. D., et al. A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2011, No. 13, pp 2154–2158.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • ResearchGate. A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (2011). Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • Chemical Science. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. (2016). Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (2008). Available at: [Link]

  • PubMed. The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2026). Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available at: [Link]

  • PrepChem. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Available at: [Link]

  • ResearchGate. Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. (2020). Available at: [Link]

  • MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022). Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Grokipedia. Sandmeyer reaction. Available at: [Link]

  • ResearchGate. 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. (2022). Available at: [Link]

  • Organic Chemistry Frontiers. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Available at: [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Nature. Deaminative chlorination of aminoheterocycles. (2021). Available at: [Link]

  • ResearchGate. Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. (2022). Available at: [Link]

  • YouTube. Sonogashira coupling. (2019). Available at: [Link]

  • YouTube. The Sandmeyer Reaction Mechanism. (2024). Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). Available at: [Link]

  • MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermochemical Properties of 6-Chloro-2-iodo-3-methylpyridine

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the thermochemical properties of 6-chloro-2-iodo-3-methylpyridine, a key intermediate in contemporary drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 6-chloro-2-iodo-3-methylpyridine, a key intermediate in contemporary drug discovery and materials science. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from established theoretical and experimental methodologies applied to analogous pyridine derivatives. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the compound's energetic landscape and its implications for reaction chemistry, process development, and material stability. This guide outlines both predictive computational modeling and established experimental protocols for the determination of critical thermochemical parameters such as enthalpy of formation, heat capacity, and enthalpy of sublimation.

Introduction: The Significance of 6-Chloro-2-iodo-3-methylpyridine in Chemical Synthesis

6-Chloro-2-iodo-3-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring chloro, iodo, and methyl groups on the pyridine ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex bioactive molecules.[1] The presence of two different halogen atoms at the 2- and 6-positions allows for selective functionalization through various cross-coupling reactions, while the methyl group at the 3-position influences the electronic and steric properties of the molecule. Understanding the thermochemical properties of this compound is paramount for optimizing reaction conditions, ensuring process safety, and predicting the stability of its derivatives.

This guide will delve into the methodologies for determining and estimating the key thermochemical properties of 6-chloro-2-iodo-3-methylpyridine. We will explore both experimental techniques and computational approaches, providing a robust framework for researchers to work with this important synthetic intermediate.

Molecular and Physicochemical Properties

A foundational understanding of the basic molecular and physicochemical properties of 6-chloro-2-iodo-3-methylpyridine is essential before delving into its thermochemistry. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H5ClIN[2]
Molecular Weight 253.47 g/mol [3]
CAS Number 1261473-80-6
InChI 1S/C6H5ClIN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3[3]
Canonical SMILES CC1=C(C=C(N=C1)Cl)I[2]
Purity (Typical) ≥95%[4]

Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties can be approached through two primary avenues: experimental measurement and computational modeling. This section will detail the principles and methodologies of both.

Experimental Determination of Thermochemical Properties

The standard enthalpy of formation (ΔfH°) is a critical thermochemical parameter. For solid organic compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion.

Experimental Protocol: Static Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of crystalline 6-chloro-2-iodo-3-methylpyridine is placed in a crucible within a high-pressure vessel (the "bomb").

  • Combustion: The bomb is filled with high-purity oxygen at a pressure of approximately 3 MPa and submerged in a known mass of water in a calorimeter. The sample is then ignited.

  • Temperature Measurement: The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.

  • Calculation: The standard molar enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law.[5][6]

The enthalpy of sublimation (ΔsubH) is the heat required to transform one mole of a substance from the solid to the gaseous state.

Experimental Protocol: Calvet Microcalorimetry

  • Instrumentation: A Calvet microcalorimeter is used to measure the small heat flow associated with sublimation.

  • Sample Placement: A small amount of the crystalline sample is placed in a Knudsen effusion cell within the calorimeter.

  • Measurement: The heat flow is measured as the sample sublimes under vacuum at a constant temperature.

  • Calculation: The enthalpy of sublimation is determined from the measured heat flow and the rate of mass loss of the sample.[5][6]

Computational Modeling of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties with a reasonable degree of accuracy.

High-level ab initio and density functional theory (DFT) methods can be employed to calculate the enthalpy of formation in the gaseous phase.

Computational Workflow: G4 Theory

  • Geometry Optimization: The molecular geometry of 6-chloro-2-iodo-3-methylpyridine is optimized using a reliable DFT method (e.g., B3LYP) with an appropriate basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using different levels of theory and basis sets as prescribed by the G4 protocol.

  • Enthalpy of Formation Calculation: The G4 energy is combined with the ZPVE and thermal corrections to yield the gas-phase enthalpy of formation at 298.15 K.[7]

G4_Workflow cluster_DFT Density Functional Theory cluster_HighLevel High-Level Ab Initio Calculations cluster_Analysis Thermochemical Analysis A Geometry Optimization (e.g., B3LYP) B Frequency Calculation A->B Optimized Geometry D Combine Energies, ZPVE, and Thermal Corrections B->D ZPVE & Thermal Corrections C Single-Point Energy Calculations (G4 Protocol) C->D High-Accuracy Energy E Calculate Gas-Phase Enthalpy of Formation (ΔfH°gas) D->E

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling Protocols for the Synthesis of 2-Aryl-6-chloro-3-methylpyridines

Abstract This technical guide provides detailed protocols and mechanistic insights for the chemoselective Suzuki-Miyaura cross-coupling of 6-Chloro-2-iodo-3-methylpyridine. Leveraging the inherent reactivity difference b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and mechanistic insights for the chemoselective Suzuki-Miyaura cross-coupling of 6-Chloro-2-iodo-3-methylpyridine. Leveraging the inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, this application note demonstrates a robust methodology for the selective synthesis of 2-aryl-6-chloro-3-methylpyridines, which are valuable intermediates in pharmaceutical and materials science research. We present field-proven protocols, explain the critical role of catalyst, base, and solvent selection, and offer a guide for adapting these methods to a range of boronic acid coupling partners.

Introduction: The Strategic Value of 6-Chloro-2-iodo-3-methylpyridine

The 2,6-dihalopyridine scaffold is a cornerstone in medicinal chemistry and functional material development. The ability to selectively functionalize one halogen while leaving the other intact for subsequent transformations opens a pathway for the rapid diversification and construction of complex molecular architectures. 6-Chloro-2-iodo-3-methylpyridine is a particularly strategic starting material due to the significant disparity in the bond dissociation energies of the C-I and C-Cl bonds. This inherent electronic difference allows for highly chemoselective palladium-catalyzed cross-coupling reactions, primarily at the more reactive C-I position.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful and versatile method for forming carbon-carbon bonds.[1] Its tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it an ideal choice for the selective arylation of substrates like 6-Chloro-2-iodo-3-methylpyridine.[2]

The Principle of Chemoselectivity: C-I vs. C-Cl Reactivity

The success of this selective protocol hinges on the differential reactivity of the two halogen substituents in the palladium-catalyzed Suzuki-Miyaura coupling cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step and is highly dependent on the carbon-halogen bond strength.[4] The C-I bond is significantly weaker than the C-Cl bond, leading to a much faster rate of oxidative addition at the 2-position of the pyridine ring. This principle has been demonstrated in analogous heterocyclic systems, such as 2,6-dihalopurines, where the reaction of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid selectively yields the 2-phenyl product.[5][6]

By carefully controlling the stoichiometry of the boronic acid and selecting appropriate reaction conditions, the Suzuki-Miyaura coupling can be directed exclusively to the iodo-substituted position, preserving the chloro-substituent for subsequent chemical modifications.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Adduct Oxidative Addition Intermediate (Ar-Pd(II)-I L2) Pd(0)L2->Ox_Adduct Oxidative Addition (Ar-I) Transmetalation_Complex Transmetalation (Ar-Pd(II)-Ar' L2) Ox_Adduct->Transmetalation_Complex Transmetalation (Ar'-B(OH)2, Base) Transmetalation_Complex->Pd(0)L2 Catalyst Regeneration Product Coupled Product (Ar-Ar') Transmetalation_Complex->Product Reductive Elimination Aryl_Iodide 6-Chloro-2-iodo- 3-methylpyridine (Ar-I) Aryl_Iodide->Ox_Adduct Faster Boronic_Acid Boronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation_Complex Base Base (e.g., K2CO3) Base->Transmetalation_Complex

Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the preferential oxidative addition at the C-I bond.

Experimental Protocols

The choice of solvent and base is critical and often depends on the electronic properties of the boronic acid coupling partner.[5] Below are two robust, field-proven protocols adaptable for a range of substrates.

Protocol A: Anhydrous Conditions for Electron-Rich and Neutral Arylboronic Acids

This protocol is particularly effective for arylboronic acids bearing electron-donating or neutral substituents. The use of an anhydrous solvent system minimizes potential protodeboronation side reactions.[7]

Materials:

  • 6-Chloro-2-iodo-3-methylpyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or equivalent reaction vessel for inert atmosphere

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 6-Chloro-2-iodo-3-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.025 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.2 M with respect to the starting halide).

  • Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.[5]

    • Concentrate the filtrate under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-6-chloro-3-methylpyridine.[5]

Protocol B: Aqueous Conditions for Electron-Poor Arylboronic Acids

Electron-deficient arylboronic acids often benefit from aqueous solvent systems, which can accelerate the transmetalation step.[5]

Materials:

  • 6-Chloro-2-iodo-3-methylpyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Reaction vessel suitable for heating under an inert atmosphere

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reagent Loading: In a round-bottom flask equipped with a stir bar and condenser, combine 6-Chloro-2-iodo-3-methylpyridine (1.0 eq), the electron-poor arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.025 eq).

  • Solvent Addition: Add DME and Water in a 7:1 ratio (e.g., 7 mL DME, 1 mL water per mmol of halide).

  • Inerting: Sparge the mixture with a stream of argon for 10-15 minutes to degas the solution.[3]

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 2-8 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and provides a general guideline for expected yields with different classes of boronic acids. Actual yields may vary based on the specific substrate and reaction scale.

Boronic Acid PartnerProtocolCatalyst (mol%)Base (eq.)SolventTemp (°C)Typical Time (h)Expected Yield
Phenylboronic acidAPd(PPh₃)₄ (2.5)K₂CO₃ (2.0)Toluene1006-10High
4-Methoxyphenylboronic acidAPd(PPh₃)₄ (2.5)K₂CO₃ (2.0)Toluene1004-8Very High
4-Trifluoromethylphenylboronic acidBPd(PPh₃)₄ (2.5)K₂CO₃ (3.0)DME/H₂O852-6High
3-Furylboronic acidA or BPd(PPh₃)₄ (3.0)K₂CO₃ (2-3)Toluene or DME/H₂O85-1004-12Good to High
2-Thiopheneboronic acidA or BPd(PPh₃)₄ (3.0)K₂CO₃ (2-3)Toluene or DME/H₂O85-1004-12Good to High

Further Transformations: Coupling at the C-Cl Position

Once the 2-aryl-6-chloro-3-methylpyridine product is isolated, the remaining chloro-substituent can be targeted for a second cross-coupling reaction. Coupling at the less reactive C-Cl bond typically requires more forcing conditions, including more active catalysts, stronger bases, and higher temperatures.[8] Catalytic systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, or N-heterocyclic carbenes (NHCs) are often necessary to achieve efficient conversion.[2][8]

Sequential_Coupling Start 6-Chloro-2-iodo-3-methylpyridine Intermediate 2-Aryl-6-chloro-3-methylpyridine Start->Intermediate Step 1: Suzuki Coupling (C-I) Protocol A or B Pd(PPh₃)₄, K₂CO₃ Final 2-Aryl-6-Aryl'-3-methylpyridine Intermediate->Final Step 2: Suzuki Coupling (C-Cl) More Forcing Conditions (e.g., Pd₂(dba)₃/FcPPh₂, K₃PO₄)

Figure 2: Workflow for sequential Suzuki-Miyaura coupling.

A potential protocol for this second transformation could involve a catalyst system like Pd₂(dba)₃ with a specialized ligand such as FcPPh₂ and a stronger base like K₃PO₄ in a dioxane/water solvent mixture at elevated temperatures (e.g., 100 °C).[8] This sequential, one-pot or stepwise approach provides a powerful strategy for the controlled synthesis of unsymmetrically substituted 2,6-diarylpyridines.

Conclusion

The protocols detailed in this application note offer a reliable and highly selective method for the synthesis of 2-aryl-6-chloro-3-methylpyridines from 6-Chloro-2-iodo-3-methylpyridine. By capitalizing on the fundamental principles of differential halogen reactivity in palladium catalysis, researchers can efficiently access these valuable chemical building blocks. The provided step-by-step procedures and guidelines for reagent selection serve as a robust starting point for synthesis and methods development in drug discovery and materials science.

References

  • Hocek, M., & Dvořáková, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 68(4), 883-902. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855–4858. Available at: [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

  • Levin, M. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2536–2539. Available at: [Link]

  • ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Chen, X., et al. (2020). Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. The Journal of Organic Chemistry, 85(2), 622–632. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • RSC Publishing. (2024). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Sanford, M. S., et al. (2010). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 132(24), 8493–8505. Available at: [Link]

  • ResearchGate. (2015). Pd-Catalyzed direct arylation approach to the 6H-dibenzo[c,h]chromenes : Total synthesis of arnottin I. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

  • Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

  • ResearchGate. (2003). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available at: [Link]

  • Engle, K. M., & Houk, K. N. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9324–9335. Available at: [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Fresneda, P. M., et al. (2001). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Organic Letters, 3(13), 2145–2148. Available at: [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

Sources

Application

Application Notes and Protocols: Selective Sonogashira Coupling of 6-Chloro-2-iodo-3-methylpyridine

Introduction: The Strategic Importance of Substituted Pyridines and the Sonogashira Reaction In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Sonogashira Reaction

In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively introduce molecular complexity onto the pyridine core is a key enabler for medicinal chemists. The Sonogashira cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands out as a premier method for achieving this.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]

This application note provides a detailed guide to the Sonogashira reaction conditions specifically tailored for the chemoselective alkynylation of 6-Chloro-2-iodo-3-methylpyridine. This substrate presents an excellent opportunity to exploit the differential reactivity of carbon-halogen bonds, enabling the selective formation of a C-C bond at the C-2 position while leaving the C-6 chloro substituent intact for potential downstream functionalization.

Understanding the Chemoselectivity: The Reactivity of Halopyridines

The success of a selective Sonogashira coupling on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst.

In the case of 6-Chloro-2-iodo-3-methylpyridine, the carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the more robust carbon-chlorine bond. This substantial difference in reactivity allows for a wide experimental window to effect the Sonogashira coupling exclusively at the 2-position. By carefully controlling the reaction conditions, such as temperature and reaction time, the less reactive C-Cl bond remains untouched, providing a handle for subsequent chemical transformations.

The Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex R-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation base_hx Base-H⁺X⁻ pd_alkynyl_complex R-Pd(II)(C≡CR')L₂ transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide CuX, Base base Base base->cu_acetylide cu_acetylide->transmetalation Transfers alkynyl group

Figure 1: The Catalytic Cycle of the Sonogashira Reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (in our case, 6-Chloro-2-iodo-3-methylpyridine) to form a Pd(II) complex.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The coupled product (2-alkynyl-6-chloro-3-methylpyridine) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for the transmetalation step.

Experimental Protocol: A Representative Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of 6-Chloro-2-iodo-3-methylpyridine with a terminal alkyne.

Table 1: Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Role
6-Chloro-2-iodo-3-methylpyridineC₆H₅ClIN269.47269.5 mg1.0Substrate
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.14122.6 mg (128 µL)1.2Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5623.1 mg0.02 (2 mol%)Catalyst
Copper(I) IodideCuI190.453.8 mg0.02 (2 mol%)Co-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.195 mL-Base/Solvent
Tetrahydrofuran (THF), anhydrousC₄H₈O72.115 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-2-iodo-3-methylpyridine (269.5 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol), and Copper(I) Iodide (3.8 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe.

  • Degassing: Degas the resulting suspension by bubbling the inert gas through the solution for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 128 µL, 1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-6-chloro-3-methylpyridine.

Experimental_Workflow start Start setup Reaction Setup: - 6-Chloro-2-iodo-3-methylpyridine - Pd(PPh₃)₄ - CuI start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvents Add Anhydrous Solvents (THF, TEA) inert->solvents degas Degas the Mixture solvents->degas alkyne Add Terminal Alkyne degas->alkyne react Stir at Room Temperature (Monitor by TLC/LC-MS) alkyne->react workup Work-up: Concentrate under vacuum react->workup purify Purification: Column Chromatography workup->purify product Isolated Product: 2-Alkynyl-6-chloro-3-methylpyridine purify->product

Figure 2: Experimental Workflow for the Sonogashira Coupling.

Survey of Reaction Conditions

The following table summarizes various reported conditions for the Sonogashira coupling of halopyridines, providing a valuable reference for optimizing the reaction for 6-Chloro-2-iodo-3-methylpyridine.

Table 2: Sonogashira Reaction Conditions for Halopyridines

EntryHalopyridine SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF100396[2]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT16~85[4][5]
32-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuIEt₃NNMP90399[6]
42,6-DichloropurineVarious AlkynesPd(PPh₃)₄ / CuIEt₃NDMF801270-90N/A
52-IodoanilineVarious AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMFRT285-95N/A

Note: While a direct literature precedent for 6-Chloro-2-iodo-3-methylpyridine was not found, the conditions presented for structurally similar substrates provide a strong basis for reaction development.

Troubleshooting and Optimization

While the Sonogashira reaction is generally robust, certain challenges may arise. Here are some common issues and potential solutions:

  • Low Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using Pd(0) catalysts like Pd(PPh₃)₄, handle them under an inert atmosphere to prevent oxidation.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Thoroughly degas the reaction mixture.

    • Impure Reagents: Use high-purity, anhydrous solvents and reagents.

  • Homocoupling of the Alkyne (Glaser Coupling):

    • This is a common side reaction, particularly in the presence of oxygen.[1]

    • Minimize Oxygen: Rigorous inert atmosphere techniques are crucial.

    • Control Copper Concentration: Use the minimum effective amount of the copper co-catalyst.

  • Reaction Stalls:

    • Base Strength: The amine base plays a critical role. Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ can be explored.

    • Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes be beneficial, especially for less reactive substrates. However, for the selective coupling of 6-Chloro-2-iodo-3-methylpyridine, it is advisable to start at room temperature to avoid any potential reaction at the C-Cl bond.

Conclusion

The Sonogashira reaction is an exceptionally effective method for the selective alkynylation of 6-Chloro-2-iodo-3-methylpyridine at the 2-position. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for a high degree of chemoselectivity. By employing standard Sonogashira conditions, utilizing a palladium catalyst and a copper co-catalyst in the presence of an amine base, researchers can efficiently synthesize a diverse range of 2-alkynyl-6-chloro-3-methylpyridines. These products serve as valuable intermediates for the development of novel pharmaceuticals and other functional organic materials. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation and optimization of this important transformation.

References

Sources

Method

The Strategic Role of 6-Chloro-2-iodo-3-methylpyridine in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Introduction: In the relentless pursuit of more effective and environmentally benign crop protection agents, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 6-Chloro-2-i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the relentless pursuit of more effective and environmentally benign crop protection agents, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 6-Chloro-2-iodo-3-methylpyridine has emerged as a versatile and valuable intermediate. Its unique substitution pattern, featuring both a chloro and an iodo group, offers differential reactivity that allows for selective, stepwise functionalization. This attribute is particularly advantageous in the construction of complex molecular architectures characteristic of modern insecticides and fungicides.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical development sector. It elucidates the significance of 6-Chloro-2-iodo-3-methylpyridine, details its physicochemical properties, and provides field-proven protocols for its application in the synthesis of novel agrochemicals, with a focus on pyridinyl-pyrazole carboxamides, a class of potent insecticides.

Physicochemical Properties of 6-Chloro-2-iodo-3-methylpyridine

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and optimization. The table below summarizes the key properties of 6-Chloro-2-iodo-3-methylpyridine.

PropertyValueReference
Molecular Formula C₆H₅ClIN[1]
Molecular Weight 253.47 g/mol [1]
CAS Number 249291-79-0[1]
Appearance Solid, semi-solid, liquid, or lump[1]
Purity ≥97%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[1]
InChI Key AUYZDTDTYCKNNX-UHFFFAOYSA-N[1]

Synthetic Utility and Reaction Mechanisms

The synthetic utility of 6-Chloro-2-iodo-3-methylpyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a substituent at the 2-position via reactions like Suzuki-Miyaura or Sonogashira coupling, while leaving the chloro group at the 6-position intact for subsequent transformations. This sequential functionalization is a cornerstone of efficient and convergent synthetic strategies in agrochemical research.[2]

Key Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of agrochemical synthesis, it is frequently employed to couple heterocyclic halides with boronic acids or their esters. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][4]

Application in the Synthesis of a Novel Pyridinyl-Pyrazole Carboxamide Insecticide

To illustrate the practical application of 6-Chloro-2-iodo-3-methylpyridine, this section details a representative synthetic pathway to a novel pyridinyl-pyrazole carboxamide, a class of insecticides known to target insect ryanodine receptors. This protocol is designed to be a self-validating system, with clear steps and rationales for experimental choices.

Overall Synthetic Workflow

The synthesis is designed as a multi-step process, beginning with the selective functionalization of 6-Chloro-2-iodo-3-methylpyridine via a Suzuki-Miyaura coupling, followed by further modifications to yield the final active ingredient.

G cluster_0 Synthesis of Pyridinyl-Pyrazole Intermediate cluster_1 Synthesis of Anthranilic Acid Intermediate cluster_2 Final Amide Coupling A 6-Chloro-2-iodo-3-methylpyridine C Suzuki-Miyaura Coupling A->C B Pyrazole Boronic Acid Ester B->C D 6-Chloro-3-methyl-2-(1H-pyrazol-1-yl)pyridine C->D F Amide Bond Formation D->F E Substituted Anthranilic Acid E->F G Novel Pyridinyl-Pyrazole Carboxamide Insecticide F->G

Caption: Overall workflow for the synthesis of a novel insecticide.

Experimental Protocols

Part 1: Synthesis of 6-Chloro-3-methyl-2-(1H-pyrazol-1-yl)pyridine via Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the 2-position of the pyridine ring, leveraging the higher reactivity of the iodo substituent.

Rationale: The choice of a palladium catalyst with appropriate ligands is crucial for achieving high selectivity and yield. The base is required to activate the boronic acid ester for transmetalation. The reaction is performed under an inert atmosphere to prevent catalyst degradation.

G reagents 6-Chloro-2-iodo-3-methylpyridine Pyrazole-1-boronic acid pinacol ester Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/Water process Reaction Setup Degas mixture with Argon Heat to 80-90 °C for 12-18 h Monitor by TLC/LC-MS reagents->process workup Work-up Cool to RT, dilute with EtOAc Wash with water and brine Dry over Na₂SO₄ process->workup purification Purification Concentrate in vacuo Purify by column chromatography workup->purification product { Product | 6-Chloro-3-methyl-2-(1H-pyrazol-1-yl)pyridine} purification->product

Caption: Suzuki-Miyaura coupling experimental workflow.

Materials:

ReagentMolar Eq.Purity
6-Chloro-2-iodo-3-methylpyridine1.0≥97%
Pyrazole-1-boronic acid pinacol ester1.2≥95%
Pd(dppf)Cl₂0.03≥98%
K₂CO₃2.5≥99%
1,4-Dioxane-Anhydrous
Water-Degassed

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-2-iodo-3-methylpyridine (1.0 eq.), pyrazole-1-boronic acid pinacol ester (1.2 eq.), and K₂CO₃ (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Add Pd(dppf)Cl₂ (0.03 eq.) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-Chloro-3-methyl-2-(1H-pyrazol-1-yl)pyridine.

Part 2: Synthesis of the Final Insecticide via Amide Coupling

This protocol describes the coupling of the pyridinyl-pyrazole intermediate with a suitable anthranilic acid derivative to form the final active molecule.

Rationale: The formation of the amide bond is a critical step in the synthesis of many bioactive molecules. The use of a coupling agent like EDC with an activator such as HOBt facilitates the reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups.[5]

Materials:

ReagentMolar Eq.Purity
6-Chloro-3-methyl-2-(1H-pyrazol-1-yl)pyridine1.0Product from Part 1
Substituted 2-amino-3-methylbenzoic acid1.1≥97%
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.5≥98%
HOBt (Hydroxybenzotriazole)1.5≥97%
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)3.0≥99%
Dichloromethane (DCM) or Dimethylformamide (DMF)-Anhydrous

Step-by-Step Procedure:

  • Dissolve the substituted 2-amino-3-methylbenzoic acid (1.1 eq.), EDC (1.5 eq.), and HOBt (1.5 eq.) in anhydrous DCM or DMF in a dry round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 6-Chloro-3-methyl-2-(1H-pyrazol-1-yl)pyridine (1.0 eq.) in the same solvent to the reaction mixture.

  • Add the base (TEA or DIPEA, 3.0 eq.) dropwise and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyridinyl-pyrazole carboxamide insecticide.

Conclusion

6-Chloro-2-iodo-3-methylpyridine stands out as a strategically important building block in modern agrochemical synthesis. Its differentiated reactivity allows for controlled, sequential modifications, enabling the efficient construction of complex and potent active ingredients. The protocols detailed herein for a Suzuki-Miyaura coupling and subsequent amide bond formation provide a robust framework for the development of novel pyridinyl-pyrazole carboxamide insecticides. By leveraging the unique chemical attributes of this versatile intermediate, researchers can continue to innovate and deliver next-generation crop protection solutions.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 50(30), 6722-6737. (2011). [URL not available]
  • Cheminform Abstract: Synthesis of Ethyl Arylpropiolates Through Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides with in situ Generated Lithium Tetrakis(ethoxycarbonylethynyl)indates. ChemInform, 35(3). (2004). [URL not available]
  • Littke, A. F., & Fu, G. C. A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids. Angewandte Chemie International Edition, 37(24), 3387-3388. (1998). [URL not available]
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]5]

  • Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - Scientific Reports. (2025, January 23). Retrieved January 26, 2026, from [Link]]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 26, 2026, from [Link]3]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 26, 2026, from [Link]4]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-iodo-3-methylpyridine

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, embedded in a vast array of FDA-approved drugs and clinical candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, embedded in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its presence is critical to the therapeutic activity of drugs targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious agents.[3] The ability to precisely modify the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the modular synthesis of complex, highly functionalized pyridine derivatives.[4][5]

This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 6-chloro-2-iodo-3-methylpyridine, a versatile building block for the synthesis of novel pharmaceutical intermediates. We will explore the inherent regioselectivity of this substrate and provide step-by-step methodologies for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Understanding the Regioselectivity of 6-Chloro-2-iodo-3-methylpyridine

The key to the synthetic utility of 6-chloro-2-iodo-3-methylpyridine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reaction proceeds selectively at the C-2 iodo position, leaving the C-6 chloro group intact for subsequent transformations. This regioselectivity is governed by two primary factors:

  • Carbon-Halogen Bond Strength: The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[6]

  • Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which polarizes the C-X bonds. The C2 position is more electron-deficient than the C6 position, further activating the C2-I bond towards oxidative addition by the electron-rich Pd(0) catalyst.[6]

This predictable regioselectivity allows for a sequential and controlled approach to the synthesis of di-substituted pyridines, making 6-chloro-2-iodo-3-methylpyridine an exceptionally valuable starting material.

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization of reaction conditions, particularly ligand and base selection, may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 6-Chloro-2-iodo-3-methylpyridine with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[7] This protocol describes the selective coupling of an arylboronic acid at the C-2 position of 6-chloro-2-iodo-3-methylpyridine.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

Reagent/SolventFormulaMWAmount (mmol)Equivalents
6-Chloro-2-iodo-3-methylpyridineC₆H₅ClIN253.471.01.0
Arylboronic AcidArB(OH)₂-1.21.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.050.05
Potassium CarbonateK₂CO₃138.212.02.0
TolueneC₇H₈92.145 mL-
WaterH₂O18.021 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloro-2-iodo-3-methylpyridine (1.0 mmol, 253 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add degassed toluene (5 mL) and degassed water (1 mL).

  • Stir the mixture at 90 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-chloro-3-methylpyridine.

Expert Insights: The use of a biphasic solvent system (toluene/water) and an inorganic base like potassium carbonate is a common and effective condition for Suzuki-Miyaura couplings. The water helps to dissolve the base and facilitates the transmetalation step. For less reactive boronic acids, a stronger base such as cesium carbonate or a different ligand (e.g., SPhos, XPhos) may be required.

Protocol 2: Sonogashira Coupling of 6-Chloro-2-iodo-3-methylpyridine with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]

Reaction Scheme:

G A Pd(0)Ln B Oxidative Addition (R-X) A->B C R-Pd(II)Ln-X B->C D Transmetalation (R'-M) C->D E R-Pd(II)Ln-R' D->E F Reductive Elimination E->F F->A G R-R' F->G G A Reagent Preparation (Inert Atmosphere) B Reaction Setup (Solvent, Catalyst, Reagents) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Chloro-2-iodo-3-methylpyridine

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities with profound biological and physical properties. Among the myriad of substituted pyridines, 6-Chloro-2-iodo-3-methylpyridine stands out as a particularly valuable and versatile building block. Its utility stems from the differential reactivity of the two halogen substituents, the iodo and chloro groups, which allows for selective and sequential functionalization through a variety of cross-coupling reactions.[1][2] This inherent orthogonality provides a powerful platform for the controlled and predictable synthesis of complex heterocyclic architectures.

This guide provides an in-depth exploration of the synthetic pathways originating from 6-Chloro-2-iodo-3-methylpyridine, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to construct novel fused and multi-ring heterocyclic systems.

Core Principle: Orthogonal Reactivity of Halogen Substituents

The synthetic utility of 6-Chloro-2-iodo-3-methylpyridine is primarily anchored in the disparate reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond.[3] This reactivity difference allows for the selective functionalization of the 2-position of the pyridine ring while leaving the 6-position untouched, ready for a subsequent transformation.[2]

This sequential approach is paramount in the construction of complex molecules as it allows for the introduction of different functionalities at specific positions in a controlled manner. The general mechanism for these cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle.[3]

Strategic Synthesis of Key Intermediates via Cross-Coupling Reactions

The initial step in the synthesis of novel heterocycles from 6-Chloro-2-iodo-3-methylpyridine typically involves a cross-coupling reaction at the more reactive 2-position. The choice of coupling partner dictates the nature of the substituent introduced and sets the stage for subsequent cyclization reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of our starting material, it allows for the introduction of a variety of aryl and heteroaryl groups at the 2-position.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 6-Chloro-2-iodo-3-methylpyridine

  • Reagents and Materials:

    • 6-Chloro-2-iodo-3-methylpyridine

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask, add 6-Chloro-2-iodo-3-methylpyridine (1 equivalent), the boronic acid (1.2 equivalents), and the base (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloro-3-methylpyridine.

Parameter Typical Conditions Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for C-I bond activation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and influences reaction rate.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, which are versatile handles for further transformations, including cyclization reactions.

Protocol 2: General Procedure for the Sonogashira Coupling of 6-Chloro-2-iodo-3-methylpyridine

  • Reagents and Materials:

    • 6-Chloro-2-iodo-3-methylpyridine

    • Terminal alkyne (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Solvent (e.g., THF, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask, add 6-Chloro-2-iodo-3-methylpyridine (1 equivalent), the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne (1.2-1.5 equivalents) dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-alkynyl-6-chloro-3-methylpyridine.[4]

Parameter Typical Conditions Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Efficient for C-I bond activation.
Co-catalyst CuIFacilitates the formation of the copper acetylide.
Base Et₃N, i-Pr₂NHActs as both a base and a solvent.
Solvent THF, DMFProvides a suitable reaction medium.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This reaction can be used to introduce an amino group at the 2-position, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.[5]

Protocol 3: General Procedure for the Buchwald-Hartwig Amination of 6-Chloro-2-iodo-3-methylpyridine

  • Reagents and Materials:

    • 6-Chloro-2-iodo-3-methylpyridine

    • Amine (1.2 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

    • Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

    • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

    • Solvent (e.g., Toluene, Dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a flame-dried Schlenk tube.

    • Add 6-Chloro-2-iodo-3-methylpyridine (1 equivalent) and the amine (1.2 equivalents).

    • Add the degassed solvent.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a plug of silica gel.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-amino-6-chloro-3-methylpyridine derivative.

Parameter Typical Conditions Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common palladium precursors.
Ligand Xantphos, BINAP, RuPhosBulky electron-rich phosphine ligands are crucial for catalytic activity.
Base NaOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-120 °CNecessary to drive the reaction to completion.

Constructing Novel Heterocyclic Scaffolds: The Power of Cyclization

Once the 2-position of the pyridine ring is functionalized, the newly introduced group can be strategically employed in a cyclization reaction to forge a new heterocyclic ring. The chloro-substituent at the 6-position can either be retained or participate in a subsequent transformation.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities.[6][7] They can be synthesized from 2-amino-6-chloro-3-methylpyridine derivatives.

Workflow for the Synthesis of Pyrido[2,3-d]pyrimidines

G A 6-Chloro-2-iodo-3-methylpyridine B Buchwald-Hartwig Amination (Protocol 3) A->B R-NH₂, Pd-catalyst, Base C 2-Amino-6-chloro-3-methylpyridine Derivative B->C D Condensation with a 1,3-Dielectrophile (e.g., DMF-DMA, Enaminone) C->D E Intermediate D->E F Intramolecular Cyclization (Thermal or Acid-catalyzed) E->F G Novel Pyrido[2,3-d]pyrimidine F->G

Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidines.

Protocol 4: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

  • Part A: Synthesis of the 2-aminopyridine intermediate (as per Protocol 3)

  • Part B: Cyclization to the Pyrido[2,3-d]pyrimidine

    • To a solution of the 2-amino-6-chloro-3-methylpyridine derivative (1 equivalent) in a suitable solvent (e.g., DMF, acetic acid), add the cyclizing agent (e.g., an enaminone or a β-ketoester, 1.1 equivalents).

    • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize or purify by column chromatography to obtain the pure pyrido[2,3-d]pyrimidine product.

Synthesis of Fused Heterocycles via Intramolecular Cyclization

The introduction of a substituent at the 2-position with a suitably placed nucleophile or electrophile can lead to intramolecular cyclization, forming a new ring fused to the pyridine core.

Workflow for Intramolecular Cyclization

G A 6-Chloro-2-iodo-3-methylpyridine B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Coupling Partner, Catalyst, Base C 2-Substituted-6-chloro-3-methylpyridine B->C D Functional Group Interconversion (if necessary) C->D E Precursor for Cyclization D->E F Intramolecular Cyclization (e.g., Pd-catalyzed, Radical, Thermal) E->F G Novel Fused Heterocycle F->G

Caption: General workflow for intramolecular cyclization.

For instance, a Sonogashira coupling with an alkyne bearing a terminal hydroxyl group, followed by a palladium-catalyzed intramolecular cyclization, can lead to the formation of furo[2,3-b]pyridines.

Conclusion and Future Outlook

6-Chloro-2-iodo-3-methylpyridine has proven to be a cornerstone in the synthesis of complex heterocyclic molecules. The ability to perform sequential and regioselective cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in drug discovery and materials science.[1] The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this versatile building block. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the application of these synthetic strategies to the construction of increasingly complex and biologically relevant heterocyclic scaffolds.

References

  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

  • Averin, A. D., Ulanovskaya, N. A., Pleshkova, A. V., Borisenko, A. A., & Beletskaya, I. P. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

  • Van der Pijl, F., Valderrey, C., & van Delft, F. L. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2753–2781.
  • Bartko, S. G., Hamzik, P. J., Espindola, L., Gomez, C., & Danheiser, R. L. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry, 84(24), 16034–16051.
  • ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved from [Link]

  • Ferreira, L. G., Guedes, R. C., & Dos Santos, J. L. (2021).
  • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972–1979.
  • ACS Publications. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

  • MDPI. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]

  • Nadin, A., & Harrison, T. (1999). Synthesis of Tricyclic Pyridones by Radical Cyclization. Tetrahedron Letters, 40(23), 4073-4076.
  • ResearchGate. (n.d.). Exploiting Orthogonal C-C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Six-membered heterocycles: their synthesis and bio applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

  • Colacot, T. J. (2019). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 52(4), 1161–1174.
  • Google Patents. (n.d.). Process for the preparation of 2-chloropyridines.
  • ResearchGate. (n.d.). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis, Thermal and Biological Screening of Six co- Ordinate Complex and Heterocyclic Base Adducts of Co (II). Retrieved from [Link]

Sources

Application

Experimental setup for C-N coupling reactions with 6-Chloro-2-iodo-3-methylpyridine

Application Note & Protocol Selective C-N Cross-Coupling of 6-Chloro-2-iodo-3-methylpyridine: A Guide to Palladium-Catalyzed Amination Abstract This guide provides a comprehensive protocol for the selective C-N cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective C-N Cross-Coupling of 6-Chloro-2-iodo-3-methylpyridine: A Guide to Palladium-Catalyzed Amination

Abstract

This guide provides a comprehensive protocol for the selective C-N cross-coupling reaction on the C2-position of 6-Chloro-2-iodo-3-methylpyridine. This di-halogenated pyridine is a valuable building block in medicinal chemistry and agrochemical synthesis, where the ability to functionalize one halide in the presence of the other is paramount for efficient molecular assembly.[1] We will delve into the rationale behind a palladium-catalyzed Buchwald-Hartwig amination, detailing the critical roles of the catalyst, ligand, base, and solvent. This document provides researchers, scientists, and drug development professionals with a robust, step-by-step experimental procedure, troubleshooting advice, and the necessary safety considerations for successful execution.

Foundational Principles: The Chemistry of Selective Coupling

The successful execution of a selective C-N coupling on 6-Chloro-2-iodo-3-methylpyridine hinges on exploiting the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to a Palladium(0) complex. The bond dissociation energy of C-X bonds follows the trend C-I < C-Br < C-Cl, making the C-I bond significantly more susceptible to cleavage and subsequent oxidative addition. This inherent reactivity difference allows for the selective formation of a C-N bond at the C2 (iodo) position while leaving the C6 (chloro) position intact for potential downstream functionalization.

The Buchwald-Hartwig amination is an exceptionally powerful method for forming C-N bonds.[2] Its catalytic cycle, illustrated below, is a well-understood process involving a series of distinct steps.[3][4]

The Buchwald-Hartwig Catalytic Cycle

The reaction is initiated by an active Pd(0) species which undergoes oxidative addition with the aryl halide.[5] The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base to form a palladium-amido complex.[5] The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd L₂Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OxAdd Ar-I (Oxidative Addition) AmineCoord [L₂Pd(II)(Ar)(R₂NH)]⁺I⁻ Amine Coordination OxAdd->AmineCoord + R₂NH Amido L₂Pd(II)(Ar)(NR₂) Amido Complex AmineCoord->Amido + Base - Base-H⁺I⁻ Amido->Pd0 Product Ar-NR₂ (Coupled Product) Amido->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Component Selection
  • Palladium Precatalyst: Modern palladium precatalysts, such as G2 or G3 palladacycles, are often preferred because they are air-stable and efficiently generate the active Pd(0) species in solution.[6] Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active catalyst in situ.[7]

  • Ligand: The choice of ligand is critical. For electron-deficient heteroaryl halides like pyridines, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DavePhos, RuPhos) are highly effective.[7][8] These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination to release the product.[2] Xantphos is particularly well-suited for coupling with pyridyl halides due to its wide bite angle.[9]

  • Base: A non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[5] Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can have limited functional group tolerance.[10] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader compatibility and are excellent choices for substrates with sensitive functionalities.[10][11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard choices.[5] They effectively dissolve the reactants and do not interfere with the catalytic cycle.

Safety & Handling

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic.[12][13] For larger-scale reactions, the rate of addition of reagents should be controlled, and the reaction temperature should be carefully monitored.

  • Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is essential for consistent and reproducible results.[6][14]

  • Reagent Handling: Phosphine ligands and palladium compounds should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use. Amines can be volatile and toxic; handle with appropriate personal protective equipment (PPE). The purity of the amine is critical, as trace impurities can inhibit the catalyst.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aliphatic amine with 6-Chloro-2-iodo-3-methylpyridine.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
6-Chloro-2-iodo-3-methylpyridine>97%Combi-Blocks, etc.Substrate (1.0 equiv)
Amine (e.g., Morpholine)AnhydrousSigma-AldrichNucleophile (1.2 - 1.5 equiv)
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeStrem, etc.Palladium Source (2-5 mol%)
Xantphos>98%Strem, etc.Ligand (1.1 x mol% of Pd source)
Cesium Carbonate (Cs₂CO₃)>99%, fine powderSigma-AldrichBase (2.0 equiv)
TolueneAnhydrousAcros OrganicsSolvent
Oven-dried Schlenk flask or reaction vialMust be equipped with a magnetic stir bar
Inert gas supply (N₂ or Ar)High PurityFor maintaining an inert atmosphere
Septa, needles, and syringesFor reagent transfer[15]
Experimental Workflow Visualization

Workflow A 1. Prepare Glassware (Oven-dry & cool under vacuum) B 2. Add Solids (Pyridine, Pd(OAc)₂, Xantphos, Cs₂CO₃) in flask A->B C 3. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar, 3x) B->C D 4. Add Liquids (Anhydrous Toluene, Amine via syringe) C->D E 5. Heat Reaction (Place in pre-heated oil bath, stir) D->E F 6. Monitor Progress (TLC, LC-MS, or GC-MS analysis) E->F G 7. Cool & Quench (Cool to RT, add water) F->G Upon completion H 8. Work-up (Dilute with EtOAc, separate layers, wash organic phase) G->H I 9. Purify (Dry organic layer (Na₂SO₄), concentrate, column chromatography) H->I J 10. Analyze Product (NMR, MS for identity and purity) I->J

Caption: Step-by-step experimental workflow for the C-N coupling reaction.

Step-by-Step Procedure
  • Preparation: Place a magnetic stir bar into a Schlenk flask or reaction vial appropriately sized for the reaction volume. Dry the flask in an oven (120 °C) for at least 4 hours or by flame-drying under vacuum. Allow it to cool to room temperature under vacuum or a stream of inert gas.[16]

  • Adding Solids: To the cooled flask, add 6-Chloro-2-iodo-3-methylpyridine (1.0 equiv), Palladium(II) Acetate (0.03 equiv), Xantphos (0.033 equiv), and Cesium Carbonate (2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or a manifold with both vacuum and inert gas lines. Evacuate the flask until the pressure is low, then backfill with nitrogen or argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.[6][17]

  • Adding Liquids: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. Add the liquid amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask into a preheated oil bath set to 100-110 °C. Stir the mixture vigorously to ensure proper mixing of the heterogeneous solution.[6]

  • Monitoring: The reaction progress can be monitored by periodically taking small aliquots. To do this, briefly remove the flask from heat, allow solids to settle, and withdraw a small sample with a nitrogen-flushed syringe. Quench the sample in a vial containing ethyl acetate and a small amount of water, and analyze the organic layer by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (air/moisture exposure).Ensure glassware is scrupulously dry and the inert atmosphere is properly established. Use fresh, high-purity reagents.
Impure amine coupling partner.Purify the amine by distillation or by passing through a plug of activated alumina.[6]
Insufficient temperature.Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Slow Reaction Rate Base is not sufficiently strong or soluble.Switch to a stronger base like K₃PO₄ or NaOt-Bu. Ensure the base is a fine powder to maximize surface area.[10]
Inappropriate ligand.Screen other bulky biarylphosphine ligands such as RuPhos or BrettPhos.
Byproduct Formation Hydrodehalogenation (replacement of I with H).Ensure the reaction is not overheated. Lower the catalyst loading.
Homocoupling of the amine or aryl halide.This may indicate an issue with the catalytic cycle. Re-evaluate the ligand and base combination.

References

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Baruah, M., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed Central (PMC). Available at: [Link]

  • Chem-Impex. 6-Chloro-3-iodo-2-methylpyridine. Available at: [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. Ullmann reaction. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Christmann, U., & Vilar, R. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Wuts, P. G. M., et al. (2016). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. ResearchGate. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl halides with heterocyclic amines in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Tay, J. H., & Abou-Shehada, S. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Gowrisankar, S., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis. Available at: [Link]

  • Walsh, K., et al. (2013). Amination of 2-halopyridines. ResearchGate. Available at: [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. Available at: [Link]

  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input?. Available at: [Link]

  • University of Rochester. How To Run A Reaction: The Setup. Available at: [Link]

Sources

Method

The Strategic Utility of 6-Chloro-2-iodo-3-methylpyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Introduction: The Architectural Advantage of a Differentiated Pyridine Scaffold In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of kinase inhibitors. Its ability to form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of a Differentiated Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site has cemented its status as a privileged structure. However, the true potential of this scaffold is unlocked through strategic functionalization. 6-Chloro-2-iodo-3-methylpyridine emerges as a particularly valuable precursor for the synthesis of kinase inhibitors due to its distinct and orthogonally reactive halogen substituents. This dihalogenated pyridine derivative offers medicinal chemists a powerful tool for the regioselective introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The iodine at the C2 position, being more reactive, is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, or alkynyl groups, which can be tailored to interact with specific pockets within the kinase active site. The chlorine atom at the C6 position, being less reactive, can subsequently be targeted for nucleophilic aromatic substitution or other coupling reactions, providing a second vector for chemical diversification. The methyl group at the C3 position provides steric and electronic influence, which can be crucial for optimizing selectivity and pharmacokinetic properties. This inherent reactivity profile makes 6-chloro-2-iodo-3-methylpyridine a highly sought-after building block in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-chloro-2-iodo-3-methylpyridine as a precursor for kinase inhibitors. We will delve into its synthesis, characterization, and application in key cross-coupling reactions, providing detailed, field-proven protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is paramount for its safe and effective handling.

PropertyValueReference
Molecular Formula C₆H₅ClIN[1]
Molecular Weight 253.47 g/mol [1]
Appearance Colorless to yellow liquid/semi-solid[1]
Storage 0 - 8 °C[1]
Hazard Statements H302, H315, H319, H332, H335[2]
Precautionary Statements P280, P305+P351+P338, P310[2]

Safety Precautions: Handle 6-chloro-2-iodo-3-methylpyridine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and skin contact.

Synthesis of the Precursor: A Multi-step Approach

While commercially available, understanding the synthesis of 6-chloro-2-iodo-3-methylpyridine provides valuable context. A common synthetic route starts from readily available 2-amino-3-methylpyridine.

Synthesis_of_Precursor A 2-Amino-3-methylpyridine B 2-Amino-6-chloro-3-methylpyridine A->B Chlorination C 6-Chloro-2-iodo-3-methylpyridine B->C Sandmeyer Iodination

Caption: Synthetic pathway to 6-chloro-2-iodo-3-methylpyridine.

A detailed, step-by-step protocol for the synthesis is outlined below.

Protocol 1: Synthesis of 6-Chloro-2-iodo-3-methylpyridine

Part A: Chlorination of 2-Amino-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-6-chloro-3-methylpyridine.

Part B: Sandmeyer Iodination

  • Suspend 2-amino-6-chloro-3-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water and add it to the diazonium salt solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-iodo-3-methylpyridine.

Characterization of 6-Chloro-2-iodo-3-methylpyridine

Thorough characterization is essential to confirm the identity and purity of the precursor.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons.
¹³C NMR Resonances for the six carbon atoms of the pyridine ring and the methyl group.[3][4]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (m/z 253.47), with a characteristic isotopic pattern for chlorine.[5]

Application in Kinase Inhibitor Synthesis: Key Cross-Coupling Reactions

The true utility of 6-chloro-2-iodo-3-methylpyridine lies in its differential reactivity, allowing for sequential and regioselective functionalization.

Kinase_Inhibitor_Synthesis cluster_0 C2 Position Functionalization (Higher Reactivity) cluster_1 C6 Position Functionalization (Lower Reactivity) cluster_2 Final Kinase Inhibitor Scaffold A 6-Chloro-2-iodo-3-methylpyridine B Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Intermediate from C2 functionalization B->D C->D E Buchwald-Hartwig Amination (Amine) D->E F Nucleophilic Aromatic Substitution D->F G Diverse Kinase Inhibitor Library E->G F->G

Caption: General strategy for kinase inhibitor synthesis using 6-chloro-2-iodo-3-methylpyridine.

Protocol 2: Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the more reactive C2-iodo position.

Materials:

  • 6-Chloro-2-iodo-3-methylpyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 6-chloro-2-iodo-3-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system.

  • Add the palladium catalyst (typically 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling at the C2 Position

This protocol details the coupling of a terminal alkyne at the C2 position, a common strategy for accessing the "back pocket" of the ATP binding site.

Materials:

  • 6-Chloro-2-iodo-3-methylpyridine

  • Terminal alkyne (e.g., ethynylbenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) as a co-catalyst

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 6-chloro-2-iodo-3-methylpyridine (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination at the C6 Position

Following functionalization at the C2 position, the less reactive C6-chloro can be targeted for C-N bond formation.

Materials:

  • C2-functionalized 6-chloro-3-methylpyridine derivative

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)[6]

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the C2-functionalized 6-chloro-3-methylpyridine derivative (1.0 eq), the amine (1.2 eq), the base (1.5-2.0 eq), the palladium precatalyst (1-3 mol%), and the ligand (2-6 mol%).

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Exemplary Application in Kinase Inhibitor Scaffolds

While specific kinase inhibitors directly synthesized from 6-chloro-2-iodo-3-methylpyridine are often proprietary and found within the patent literature, the synthetic strategies outlined above are widely employed in the development of inhibitors targeting various kinases. For instance, substituted pyridines are core components of inhibitors for kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and AXL receptor tyrosine kinase.[7][8] The ability to introduce diverse functionalities at the C2 and C6 positions of the pyridine ring allows for the fine-tuning of inhibitory activity and selectivity against these and other important cancer-related kinases.

Conclusion

6-Chloro-2-iodo-3-methylpyridine represents a strategically designed and highly versatile precursor for the synthesis of kinase inhibitors. Its differentiated reactivity at the C2 and C6 positions, facilitated by the iodo and chloro substituents respectively, provides a robust platform for the application of modern cross-coupling methodologies. The protocols detailed in this application note offer a reliable foundation for the synthesis of diverse libraries of pyridine-based compounds, accelerating the discovery and development of novel kinase inhibitors for a multitude of therapeutic applications. The principles of regioselective functionalization inherent to this precursor empower medicinal chemists to navigate complex chemical space with precision and efficiency, ultimately contributing to the advancement of targeted therapies.

References

  • Yang, Z., Liu, H., Pan, B., He, F., & Pan, Z. (2018). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Organic & Biomolecular Chemistry, 16(22), 4127–4140. [Link]

  • Kim, J., et al. (2018). Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3647–3651. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

  • ChemConnections. 13C NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-iodo-2-methylpropane. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of 6-Chloro-2-iodo-3-methylpyridine

Introduction: A Versatile Scaffold for Chemical Innovation 6-Chloro-2-iodo-3-methylpyridine stands as a pivotal building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

6-Chloro-2-iodo-3-methylpyridine stands as a pivotal building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional nature, featuring two distinct halogen atoms at electronically and sterically different positions (C2-Iodo and C6-Chloro) and a directing methyl group at C3, offers a powerful platform for the synthesis of complex, highly substituted pyridine derivatives. The strategic and selective functionalization of this molecule allows for the precise installation of diverse chemical moieties, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of molecular properties for advanced materials.

This comprehensive guide provides detailed application notes and validated protocols for the regioselective functionalization of 6-Chloro-2-iodo-3-methylpyridine. We will delve into the mechanistic principles that govern the observed selectivity and offer step-by-step experimental procedures for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Principle of Regioselectivity: Exploiting Differential Reactivity

The cornerstone of selectively functionalizing 6-Chloro-2-iodo-3-methylpyridine lies in the inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond. This disparity in reactivity forms the basis for highly regioselective transformations at the C2 position.

For nucleophilic aromatic substitution (SNAr) reactions, the electronic nature of the pyridine ring and the positions of the leaving groups are the determining factors. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The exceptional reactivity of the C-I bond at the C2 position allows for a suite of palladium-catalyzed cross-coupling reactions to be performed with high regioselectivity. The C6-Cl bond typically remains intact under these conditions, providing a handle for subsequent transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of 6-Chloro-2-iodo-3-methylpyridine, this reaction proceeds selectively at the C2 position. An analogous reaction with 9-benzyl-6-chloro-2-iodopurine has shown selective coupling at the C2-iodo position.[1]

Reaction Scheme:

Figure 1: Suzuki-Miyaura coupling at the C2 position.

Protocol: Synthesis of 6-Chloro-3-methyl-2-(thiophen-2-yl)pyridine

  • Materials:

    • 6-Chloro-2-iodo-3-methylpyridine (1.0 equiv)

    • Thiophene-2-boronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask, add 6-Chloro-2-iodo-3-methylpyridine, thiophene-2-boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add Pd(OAc)₂ and PPh₃ to the flask.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary:

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100Modest to Good[2][3]
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80Good[4]
Pd(PPh₃)₄K₂CO₃Toluene100Good[1]
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] This reaction is highly effective for the selective functionalization of the C2-iodo position of 6-Chloro-2-iodo-3-methylpyridine. The choice of catalyst and ligand can be crucial for achieving high regioselectivity, as demonstrated in the coupling of diiodopurines where monodentate phosphine ligands favored reaction at the C2-iodo position.[6][7]

Reaction Scheme:

Figure 2: Sonogashira coupling at the C2 position.

Protocol: Synthesis of 6-Chloro-2-(ethynyltrimethylsilyl)-3-methylpyridine

  • Materials:

    • 6-Chloro-2-iodo-3-methylpyridine (1.0 equiv)

    • Ethynyltrimethylsilane (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.06 equiv)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried Schlenk flask, add 6-Chloro-2-iodo-3-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous and degassed THF and triethylamine.

    • Add ethynyltrimethylsilane dropwise via syringe.

    • Stir the reaction mixture at room temperature for 6 hours, or until completion as monitored by TLC or GC-MS.

    • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.

Data Summary:

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.High[5]
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.High[5]
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the selective amination of the C2 position of 6-Chloro-2-iodo-3-methylpyridine. The higher reactivity of the C-I bond ensures that the amination occurs preferentially at this site.

Reaction Scheme:

Figure 3: Buchwald-Hartwig amination at the C2 position.

Protocol: Synthesis of N-Benzyl-6-chloro-3-methylpyridin-2-amine

  • Materials:

    • 6-Chloro-2-iodo-3-methylpyridine (1.0 equiv)

    • Benzylamine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

    • Add 6-Chloro-2-iodo-3-methylpyridine and anhydrous, degassed toluene.

    • Add benzylamine via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary:

Catalyst SystemLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃XPhosNaOtBuToluene100General Protocol
Pd(OAc)₂BINAPK₂CO₃Toluene110[8]

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

Following the selective functionalization of the C2 position, the remaining C6-chloro substituent can be targeted through nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, facilitates this type of reaction, especially with strong nucleophiles.

Causality of SNAr Selectivity:

The C6 position is activated towards nucleophilic attack due to its ortho relationship to the electron-withdrawing nitrogen atom. Strong nucleophiles, such as alkoxides or amines, can displace the chloride at this position, typically under thermal conditions. The prior functionalization at the C2 position can electronically influence the reactivity at C6.

Reaction Scheme:

Figure 4: Nucleophilic Aromatic Substitution at the C6 position.

Protocol: Synthesis of 2-Aryl-6-methoxy-3-methylpyridine

  • Materials:

    • 2-Aryl-6-chloro-3-methylpyridine (1.0 equiv)

    • Sodium methoxide (NaOMe, 2.0 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the 2-Aryl-6-chloro-3-methylpyridine in methanol in a sealed tube.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 24 hours, or until the starting material is consumed as indicated by TLC.

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude material by flash column chromatography if necessary.

Data Summary:

NucleophileSolventTemperature (°C)General Outcome
AlkoxidesCorresponding Alcohol80-120Good to Excellent Yields
AminesDMSO or NMP120-150Moderate to Good Yields

Conclusion: A Roadmap for Complex Pyridine Synthesis

The regioselective functionalization of 6-Chloro-2-iodo-3-methylpyridine provides a predictable and powerful strategy for the synthesis of highly decorated pyridine derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds, chemists can sequentially introduce a variety of substituents with a high degree of control. The palladium-catalyzed cross-coupling reactions at the C2-iodo position, followed by nucleophilic aromatic substitution at the C6-chloro position, offer a versatile and efficient two-step process to access a wide array of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The protocols outlined in this guide serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block.

References

  • Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Collection of Czechoslovak Chemical Communications, 67(11), 1747-1763. [Link]

  • Robins, M. J., & Uznanski, B. (1983). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. The Journal of Organic Chemistry, 48(11), 1854-1859. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(23), 3362-3370. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • G, S., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(2), 241-245. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(9), 2333. [Link]

  • G, S., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(2), 241-245. [Link]

  • RSC Publishing. (2022). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. RSC Publishing. [Link]

  • G, S., et al. (2018). Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate. [Link]

  • Ferreira, R. S., et al. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 24(18), 3344. [Link]

  • van der Vlugt, J. I., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12351-12360. [Link]

  • ChemRxiv. (2023). Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. ChemRxiv. [Link]

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

  • Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]

  • BYU ScholarsArchive. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]

  • Beller, M., et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19(2), 430-436. [Link]

  • Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

Sources

Method

Scale-up synthesis considerations for 6-Chloro-2-iodo-3-methylpyridine derivatives

Application Note & Protocol Introduction: The Strategic Importance of 6-Chloro-2-iodo-3-methylpyridine The 6-chloro-2-iodo-3-methylpyridine scaffold is a highly valuable building block in modern synthetic chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Strategic Importance of 6-Chloro-2-iodo-3-methylpyridine

The 6-chloro-2-iodo-3-methylpyridine scaffold is a highly valuable building block in modern synthetic chemistry. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization, makes it a cornerstone intermediate in the synthesis of complex molecules. The chlorine at the 6-position and the iodine at the 2-position can be sequentially and selectively targeted in cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This differential reactivity allows for the modular and efficient construction of polysubstituted pyridine cores, which are prevalent in a vast array of pharmaceutical agents and agrochemicals.[1][2]

However, transitioning the synthesis of this key intermediate from the laboratory bench (gram-scale) to pilot plant or industrial production (kilogram-scale) introduces significant challenges. Issues related to reaction kinetics, heat transfer, reagent handling, process safety, and economic viability become paramount. This document provides a detailed guide to the strategic considerations, critical process parameters, and robust protocols necessary for the successful scale-up of 6-chloro-2-iodo-3-methylpyridine synthesis and its subsequent derivatization.

Part 1: Core Synthesis Strategy & Mechanistic Insights

The most common and scalable approach to synthesizing 6-chloro-2-iodo-3-methylpyridine is through a Directed ortho-Metalation (DoM) strategy, followed by electrophilic quenching with an iodine source.

Reaction Pathway:

  • Deprotonation: The starting material, 2-chloro-3-methylpyridine, is deprotonated at the C6 position by a strong, non-nucleophilic base, typically a lithium amide like Lithium Diisopropylamide (LDA). The chloro group acts as the primary directing group for this lithiation.

  • Iodination: The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group at the C2 position.

This sequence is highly regioselective, a critical factor for ensuring purity and avoiding costly separation of isomers on a large scale.

Synthesis_Pathway Start 2-Chloro-3-methylpyridine Intermediate Lithium Diisopropylamide (LDA) Anhydrous THF, -78 °C Start->Intermediate Step 1: Deprotonation Lithiate 6-Lithio-2-chloro-3-methylpyridine (In situ intermediate) Intermediate->Lithiate Iodine Iodine (I₂) Lithiate->Iodine Step 2: Iodination Product 6-Chloro-2-iodo-3-methylpyridine Iodine->Product Process_Parameters Temp Temperature Control (-78 °C to -65 °C) Yield High Yield & Purity Temp->Yield Safety Process Safety Temp->Safety Exotherm Risk Addition Reagent Addition Rate (Slow, Sub-surface) Addition->Yield Addition->Safety Hotspot Risk Mixing Agitation Efficiency (Vortex, Baffles) Mixing->Temp Heat Transfer Mixing->Yield

Caption: Interdependency of critical process parameters for scale-up success.

  • Temperature Control: The lithiation step is highly exothermic and the aryllithium intermediate is thermally unstable.

    • Challenge: Maintaining a consistent internal temperature below -65 °C in a large reactor is difficult due to the low surface-area-to-volume ratio.

    • Solution: Utilize jacketed reactors with efficient thermal fluids and a powerful cooling system (e.g., cryostat or controlled liquid nitrogen flow). The reactor must be equipped with calibrated temperature probes. Any deviation above -60 °C can lead to decomposition and side reactions.

  • Reagent Addition:

    • Challenge: Localized concentration spikes during reagent addition can create "hot spots," leading to by-product formation.

    • Solution: Both the LDA solution and the iodine solution should be added sub-surface via a dip tube at a slow, controlled rate using a calibrated dosing pump. This ensures immediate dispersion and reaction in the cooled, well-agitated bulk mixture.

  • Agitation:

    • Challenge: Inadequate mixing leads to poor heat transfer, non-uniform reaction, and clumping of the iodine slurry.

    • Solution: The reactor should be equipped with an appropriately sized motor and impeller (e.g., a pitched-blade turbine) and baffles to ensure efficient top-to-bottom turnover and prevent vortexing.

Work-up and Purification at Scale
  • Quenching: The reaction is quenched by transferring the cold reaction mixture into a separate vessel containing a quenching solution. A solution of sodium thiosulfate (Na₂S₂O₃) is ideal as it both neutralizes the excess iodine and hydrolyzes any remaining organolithium species. This step can be exothermic and must be performed with caution. [3]* Purification: Column chromatography is not viable for multi-kilogram quantities. The primary purification method at scale is crystallization .

    • Solvent Screening: A solvent screen must be performed to identify a suitable system (e.g., heptane/ethyl acetate, isopropanol/water) where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

    • Controlled Cooling: The crystallization should be performed with a controlled cooling profile to promote the growth of large, pure crystals, which are easier to filter and dry.

Safety, Health & Environment (SHE)
  • Cryogenic Hazards: Handling large volumes of cryogenic coolants requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields. Ensure adequate ventilation to prevent asphyxiation from nitrogen displacement of oxygen.

  • Iodine Handling: Iodine is volatile and corrosive. All transfers should be conducted in a closed or well-ventilated system to prevent inhalation of vapors. [3][4]Personnel should wear respiratory protection.

  • Waste Streams: Aqueous waste streams will contain iodide salts and organic waste will contain organoiodides. These streams must be segregated and disposed of according to environmental regulations. Organoiodides can be persistent and require specialized treatment. [5]

Part 3: Detailed Scale-Up Protocols

Disclaimer: These protocols are intended for trained chemical professionals in a properly equipped pilot plant or manufacturing facility. A thorough Process Hazard Analysis (PHA) must be conducted before implementation.

Protocol 1: Kilogram-Scale Synthesis of 6-Chloro-2-iodo-3-methylpyridine

Workflow_Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep1 Inert 100L Reactor (R1) Dry & Purge with N₂ Prep2 Charge R1 with 2-Chloro-3-methylpyridine & Anhydrous 2-MeTHF Prep1->Prep2 Prep3 Cool R1 to <-70 °C Prep2->Prep3 React1 Slowly Add LDA Solution (Keep T < -65 °C) Prep3->React1 React2 Stir for 1h @ -70 °C React1->React2 React3 Slowly Add I₂ Solution in 2-MeTHF (Keep T < -65 °C) React2->React3 React4 Stir for 2h, Monitor by GC React3->React4 Workup2 Transfer R1 contents to R2 React4->Workup2 Workup1 Prepare Quench Vessel (R2) with aq. Na₂S₂O₃ Workup1->Workup2 Workup3 Warm to RT, Separate Layers Workup2->Workup3 Workup4 Wash Organic Layer (Brine) Workup3->Workup4 Workup5 Solvent Swap to Heptane Workup4->Workup5 Workup6 Crystallize, Filter, Dry Workup5->Workup6

Caption: Experimental workflow for the scale-up synthesis of the title compound.

Equipment:

  • 100L glass-lined reactor (R1) with cryogenic cooling, mechanical stirrer, temperature probe, and nitrogen inlet.

  • 50L addition vessel.

  • 150L quench reactor (R2).

  • Filter-dryer or centrifuge.

Materials:

ReagentQuantityMolesMolar Eq.
2-Chloro-3-methylpyridine5.00 kg39.2 mol1.0
Diisopropylamine4.36 kg43.1 mol1.1
n-Butyllithium (2.5 M in hexanes)16.5 L41.2 mol1.05
Iodine (I₂)10.46 kg41.2 mol1.05
2-Methyl-THF (anhydrous)50 L--
Sodium Thiosulfate (Na₂S₂O₃)5.0 kg--
Heptane40 L--

Procedure:

  • Reactor Preparation: Ensure R1 is clean, dry, and inert. Purge thoroughly with nitrogen.

  • LDA Preparation (In situ): In a separate vessel, charge diisopropylamine and 20L of 2-MeTHF. Cool to 0 °C. Slowly add the n-BuLi solution, maintaining the temperature below 10 °C. Stir for 30 minutes. The resulting LDA solution is ready for use.

  • Main Reaction Setup: Charge 2-chloro-3-methylpyridine and 30L of 2-MeTHF into R1. Begin vigorous agitation and cool the reactor contents to below -70 °C.

  • Lithiation: Slowly add the prepared LDA solution to R1 over 2-3 hours, ensuring the internal temperature does not exceed -65 °C.

  • Aging: Stir the resulting slurry at -70 °C for 1 hour after the addition is complete.

  • Iodination: In a separate vessel, dissolve the iodine in 20L of 2-MeTHF. This may require gentle warming. Cool the solution back to room temperature.

  • Add the iodine solution to R1 via dosing pump over 2-3 hours, again maintaining the internal temperature below -65 °C.

  • Reaction Completion: Stir the dark mixture for an additional 2 hours at -70 °C. Take a sample for in-process control (e.g., GC or HPLC) to confirm consumption of the starting material.

  • Quench: Prepare R2 with a solution of sodium thiosulfate in 50L of water. Transfer the contents of R1 into R2 under vigorous stirring. A moderate exotherm is expected; control the addition rate to keep the quench temperature below 25 °C.

  • Work-up: Allow the mixture in R2 to warm to ambient temperature. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Wash the organic layer with 20L of saturated brine. Separate the layers.

  • Crystallization: Concentrate the organic layer under vacuum to a minimum volume. Perform a solvent swap to heptane. Heat to dissolve, then apply a controlled cooling profile to 0-5 °C.

  • Isolation: Filter the resulting solid slurry, wash the cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.

  • Analytics: The final product should be analyzed for purity (HPLC, GC), identity (NMR), and residual solvents. A typical yield is 75-85%.

Protocol 2: Representative Scale-Up Suzuki Coupling

This protocol demonstrates the use of the product in a subsequent C-C bond formation, a common application.

Reaction: 6-Chloro-2-iodo-3-methylpyridine + Phenylboronic Acid → 6-Chloro-3-methyl-2-phenylpyridine

Materials:

ReagentQuantityMolesMolar Eq.
6-Chloro-2-iodo-3-methylpyridine2.53 kg10.0 mol1.0
Phenylboronic Acid1.34 kg11.0 mol1.1
Pd(PPh₃)₄58 g0.05 mol0.005
Sodium Carbonate (Na₂CO₃)2.65 kg25.0 mol2.5
Toluene / Water25 L / 12.5 L--

Procedure:

  • Setup: Charge the 6-chloro-2-iodo-3-methylpyridine, phenylboronic acid, sodium carbonate, and toluene to a 50L reactor.

  • Inerting: Sparge the slurry with nitrogen for at least 30 minutes to degas the system. This is critical for catalyst stability. [6]3. Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor progress by HPLC.

  • Work-up: Cool the reaction to room temperature. Add 20L of water and separate the layers.

  • Purification: Wash the organic layer with brine, then concentrate under vacuum. The crude product can be purified by crystallization from a suitable solvent like ethanol or heptane.

References

  • ResearchGate. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Available from: [Link]

  • Google Patents. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Google Patents. WO2014186035A1 - Inhibitors of the kynurenine pathway.
  • CCS Chemistry. Synthesis of Dihydroisoquinoline and Dihydropyridine Derivatives via Asymmetric Dearomative Three-Component Reaction. Available from: [Link]

  • Google Patents. EP 2 368 550 B1.
  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available from: [Link]

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]

  • Organic Process Research & Development. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Available from: [Link]

  • Organic Syntheses. Rhodium - Organic Syntheses Procedure. Available from: [Link]

  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]

  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]

  • goods.com. 6-Chloro-3-iodo-2-methylpyridine. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Iodination - Reagent Guides. Available from: [Link]

  • ResearchGate. Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. Available from: [Link]

  • Patent 0244130. Process for making 6-aryl-2-methyl pyridines. Available from: [Link]

  • Google Patents. CN101314588A - Preparation method of 6-chloro-2-trichloromethylpyridine.
  • ResearchGate. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Available from: [Link]

  • PMC. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • EPA. EPA-RCA: 8260B: Volatile Organic Compounds by GC/MS. Available from: [Link]

  • ACS Green Chemistry. Organo-catalyzed Synthesis of Substituted Pyridines. Available from: [Link]

  • Supporting Information. 13 - Supporting Information. Available from: [Link]

  • Atlanchim Pharma. scientific letter. Available from: [Link]

  • MDPI. Advances in Cross-Coupling Reactions. Available from: [Link]

  • The University of Vermont. Iodinations: Standard Operating Procedures. Available from: [Link]

  • Scribd. Risk Assessment OF IODINE AND PROPANONE REACTION. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Organic Syntheses. 10 - Organic Syntheses Procedure. Available from: [Link]

  • Scientific Reports. Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Available from: [Link]

  • Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Creation of Advanced Polymers in Material Science

Introduction: The Architectural Precision of Advanced Polymers In the landscape of modern material science, advanced polymers represent a paradigm shift from traditional plastics. No longer are we confined to the serendi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Precision of Advanced Polymers

In the landscape of modern material science, advanced polymers represent a paradigm shift from traditional plastics. No longer are we confined to the serendipitous outcomes of bulk polymerization. Instead, we now possess the tools to meticulously design and construct macromolecules with predefined molecular weights, narrow molecular weight distributions (low dispersity), complex architectures (e.g., block, star, graft copolymers), and precisely placed functional groups. This level of control unlocks a realm of possibilities, enabling the creation of materials with tailored thermal, mechanical, and electronic properties for sophisticated applications in fields ranging from medicine to aerospace.[1][2]

This guide provides an in-depth exploration of the synthesis and characterization of advanced polymers, offering both the theoretical underpinnings and practical, field-proven protocols for their creation. It is designed for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of these remarkable materials.

I. Foundational Synthesis Methodologies: A Comparative Overview

The ability to create advanced polymers hinges on a selection of powerful polymerization techniques that overcome the limitations of conventional free-radical polymerization. The choice of method is dictated by the desired polymer characteristics and the nature of the monomer.

Polymerization TechniqueKey CharacteristicsTypical Monomers
Atom Transfer Radical Polymerization (ATRP) Excellent control over molecular weight and low dispersity. Tolerant to a wide range of functional groups.(Meth)acrylates, styrene, acrylonitrile
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Versatile and compatible with a broad spectrum of monomers. Control achieved through a chain transfer agent.(Meth)acrylates, (meth)acrylamides, styrene, vinyl acetate
Ring-Opening Polymerization (ROP) Ideal for producing biodegradable polymers with well-defined structures.Lactide, caprolactone, epoxides
Step-Growth Polymerization Used to synthesize high-performance polymers like polyamides and polyesters. Requires high conversion for high molecular weight.Diacids, diamines, diols

II. Controlled Radical Polymerization (CRP): Mastering the Radical

Controlled radical polymerization (CRP) techniques, also known as living radical polymerization, revolutionize polymer synthesis by minimizing irreversible termination reactions that plague conventional free-radical processes.[1] This is achieved by establishing a dynamic equilibrium between a small population of active propagating radicals and a large majority of dormant species.[1] This reversible deactivation allows for the simultaneous growth of all polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions.[1]

A. Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and widely used CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[3] The mechanism hinges on the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain.[3]

The core of ATRP is a reversible redox process. A transition metal complex in a lower oxidation state (e.g., Cu(I)) abstracts a halogen atom from an alkyl halide initiator, generating a radical and the metal complex in a higher oxidation state (e.g., Cu(II)-halide). This radical then propagates by adding to monomer units. The propagating radical can be reversibly deactivated by reacting with the higher oxidation state metal complex, reforming the dormant species and the lower oxidation state catalyst.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation I Initiator (R-X) R_dot Radical (R•) I->R_dot k_act M_L Catalyst (Mt^n-L) M_HL Deactivator (X-Mt^(n+1)-L) M_L->M_HL k_act P_dot Propagating Chain (Pn•) R_dot->P_dot k_p (Monomer) M_HL->M_L k_deact P_dormant Dormant Chain (Pn-X) P_dot->P_dormant k_deact P_dormant->P_dot k_act

ATRP catalytic cycle.

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using a copper-based catalyst system.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Catalyst and Initiator Preparation: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times to remove oxygen.

  • Monomer and Solvent Addition: Add MMA (5.0 g, 50 mmol) and anisole (5 mL) to the flask via a degassed syringe.

  • Ligand Addition: Add PMDETA (20.9 µL, 0.1 mmol) to the reaction mixture via a microsyringe. The solution should turn green.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Initiation: Place the flask in a preheated oil bath at 70°C. Once the temperature has stabilized, inject the initiator, EBiB (14.7 µL, 0.1 mmol), into the reaction mixture to start the polymerization.

  • Monitoring the Reaction: At timed intervals, withdraw small aliquots from the reaction mixture using a degassed syringe and quench the polymerization by exposing the sample to air. Analyze the monomer conversion by ¹H NMR and the molecular weight and dispersity by Gel Permeation Chromatography (GPC).

  • Termination and Purification: After the desired conversion is reached (e.g., 4 hours), cool the reaction to room temperature and expose it to air. Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

B. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[4] The RAFT agent reversibly reacts with the propagating radicals, establishing a dynamic equilibrium that allows for controlled chain growth.[5]

The RAFT mechanism involves a series of addition-fragmentation steps. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the RAFT agent's R group. This new radical then initiates a new polymer chain. This rapid exchange process ensures that all chains have an equal opportunity to grow.[6][7]

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibrium I Initiator P_dot Propagating Chain (Pn•) I->P_dot Monomer Intermediate Intermediate Radical P_dot->Intermediate Addition RAFT_agent RAFT Agent (Z-C(=S)S-R) RAFT_agent->Intermediate P_dormant Dormant Chain (Pn-S-C(=S)Z) Intermediate->P_dormant Fragmentation R_dot New Radical (R•) Intermediate->R_dot Fragmentation P_dormant->P_dot Addition to Pn• R_dot->P_dot Monomer

RAFT polymerization mechanism.

This protocol details the synthesis of polystyrene using a trithiocarbonate RAFT agent.

Materials:

  • Styrene, inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

  • Toluene (solvent)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reagent Preparation: In a Schlenk tube, dissolve styrene (5.0 g, 48 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in toluene (5 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the Schlenk tube in a preheated oil bath at 70°C and stir.

  • Monitoring and Termination: Monitor the reaction progress by taking aliquots for ¹H NMR and GPC analysis. After the desired time (e.g., 6 hours), terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol. Collect the polymer by filtration and dry it under vacuum.

III. Ring-Opening Polymerization (ROP): Crafting Biodegradable Polymers

Ring-Opening Polymerization (ROP) is a powerful method for the synthesis of polymers from cyclic monomers.[8] This technique is particularly valuable for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL), which have significant applications in the biomedical field.[9][10] ROP can be initiated by cationic, anionic, or coordination-insertion mechanisms.[8]

Organocatalysis has emerged as a versatile and metal-free approach for ROP. A common mechanism involves a bifunctional catalyst, such as a thiourea-amine, which activates both the monomer and the initiator (an alcohol) through hydrogen bonding.[2] The amine base deprotonates the alcohol, increasing its nucleophilicity, while the thiourea activates the monomer's carbonyl group, making it more susceptible to nucleophilic attack. This dual activation facilitates the ring-opening and subsequent chain propagation.[11]

ROP_Mechanism cluster_activation Activation cluster_propagation Propagation Monomer Cyclic Monomer Activated_Monomer Activated Monomer Monomer->Activated_Monomer H-Bonding Initiator Initiator (R-OH) Activated_Initiator Activated Initiator (R-O⁻) Initiator->Activated_Initiator Deprotonation Catalyst Bifunctional Catalyst Catalyst->Activated_Monomer Catalyst->Activated_Initiator Ring_Opening Ring Opening & Chain Growth Activated_Monomer->Ring_Opening Activated_Initiator->Ring_Opening Nucleophilic Attack Polymer_Chain Growing Polymer Chain Ring_Opening->Polymer_Chain Addition of Monomers

Organocatalyzed ROP mechanism.

This protocol describes the synthesis of poly(ε-caprolactone) (PCL) using a simple and robust catalyst.[5]

Materials:

  • ε-Caprolactone (monomer)

  • Benzyl alcohol (initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Toluene (solvent)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add ε-caprolactone (5.7 g, 50 mmol) and toluene (10 mL).

  • Initiator and Catalyst Addition: Add benzyl alcohol (52 µL, 0.5 mmol) and a stock solution of Sn(Oct)₂ in toluene (e.g., 0.1 M, 0.5 mL, 0.05 mmol).

  • Polymerization: Place the flask in a preheated oil bath at 110°C and stir.

  • Monitoring and Termination: Follow the monomer conversion over time using ¹H NMR. Once the desired molecular weight is achieved, stop the reaction by cooling the flask to room temperature.

  • Purification: Dissolve the crude polymer in dichloromethane and precipitate it into cold methanol. Filter the white solid and dry it in a vacuum oven overnight.

IV. Step-Growth Polymerization: Building High-Performance Polymers

Step-growth polymerization involves the reaction between monomers with two or more reactive functional groups.[12] Unlike chain-growth polymerization, where monomers add sequentially to a growing chain, step-growth polymerization proceeds by the reaction of any two species (monomers, dimers, oligomers). This results in a more gradual increase in molecular weight, and high molecular weight polymers are only achieved at very high monomer conversions.[12] This method is used to produce important engineering plastics like polyamides (e.g., Nylon) and polyesters.

This protocol demonstrates the synthesis of Nylon 6,10 at the interface of two immiscible liquids.

Materials:

  • Hexamethylenediamine

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane

  • Deionized water

Procedure:

  • Aqueous Phase: Prepare an aqueous solution by dissolving hexamethylenediamine (2.2 g) and NaOH (0.8 g) in deionized water (50 mL) in a beaker.

  • Organic Phase: Prepare an organic solution by dissolving sebacoyl chloride (3.0 g) in hexane (50 mL).

  • Interfacial Polymerization: Carefully pour the organic solution on top of the aqueous solution in the beaker, avoiding mixing. A polymer film will form at the interface of the two layers.

  • Polymer Collection: Using tweezers, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope." A new film will form at the interface as the polymer is removed.

  • Washing and Drying: Wash the collected nylon rope thoroughly with water and then with ethanol to remove unreacted monomers and byproducts. Allow the polymer to dry completely in the air or in a desiccator.

V. Characterization of Advanced Polymers: Unveiling Molecular Architecture and Properties

A thorough characterization of the synthesized polymers is crucial to confirm their structure, molecular weight, and thermal properties.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the chemical structure of polymers.[10] ¹H NMR can be used to confirm the successful polymerization by identifying the characteristic peaks of the monomer repeating units and end groups.[4][7] For copolymers, NMR can determine the composition by integrating the signals corresponding to each monomer. Furthermore, the tacticity (stereochemistry) of the polymer chain can be elucidated from the fine structure of the NMR signals.[13]

Example: ¹H NMR of Polylactide (PLA) The ¹H NMR spectrum of PLA shows two main signals: a quartet around 5.15 ppm corresponding to the methine proton (-CH-) of the repeating unit, and a doublet around 1.58 ppm corresponding to the methyl protons (-CH₃).[4] The integration of these signals can be used to confirm the polymer structure. The fine splitting of the methine proton can provide information about the stereosequences (isotactic, syndiotactic, atactic).[7]

B. Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (dispersity, Đ) of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. By calibrating with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the sample can be determined.[8][12][14] A narrow peak in the GPC chromatogram with a low Đ value (typically < 1.3) is indicative of a well-controlled polymerization.

C. Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of polymers.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[15][16] The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

  • TGA: Measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition temperature of the polymer.[17][18] This is crucial for determining the processing window and service temperature of the material.

Example: DSC Thermogram of PET A typical DSC thermogram of amorphous polyethylene terephthalate (PET) will show a step change corresponding to the glass transition (Tg), followed by an exothermic peak for cold crystallization (Tc), and finally an endothermic peak for melting (Tm).[15][18]

VI. Applications of Advanced Polymers: From Medicine to the Skies

The precise control over polymer architecture afforded by these advanced synthesis techniques has led to materials with exceptional performance in a variety of demanding applications.

A. Drug Delivery

Advanced polymers are at the forefront of innovation in drug delivery systems.[11] Biocompatible and biodegradable polymers, such as PLA and PCL, are used to create nanoparticles and micelles for the targeted delivery of therapeutics.[19] These polymeric carriers can encapsulate drugs, protecting them from degradation and enabling controlled release at the target site, thereby improving efficacy and reducing side effects.[19][20] The drug loading and release kinetics can be finely tuned by adjusting the polymer's molecular weight and hydrophobicity.[3][21][22]

Polymer SystemDrug Loading Capacity (%)Release ProfileKey Advantage
PLA Nanoparticles 5-20Sustained release over weeksBiodegradable, FDA-approved
PCL Micelles 10-30Slow, controlled releaseHigh drug encapsulation efficiency
PEGylated Liposomes 5-15Long circulation timeReduced immunogenicity
B. Electronics

Conductive polymers are revolutionizing the field of flexible electronics.[1] These materials combine the electrical properties of metals with the processability and mechanical flexibility of plastics, enabling the fabrication of devices such as flexible displays, wearable sensors, and organic solar cells.[13][23] The performance of these devices is directly related to the polymer's conductivity, which can be tuned through chemical doping and control of the polymer's molecular structure.[23]

Conductive PolymerConductivity (S/cm)Key Application
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) 1 - 1000Transparent conductive films
Polyaniline (PANI) 1 - 100Antistatic coatings, sensors
Polypyrrole (PPy) 10 - 200Biosensors, energy storage
C. Aerospace

The aerospace industry demands materials with exceptional strength-to-weight ratios, thermal stability, and resistance to harsh environments. High-performance polymers and their composites are increasingly replacing traditional metal alloys in aircraft and spacecraft components.[24] For example, fiber-reinforced polymers offer significant weight savings, leading to improved fuel efficiency.[6] Thermally stable polymers are used in engine components and as ablative heat shields for spacecraft re-entry.

Aerospace PolymerTensile Strength (MPa)Max Service Temp. (°C)Key Application
Polyether ether ketone (PEEK) 90 - 100250Structural components, bearings
Polyimides (e.g., Kapton®) 170 - 230> 300Thermal insulation, flexible circuits
Epoxy/Carbon Fiber Composite > 1500150 - 200Fuselage, wings, control surfaces

VII. Conclusion and Future Outlook

The ability to design and synthesize advanced polymers with molecular-level precision has ushered in a new era of material science. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to create novel materials with tailored properties. As our understanding of polymerization mechanisms deepens and new catalytic systems are discovered, the capabilities for creating even more sophisticated polymer architectures will continue to expand. The future of advanced polymers holds immense promise for addressing some of society's most pressing challenges, from developing more effective and personalized medicines to creating more sustainable and efficient technologies.

VIII. References

  • Hedrick, J. L., & Waymouth, R. M. (2010). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound?. Journal of the American Chemical Society.

  • Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of PLLA. Retrieved from [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews.

  • ResearchGate. (2024). Thermal Analysis of Polyethylene Terephthalate (PET) Using Differential Scanning Calorimetry.

  • Waters Corporation. (n.d.). Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solvent Compatibility Kit and Refractive Index (RI) Detector.

  • Gormley, A. J., & Dove, A. P. (2021). Paper of the month: Ring opening polymerization of ε-caprolactone through water. Polymers.

  • Kelly, M. (2020). RAFT Polymerization Overview [Video]. YouTube. [Link]

  • ACS Publications. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules.

  • PubMed Central. (n.d.). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval.

  • AZoM. (2012). Conductive Polymers - Applications for Electronic Devices and Sensors.

  • Polymer Science Learning Center. (n.d.). Making Nylon 6,6. Retrieved from [Link]

  • NIH. (n.d.). Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides.

  • Marquette University. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites.

  • Lifescience Global. (2025). Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects.

  • ResearchGate. (n.d.). Efficient ring-opening polymerization of epsilon-caprolactone catalyzed by iron(III) chloride under mild reaction conditions.

  • MDPI. (n.d.). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication.

  • ACS Publications. (2010). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Sulfonic Acids: Computational Evidence for Bifunctional Activation. The Journal of Organic Chemistry.

  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures.

  • JournalsPub. (n.d.). Exploring Conductive Polymers for Flexible Electronics: Fabrication Techniques and Performance Analysis.

  • NIH. (n.d.). NMR Analysis of Poly(Lactic Acid) via Statistical Models.

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

  • Semantic Scholar. (n.d.). Drug loading and release kinetics in polymeric micelles: Comparing dynamic versus unimolecular sugar-based micelles for controlled release.

  • ResolveMass Laboratories Inc. (2025). GPC Molecular Weight Analysis.

  • Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.

  • ResearchGate. (2018). Kinetics of thermal decomposition of PMMA at different heating rates and in a wide temperature range.

  • Scribd. (n.d.). Polycaprolactone: Synthesis, Properties, and Applications.

  • Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography.

  • MDPI. (n.d.). Progress in Polymeric Micelles for Drug Delivery Applications.

  • ACS Publications. (n.d.). High-Resolution 13C and 1H Solution NMR Study of Poly(lactide).

  • Patsnap. (2025). How to Measure the Conductivity of Polymers in Electronics.

  • NIH. (2021). Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes.

  • ResearchGate. (2025). Organic Catalysis for Ring-Opening Polymerization.

  • Fluorocarbon. (2025). High-Performance Polymers vs. Metal Alloys in Aerospace.

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers.

  • Jordi Labs. (n.d.). Polyethylene Molecular Weight Determination using Standardized GPC and Light Scattering.

  • AZoM. (2012). Conductive Polymers in Solar Cells.

  • Books. (n.d.). Chapter 10: Organocatalytic Ring-opening Polymerization....

  • NIH. (n.d.). Synthesis and Characterization of Polycaprolactone-Based Polyurethanes for the Fabrication of Elastic Guided Bone Regeneration Membrane.

  • NIH. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization.

  • ResearchGate. (n.d.). 1 H-NMR spectra of PLA.

  • MDPI. (n.d.). Comparative Analysis of the Mechanical Properties and Biocompatibility between CAD/CAM and Conventional Polymers Applied in Prosthetic Dentistry.

  • ResearchGate. (n.d.). DSC spectrum of PET.

  • PubMed. (n.d.). Formulation conditions on the drug loading properties of polymeric micelles.

  • Kinam Park. (n.d.). Polymers for aerospace structures.

  • NETZSCH Analyzing & Testing. (n.d.). PMMA: Polymethylmethacrylate.

  • ResearchGate. (n.d.). Efficient ring-opening polymerization of epsilon-caprolactone catalyzed by iron(III) chloride under mild reaction conditions.

  • YouTube. (2020). 04.17 DSC Thermal Analysis of Polymers.

Sources

Method

Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 6-Chloro-2-iodo-3-methylpyridine

Introduction: Navigating Selectivity in Dihalogenated Pyridines The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Selectivity in Dihalogenated Pyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] A significant challenge in synthetic chemistry arises when a molecule possesses multiple reactive sites, demanding high selectivity to achieve the desired transformation. The substrate, 6-Chloro-2-iodo-3-methylpyridine, presents such a challenge, featuring two distinct halogen atoms on a pyridine ring. This guide provides a comprehensive overview and a detailed protocol for the selective Buchwald-Hartwig amination at the 2-iodo position of this substrate, leveraging the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

The selective functionalization of dihalogenated heterocycles is of paramount importance in medicinal chemistry and materials science, as it allows for the stepwise introduction of different substituents, leading to a diverse range of molecular architectures. The successful execution of a selective Buchwald-Hartwig amination on 6-Chloro-2-iodo-3-methylpyridine hinges on a thorough understanding of the reaction mechanism and the judicious choice of catalyst, ligand, base, and reaction conditions.

The Principle of Selective Amination: Exploiting Halogen Reactivity

The generally accepted mechanism of the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The reactivity of aryl halides in this step follows the general trend: I > Br > OTf > Cl.[2] This difference in reactivity is the foundation for achieving selective amination in dihalogenated substrates. The weaker C-I bond undergoes oxidative addition with the palladium catalyst much more readily than the stronger C-Cl bond, allowing for the selective formation of the C-N bond at the 2-position of 6-Chloro-2-iodo-3-methylpyridine while leaving the 6-chloro substituent intact for potential subsequent transformations.

Key Parameters for a Successful Selective Amination

Achieving high selectivity and yield in the Buchwald-Hartwig amination of 6-Chloro-2-iodo-3-methylpyridine requires careful consideration of several critical parameters:

  • Catalyst and Ligand System: The choice of the palladium precursor and the phosphine ligand is crucial. Bulky, electron-rich phosphine ligands are known to accelerate the rate-determining oxidative addition and the final reductive elimination step, leading to more efficient catalysis.[2] For the selective amination of dihalopyridines, ligands such as Xantphos and BINAP have been shown to be effective.[6][7] These ligands can stabilize the palladium center and promote the desired reactivity.

  • Base: The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine, forming the palladium-amido intermediate. The choice of base can influence the reaction rate and selectivity. For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu) to minimize side reactions.[8][9]

  • Solvent: The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.

  • Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be carefully controlled to ensure selective reaction at the more reactive C-I bond without activating the C-Cl bond. Microwave-assisted heating can often provide rapid and efficient reactions at controlled temperatures.[8][10]

Experimental Protocol: Selective Amination of 6-Chloro-2-iodo-3-methylpyridine

This protocol provides a detailed procedure for the selective Buchwald-Hartwig amination of 6-Chloro-2-iodo-3-methylpyridine with a generic primary or secondary amine.

Materials and Reagents:

  • 6-Chloro-2-iodo-3-methylpyridine

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed microwave vial)

  • Magnetic stirrer and heating plate or a dedicated microwave reactor

Reaction Setup and Procedure:

Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Preparation of the Reaction Vessel: To a dry Schlenk flask or a microwave reaction vial equipped with a magnetic stir bar, add 6-Chloro-2-iodo-3-methylpyridine (1.0 eq).

  • Addition of Amine and Base: Add the amine (1.1 - 1.5 eq) and cesium carbonate (2.0 eq).

  • Addition of Catalyst and Ligand: In a separate vial, briefly purge with inert gas, and add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq). Add a small amount of the reaction solvent to this vial to form a slurry and then transfer it to the main reaction vessel.

  • Addition of Solvent: Add anhydrous toluene or dioxane to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure the removal of dissolved oxygen.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Heating: If using a microwave reactor, heat the sealed vial to a temperature between 100-140 °C for a shorter duration (e.g., 15-60 minutes).[10]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[10]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-amino-6-chloro-3-methylpyridine derivative.

Table 1: Summary of Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium sources for Buchwald-Hartwig amination.
Ligand Xantphos or BINAPBulky, electron-rich ligands that promote efficient C-N coupling and can enhance selectivity.[6][7]
Base Cs₂CO₃ or K₂CO₃Milder bases that are well-tolerated by many functional groups and can provide high yields.[8][9]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents that are standard for this type of cross-coupling.
Temperature 80-100 °C (conventional) or 100-140 °C (microwave)Moderate temperatures to ensure selective reaction at the C-I bond.[10]
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst and ligand.

Visualizing the Process

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Prepare Reaction Vessel (Schlenk Flask/Microwave Vial) add_reagents 2. Add Substrate, Amine, and Base prep_vessel->add_reagents add_catalyst 3. Add Pd Precursor and Ligand add_reagents->add_catalyst add_solvent 4. Add Anhydrous Solvent add_catalyst->add_solvent degas 5. Degas the Reaction Mixture add_solvent->degas react 6. Heat the Reaction (Conventional or Microwave) degas->react cool 7. Cool to Room Temperature react->cool dilute_filter 8. Dilute and Filter through Celite cool->dilute_filter wash 9. Aqueous Wash dilute_filter->wash dry_concentrate 10. Dry and Concentrate wash->dry_concentrate purify 11. Column Chromatography dry_concentrate->purify product Pure 2-Amino-6-chloro-3-methylpyridine purify->product

Caption: A streamlined workflow for the selective Buchwald-Hartwig amination.

Diagram 2: The Catalytic Cycle

G pd0 Pd(0)L (Active Catalyst) pd_complex [Ar(I)-Pd(II)-L]Cl pd0->pd_complex Ar-I oxidative_addition Oxidative Addition pd_amido [Ar-Pd(II)-NR'R'']L pd_complex->pd_amido HNR'R'', Base amine_coordination Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NR'R'' (Product) pd_amido->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low Conversion: If the reaction shows low conversion, ensure all reagents and solvents are strictly anhydrous. The palladium catalyst and phosphine ligand are sensitive to air and moisture. Increasing the catalyst loading slightly (e.g., to 3-5 mol%) or increasing the reaction temperature may also improve the yield.

  • Formation of Di-aminated Product: If the formation of the di-aminated product is observed, it indicates that the reaction conditions are too harsh, leading to the activation of the C-Cl bond. Reducing the reaction temperature or using a milder base may improve selectivity.

  • Hydrodehalogenation: The replacement of a halogen with a hydrogen atom is a potential side reaction. This can sometimes be suppressed by using bulky ligands that favor reductive elimination over competing pathways.[11]

Conclusion

The selective Buchwald-Hartwig amination of 6-Chloro-2-iodo-3-methylpyridine is a highly valuable transformation that allows for the controlled synthesis of functionalized aminopyridines. By understanding the principles of reactivity and carefully selecting the reaction parameters, researchers can achieve high yields and excellent selectivity for the desired mono-aminated product. This protocol, based on established principles and examples from the literature, provides a robust starting point for scientists and professionals in drug development and chemical research to successfully implement this important reaction.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Dorel, R. & Feringa, B. L. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17138-17150 (2019). [Link]

  • Millard, M. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, (2023). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ji, J., Li, T., & Bunnelle, W. H. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611–4614 (2003). [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Wordpress. [Link]

  • Williams, E. et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 69(39), 8443-8451 (2013). [Link]

  • Kim, S.-T., Kim, S., & Baik, M.-H. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(3), 633-642 (2020). [Link]

  • Shekhar, S. et al. Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. Journal of the American Chemical Society, 128(35), 11770–11778 (2006). [Link]

  • Kappe, C. O. The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. The Journal of Organic Chemistry, 68(13), 5173–5176 (2003). [Link]

  • Bessmertnykh, A. G. et al. Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. Collection of Czechoslovak Chemical Communications, 72(5-6), 785-819 (2007). [Link]

  • Ji, J., Li, T., & Bunnelle, W. H. Selective Amination of Polyhalopyridines Catalyzed by a Palladium-Xantphos Complex. Organic Letters, 5(24), 4611-4614 (2003). [Link]

  • Hartwig, J. F. et al. Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society, 128(11), 3584-3591 (2006). [Link]

  • Al-Salim, N. et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 25(21), 5178 (2020). [Link]

  • Berry, J. F. et al. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 10(33), 30041–30048 (2025). [Link]

  • Buchwald, S. L. et al. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 50(44), 10384-10387 (2011). [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 61(22), 7616–7619 (1996). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Reactions of 6-Chloro-2-iodo-3-methylpyridine

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Sonogashira reaction with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Sonogashira reaction with the difunctionalized substrate, 6-Chloro-2-iodo-3-methylpyridine. Our goal is to provide you with a deep, mechanistic understanding of common side reactions and to offer practical, field-proven troubleshooting strategies to ensure the success of your synthesis.

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] When working with substrates like 6-Chloro-2-iodo-3-methylpyridine, the inherent difference in reactivity between the C-I and C-Cl bonds offers a powerful synthetic handle for selective functionalization. However, this potential is often challenged by the formation of specific, predictable side products. This guide will address these challenges in a direct, question-and-answer format.

Understanding the Core Reaction and Its Challenges

The primary goal is the selective coupling of a terminal alkyne at the more reactive C-I position. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf >> Cl.[1] This inherent selectivity is the foundation of your experiment. The reaction is typically catalyzed by a palladium(0) complex, co-catalyzed by a copper(I) salt, and requires a base to deprotonate the terminal alkyne.[1][4]

graph Sonogashira_Cycle { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArI [label="6-Chloro-2-iodo\n-3-methylpyridine"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_complex [label="trans-ArPd(II)(I)L₂", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_cycle [label="Copper\nCo-catalyst\nCycle", shape=cds, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_alkyne [label="trans-ArPd(II)(alkynyl)L₂", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Isom [label="Isomerization", shape=plaintext]; PdII_alkyne_cis [label="cis-ArPd(II)(alkynyl)L₂", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Desired Product", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges for Palladium Cycle Pd0 -> OxAdd [label="Ar-I"]; ArI -> OxAdd [style=invis]; OxAdd -> PdII_complex; PdII_complex -> Transmetal [label="[Cu-alkynyl]"]; Cu_cycle -> Transmetal [style=dashed]; Transmetal -> PdII_alkyne; PdII_alkyne -> Isom; Isom -> PdII_alkyne_cis; PdII_alkyne_cis -> RedElim; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; RedElim -> Product; }

Figure 1. Simplified Palladium Catalytic Cycle for Sonogashira Coupling.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: I'm observing a significant amount of a symmetrical diyne (alkyne dimer) in my reaction mixture. What is it, and how can I prevent it?

Answer: You are observing the product of Glaser coupling, the most common side reaction in copper-assisted Sonogashira couplings.[1][5][6] This is the oxidative homocoupling of your terminal alkyne, which is catalyzed by the copper(I) co-catalyst, particularly in the presence of oxygen.[2][7][8]

Causality: The copper cycle, while essential for activating the alkyne for transmetalation to palladium, has an Achilles' heel.[9][10] The copper acetylide intermediate is susceptible to oxidation (by residual O₂), which leads to its dimerization, consuming your alkyne and reducing the yield of the desired cross-coupled product.[1][2][7]

graph Glaser_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FCE8E6", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Alkyne [label="2 R-C≡C-H"]; CuI [label="Cu(I) Salt", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Cu_acetylide [label="2 [R-C≡C-Cu]", shape=Mdiamond]; Oxygen [label="O₂ (Oxidant)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diyne [label="R-C≡C-C≡C-R\n(Glaser Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Alkyne -> Cu_acetylide; CuI -> Cu_acetylide; Base -> Cu_acetylide; Cu_acetylide -> Diyne [label="Oxidative\nCoupling"]; Oxygen -> Diyne; }

Figure 2. Competing Glaser Homocoupling Pathway.

Troubleshooting Protocol: Minimizing Glaser Homocoupling

  • Rigorous Inert Atmosphere: The presence of oxygen is a primary driver for Glaser coupling.[7][8]

    • Action: Use a robust inert gas (Argon or Nitrogen) manifold. Degas your solvent thoroughly before use by employing at least three freeze-pump-thaw cycles or by sparging with inert gas for a minimum of 30 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidation of the copper(I) acetylide intermediate, which is the key step in the unwanted dimerization pathway.[7]

  • Optimize Copper Catalyst Loading: Too much copper can accelerate homocoupling.

    • Action: Reduce the CuI loading to the minimum required for efficient catalysis (typically 0.5 - 2 mol%). In some cases, trace amounts are sufficient.

    • Causality: While catalytic, an excess concentration of the copper acetylide can increase the statistical probability of the bimolecular homocoupling reaction, especially if the subsequent transmetalation step is slow.[11]

  • Consider "Copper-Free" Conditions: This is the most effective method to eliminate Glaser coupling.

    • Action: Omit the CuI co-catalyst entirely. This may require slightly higher temperatures, a different base (e.g., a bulky amine like diisopropylamine or an inorganic base like Cs₂CO₃), or more electron-rich, bulky phosphine ligands to facilitate the reaction.[1][5][6]

    • Causality: By removing the copper catalyst, you eliminate the primary mechanistic pathway for alkyne dimerization.[1][6] The reaction then proceeds through a slower, direct reaction of the alkyne with the palladium complex.

  • Slow Addition of the Alkyne:

    • Action: Add the terminal alkyne slowly to the reaction mixture via a syringe pump over several hours.

    • Causality: This maintains a low instantaneous concentration of the alkyne and its corresponding copper acetylide, favoring the cross-coupling reaction with the abundant aryl halide over the second-order homocoupling reaction.[11]

Question 2: My analysis shows a product with a mass corresponding to a de-iodinated starting material. What is this hydrodehalogenation, and how do I stop it?

Answer: Hydrodehalogenation is the undesired replacement of a halogen atom with a hydrogen atom. In your case, observing 6-chloro-3-methylpyridine means the C-I bond has been cleaved and replaced by a C-H bond.

Causality: This side reaction can be promoted by several factors. The palladium-hydride species (Pd-H), a potent reducing agent, is often the culprit. It can be formed from the reaction of the palladium catalyst with trace amounts of water, amines (acting as a hydrogen source), or other impurities in the reaction mixture.

Troubleshooting Protocol: Suppressing Hydrodehalogenation

  • Ensure Anhydrous Conditions:

    • Action: Use freshly distilled, anhydrous solvents. Dry your amine base over KOH or another suitable drying agent. Ensure all glassware is rigorously flame-dried or oven-dried before use.

    • Causality: Water can be a source of protons that lead to the formation of Pd-H species, which in turn reductively cleave the C-I bond.

  • Choice of Base and Solvent:

    • Action: The choice of base and solvent can significantly influence side reactions.[7][10] For sensitive substrates, consider using an inorganic base like K₂CO₃ or Cs₂CO₃ in a non-protic solvent like Dioxane or Toluene, which are less likely to act as hydrogen donors compared to amine bases.

    • Causality: Tertiary amines like triethylamine can sometimes undergo side reactions that generate hydride sources. Inorganic bases avoid this possibility. The interaction between the base and solvent also plays a critical role in the reaction's success.[7][10]

Question 3: The reaction is sluggish, and I'm getting incomplete conversion. How can I improve the yield and maintain selectivity for the C-I position?

Answer: Sluggish reactions or incomplete conversions with a substrate like 6-Chloro-2-iodo-3-methylpyridine are often related to catalyst activity and stability. While the C-I bond is significantly more reactive than the C-Cl bond, suboptimal conditions can lead to catalyst deactivation before the reaction reaches completion.

Causality: The oxidative addition of the C-I bond to the Pd(0) center is the first and typically fastest step for this substrate. However, the overall catalytic cycle depends on the efficiency of every step. Catalyst decomposition (e.g., formation of palladium black) or the use of ligands that are not optimal for the substrate can slow the reaction and lead to side products.

ParameterRecommendation for 6-Chloro-2-iodo-3-methylpyridineRationale
Palladium Pre-catalyst Pd(PPh₃)₂Cl₂ (0.5-2 mol%) or Pd(PPh₃)₄ (0.5-2 mol%)Reliable, commercially available, and well-documented for these reactions.[9]
Ligand PPh₃ (often included in the pre-catalyst)Provides a good balance of stability and reactivity. For more challenging couplings, bulkier, electron-rich phosphines like P(t-Bu)₃ can be used, but may require more optimization.[9]
Copper Co-catalyst CuI (1-5 mol%)Facilitates alkyne activation. Omit for copper-free protocols to prevent Glaser coupling.[1][10]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent. DIPA is often superior for preventing catalyst deactivation.[1]
Solvent THF, Dioxane, or Toluene (often with the amine base as a co-solvent)Provides good solubility for reactants and catalysts.
Temperature Room Temperature to 50 °CStart at room temperature. Gentle heating can increase the reaction rate without compromising selectivity. Overheating can lead to C-Cl bond reactivity or catalyst decomposition.

Troubleshooting Protocol: Optimizing Conversion and Selectivity

  • Catalyst and Ligand Choice:

    • Action: For this specific substrate, a standard catalyst like Pd(PPh₃)₂Cl₂ is an excellent starting point. Ensure the palladium-to-ligand ratio is appropriate (typically 1:2 to 1:4) to maintain a stable, active catalytic species.

    • Causality: The ligand stabilizes the palladium center, preventing aggregation into inactive palladium black, and modulates its electronic and steric properties to promote the desired catalytic cycle.[9]

  • Temperature Control:

    • Action: Monitor the reaction by TLC or LC-MS. If the reaction is slow at room temperature, gradually increase the heat to 40-50 °C. Avoid excessive temperatures, which could initiate coupling at the less reactive C-Cl bond.

    • Causality: Increasing temperature accelerates all steps of the catalytic cycle. However, the activation energy for C-Cl bond cleavage is much higher than for C-I, so controlled heating can improve the rate of the desired reaction while leaving the C-Cl bond intact.

  • Use of Protecting Groups:

    • Action: If homocoupling remains a persistent issue even after optimization, consider using a terminal alkyne with a removable protecting group, such as trimethylsilyl (TMS).[1]

    • Causality: Silyl-protected alkynes like trimethylsilylacetylene cannot undergo Glaser coupling.[1][2] The coupling reaction is performed, and the TMS group is subsequently removed under mild conditions (e.g., with TBAF or K₂CO₃/MeOH) to yield the terminal alkyne product, which can then be used in further reactions.[1]

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="Problem Observed in Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="High Level of Alkyne Dimer\n(Glaser Product)", fillcolor="#FCE8E6", fontcolor="#202124"]; C [label="Incomplete Conversion /\nLow Yield", fillcolor="#FEF7E0", fontcolor="#202124"]; D [label="Hydrodehalogenation Product\n(Loss of Iodine)", fillcolor="#E8F0FE", fontcolor="#202124"];

subgraph "Cause & Solution for Glaser Coupling" B1 [label="Probable Cause:\nOxygen in system, Excess CuI", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; B2 [label="Recommended Action:\n1. Rigorously degas solvents (Freeze-Pump-Thaw).\n2. Reduce CuI loading.\n3. Switch to Copper-Free protocol.", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; B -> B1 -> B2; end

subgraph "Cause & Solution for Low Yield" C1 [label="Probable Cause:\nCatalyst deactivation, Low temperature", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; C2 [label="Recommended Action:\n1. Check catalyst/ligand quality and ratio.\n2. Gently warm reaction (40-50 °C).\n3. Ensure inert atmosphere.", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; C -> C1 -> C2; end

subgraph "Cause & Solution for Dehalogenation" D1 [label="Probable Cause:\nPresence of water or other H-donors", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; D2 [label="Recommended Action:\n1. Use anhydrous solvents and reagents.\n2. Flame/oven-dry all glassware.", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; D -> D1 -> D2; end

A --> B; A --> C; A --> D; }

Figure 3. Troubleshooting Workflow for Common Sonogashira Side Products.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Štefane, B., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • The Sonogashira Coupling. (n.d.). Acedemic paper. [Link]

  • Mohammadi Ziabari, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Gemoets, H. P. L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Gemoets, H. P. L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Reaction progress. (2008). Copper-free Sonogashira coupling. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-2-iodo-3-methylpyridine Reaction Products

Welcome to the technical support center for the purification of reaction products derived from 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products derived from 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Drawing from established chemical principles and field-proven techniques, this resource offers troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compounds.

Introduction to Purification Challenges

6-Chloro-2-iodo-3-methylpyridine is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of the iodo and chloro substituents allows for selective functionalization, typically at the more reactive 2-iodo position. However, the purification of the resulting substituted pyridines can present several challenges, including:

  • Removal of Catalysts and Reagents: Palladium catalysts, ligands, bases, and unreacted starting materials are common impurities.

  • Separation of Byproducts: Homocoupled products and other side-reaction derivatives can be difficult to separate from the desired product.

  • Product Stability: The pyridine nitrogen can interact with silica gel, leading to peak tailing during chromatography, and some derivatives may be sensitive to the acidic nature of silica.

  • Challenging Physical Properties: The polarity and solubility of the product can complicate extraction and recrystallization efforts.

This guide provides a structured approach to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 6-Chloro-2-iodo-3-methylpyridine reaction products.

Chromatography Issues

Question: My primary product is co-eluting with the starting material (6-Chloro-2-iodo-3-methylpyridine) during column chromatography. How can I improve the separation?

Answer:

This is a common issue, especially if the polarity difference between your product and the starting material is small. Here’s a systematic approach to improve separation:

  • Optimize Your Solvent System:

    • TLC Analysis is Key: Before running a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound, with clear separation from the starting material spot.

    • Solvent System Suggestions: For many pyridine derivatives, mixtures of non-polar and polar solvents are effective. Common starting points include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1] If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, as the change in solvent selectivity can often improve separation.[2]

    • Consider a Third Solvent: Adding a small amount of a third solvent, such as triethylamine (0.1-1%) to a hexane/ethyl acetate or dichloromethane/methanol mobile phase can significantly improve the peak shape of basic compounds like pyridines by competing for active sites on the silica gel.[3]

  • Adjust the Stationary Phase:

    • Standard Silica Gel: This is the most common choice. However, its acidic nature can cause issues.

    • Deactivated Silica Gel: If you suspect your compound is sensitive to acid, you can use silica gel that has been treated with a base, such as triethylamine. You can prepare this by flushing the packed column with a solvent mixture containing 1-2% triethylamine before loading your sample.

    • Alumina: For very basic or acid-sensitive compounds, alumina (neutral or basic) can be a good alternative to silica gel.

Question: I'm observing significant peak tailing for my product during flash chromatography. What is the cause and how can I fix it?

Answer:

Peak tailing with pyridine-containing compounds is primarily caused by the interaction of the basic nitrogen atom with acidic silanol groups on the surface of the silica gel.[3] This leads to a non-ideal adsorption/desorption process. Here’s how to mitigate this:

  • Mobile Phase Additives: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Adding 0.1-1% TEA to your eluent is a standard practice. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyridine product.[3]

    • Pyridine: In some cases, adding a very small amount of pyridine itself to the mobile phase can improve peak shape.

  • Alternative Stationary Phases: If additives are not effective or are incompatible with your product, consider using a different stationary phase:

    • End-capped Silica: These have fewer free silanol groups and can reduce tailing.

    • Polymer-based Columns: These are more inert and can be a good option for highly basic compounds.[3]

Recrystallization and Work-up Issues

Question: My product oils out during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated. Here are several troubleshooting steps:

  • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to re-dissolve the oil, then allow the solution to cool much more slowly. A Dewar flask or an insulated container can be used to slow the cooling rate.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

  • Add a Seed Crystal: If you have a small amount of the pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[4]

  • Change the Solvent System: Your current solvent may be too good a solvent, or the solubility curve may not be steep enough.

    • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent/anti-solvent pairs include ethanol/water, dichloromethane/hexanes, and ethyl acetate/hexanes.[5]

Question: I have a persistent palladium catalyst contamination in my product after column chromatography. How can I remove it?

Answer:

Residual palladium from cross-coupling reactions can be challenging to remove completely. Here are a few strategies:

  • Aqueous Work-up with a Chelating Agent: During the initial reaction work-up, wash the organic layer with an aqueous solution of a chelating agent that can bind to palladium. Examples include:

    • Aqueous solution of thiourea

    • Dilute aqueous solution of sodium sulfide or ammonium sulfide (use with caution due to toxicity and smell)

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes. The palladium catalyst will adsorb onto the surface of the carbon. Filter the mixture through a pad of Celite® to remove the carbon and then concentrate the filtrate. Be aware that some product may also be adsorbed, so use a minimal amount of carbon.

  • Specialized Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that are designed to bind and remove residual metals from solution.

Frequently Asked Questions (FAQs)

Q1: In a cross-coupling reaction with 6-Chloro-2-iodo-3-methylpyridine, which position reacts first?

A1: The carbon-iodine bond is significantly more reactive than the carbon-chloro bond in palladium-catalyzed cross-coupling reactions. Therefore, reactions like Suzuki, Sonogashira, and Buchwald-Hartwig will selectively occur at the 2-position (where the iodine is located).[6] This high selectivity is a key advantage of using this starting material.

Q2: What are the most common byproducts in a Suzuki reaction with 6-Chloro-2-iodo-3-methylpyridine?

A2: Common byproducts include:

  • Homocoupling of the boronic acid: This results in a biaryl compound derived from the boronic acid reagent. This is often more prevalent if oxygen is not rigorously excluded from the reaction.[7]

  • Protodeboronation of the boronic acid: The boronic acid can react with water to revert to the corresponding arene.

  • Unreacted starting material: Incomplete reactions will leave residual 6-Chloro-2-iodo-3-methylpyridine.

Q3: How can I visualize 6-Chloro-2-iodo-3-methylpyridine and its non-UV active products on a TLC plate?

A3: While many pyridine derivatives are UV active, if your product is not, or for a secondary visualization method, you can use a chemical stain:

  • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as yellow-brown spots. This method is generally non-destructive, and the spots will fade over time.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, such as alkenes and alkynes (common products of Sonogashira reactions). The plate is dipped in the stain, and the product will appear as a yellow or white spot on a purple background.

  • Ceric Ammonium Molybdate (CAM) or p-Anisaldehyde Stains: These are general-purpose stains that react with a wide variety of functional groups upon heating to give colored spots.

Q4: What is a good starting point for a recrystallization solvent for a 2-aryl-6-chloro-3-methylpyridine derivative?

A4: The ideal solvent will depend on the specific aryl group you have introduced. A good starting point is to test single solvents like ethanol, isopropanol, or ethyl acetate. If the compound is too soluble in these, try a solvent/anti-solvent system like ethanol/water or ethyl acetate/hexanes.[5] The process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly to form crystals.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC that gives good separation between your product (Rf ≈ 0.2-0.4) and major impurities.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.

    • Dry Loading: For less soluble compounds, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is needed. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Starting Points) Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient
Basic Additive (for tailing) 0.1-1% Triethylamine
Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if needed until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualization of Purification Workflow

The following diagram outlines a general workflow for the purification of a product from a cross-coupling reaction of 6-Chloro-2-iodo-3-methylpyridine.

PurificationWorkflow cluster_reaction Reaction & Work-up cluster_purification Purification Reaction Cross-Coupling Reaction Workup Aqueous Work-up (e.g., wash with water, brine) Reaction->Workup Extraction Extraction with Organic Solvent (e.g., EtOAc, DCM) Workup->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration TLC_Analysis TLC Analysis (Check for purity and select purification method) Concentration->TLC_Analysis Crude Product Column Flash Column Chromatography TLC_Analysis->Column Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Pure Solid Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of products from 6-Chloro-2-iodo-3-methylpyridine reactions.

References

  • Organic Syntheses Procedure. (n.d.). 10. Retrieved January 26, 2026, from [Link]

  • BenchChem. (2025).
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton ePrints. Retrieved January 26, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. (2015). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 26, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved January 26, 2026, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved January 26, 2026, from [Link]

  • Zhu, X.-M., et al. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved January 26, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved January 26, 2026, from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved January 26, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Reactions Involving 6-Chloro-2-iodo-3-methylpyridine

Welcome to the technical support center for navigating the complexities of regioselective reactions with 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered when working with this versatile building block. Here, we delve into the causality behind experimental choices, providing field-proven insights to enhance the precision and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on 6-Chloro-2-iodo-3-methylpyridine is more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the carbon-iodine (C-I) bond at the C2 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C6 position. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-I bond kinetically more favorable.[1][2] This inherent reactivity difference is the cornerstone of achieving high regioselectivity.

Q2: Can I achieve selective functionalization at the C6 position (C-Cl) while leaving the C2 position (C-I) intact?

Achieving selective functionalization at the C6 position in the presence of the more reactive C2-iodo group is challenging but not impossible. It typically requires a multi-step approach. One common strategy is to first perform a reaction at the C2 position, and then in a subsequent step, target the C6 position. Another approach could involve the use of specific catalytic systems that show an unusual preference for C-Cl bond activation, although this is less common and highly dependent on the specific reaction and substrate.

Q3: What are the primary factors influencing regioselectivity in reactions with 6-Chloro-2-iodo-3-methylpyridine?

The regioselectivity of your reaction is a result of a delicate interplay of several factors:

  • Inherent Reactivity of the C-X Bond: As mentioned, the C-I bond is inherently more reactive in oxidative addition steps of palladium-catalyzed cycles.

  • Catalyst and Ligand Choice: The steric and electronic properties of the ligands on the metal catalyst can dramatically influence which position is favored. Bulky and electron-rich ligands can sometimes override the inherent reactivity.

  • Reaction Conditions: Temperature, solvent, and the choice of base can all impact the relative rates of reaction at the two positions, thereby affecting the regiochemical outcome.

  • Nature of the Coupling Partner: The steric hindrance and electronic nature of your other reactant (e.g., boronic acid, alkyne, or amine) can also play a role in determining the site of reaction.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Issue: My Suzuki-Miyaura coupling of 6-Chloro-2-iodo-3-methylpyridine with an arylboronic acid is yielding a mixture of C2- and C6-arylated products, or the desired C2-arylated product is contaminated with the C2,C6-diarylated product.

Causality: Poor regioselectivity in Suzuki coupling often arises from reaction conditions that are too harsh, leading to the reaction at the less reactive C-Cl bond. The formation of diarylated product indicates that the initially formed C2-arylated product is further reacting at the C6 position.

Troubleshooting Workflow:

A Low Regioselectivity in Suzuki Coupling B Lower Reaction Temperature A->B High temp may activate C-Cl C Optimize Catalyst System A->C Ligand choice is critical D Adjust Stoichiometry A->D Excess boronic acid drives diarylation E Successful C2-Selective Coupling B->E C->E D->E

Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.

Step-by-Step Protocol for Improving C2-Selectivity:

  • Lower the Reaction Temperature: High temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage. Start by running the reaction at a lower temperature (e.g., room temperature or 60 °C) and monitor the progress.[3]

  • Optimize the Catalyst and Ligand System:

    • Palladium Source: Pd(PPh₃)₄ is a common choice for Suzuki couplings and is often effective for selective C-I functionalization.[4]

    • Ligand Choice: If you are using a palladium precursor like Pd(OAc)₂, the choice of phosphine ligand is crucial. Less bulky, electron-rich ligands generally favor reaction at the more reactive C-I bond.

  • Adjust Stoichiometry: To minimize the formation of the diarylated product, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.

  • Choice of Base and Solvent: A milder base like K₂CO₃ or Cs₂CO₃ is often preferred. The solvent system can also play a role; common choices include dioxane/water or toluene/water mixtures.

Example Optimized Conditions for C2-Selective Suzuki Coupling:

ParameterRecommended ConditionRationale
Substrate 6-Chloro-2-iodo-3-methylpyridine---
Coupling Partner Arylboronic Acid (1.2 equiv)Minimizes diarylation
Catalyst Pd(PPh₃)₄ (2-5 mol%)Effective for C-I activation
Base K₂CO₃ (2-3 equiv)Mild base
Solvent Dioxane/H₂O (4:1)Common solvent system
Temperature 80-100 °CBalances reactivity and selectivity
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation
Guide 2: Low Yield and/or Homocoupling in Sonogashira Coupling

Issue: My Sonogashira coupling of 6-Chloro-2-iodo-3-methylpyridine with a terminal alkyne is resulting in a low yield of the desired C2-alkynylated product, and I am observing a significant amount of alkyne homocoupling (Glaser coupling).

Causality: Low yields in Sonogashira reactions can be due to catalyst deactivation or incomplete reaction. Homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper(I) co-catalyst.[5]

Troubleshooting Workflow:

A Low Yield / Homocoupling in Sonogashira B Ensure Rigorous Exclusion of Oxygen A->B Oxygen promotes Glaser coupling C Consider Copper-Free Conditions A->C Copper(I) catalyzes homocoupling D Optimize Base and Solvent A->D Reaction environment is key E Successful C2-Alkynylation B->E C->E D->E

Caption: Troubleshooting workflow for Sonogashira coupling issues.

Step-by-Step Protocol for Improving Yield and Minimizing Homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical step to prevent Glaser coupling. Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Consider Copper-Free Conditions: While copper(I) salts (like CuI) are common co-catalysts to facilitate the formation of the copper acetylide, they also promote homocoupling. Several copper-free Sonogashira protocols have been developed and may be beneficial.

  • Optimize the Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and can often serve as the solvent as well. The choice of base can influence the reaction rate and the extent of side reactions.

  • Catalyst System: A common catalyst system is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a phosphine ligand.

Example Optimized Conditions for C2-Selective Sonogashira Coupling:

ParameterRecommended ConditionRationale
Substrate 6-Chloro-2-iodo-3-methylpyridine---
Coupling Partner Terminal Alkyne (1.2 equiv)Minimizes side reactions
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Standard palladium source
Co-catalyst CuI (5-10 mol%) or Copper-FreeCuI accelerates the reaction but can be omitted to reduce homocoupling
Base Et₃N or DIPA (as solvent or co-solvent)Acts as base and solvent
Solvent THF or DMF (if not using amine as solvent)Common polar aprotic solvents
Temperature Room Temperature to 60 °CMild conditions often suffice for the reactive C-I bond
Atmosphere Strictly Inert (Argon or Nitrogen)Prevents Glaser coupling
Guide 3: Poor Selectivity in Buchwald-Hartwig Amination

Issue: I am attempting a Buchwald-Hartwig amination on 6-Chloro-2-iodo-3-methylpyridine and am getting a mixture of mono-aminated products at C2 and C6, or di-amination.

Causality: Similar to Suzuki coupling, harsh reaction conditions can lead to the amination of the less reactive C-Cl bond. The choice of ligand is particularly critical in Buchwald-Hartwig aminations to control selectivity.[6][7]

Troubleshooting Workflow:

A Poor Selectivity in Buchwald-Hartwig B Screen Sterically Hindered Ligands A->B Ligand sterics dictate selectivity C Optimize Base and Temperature A->C Harsh conditions reduce selectivity D Control Amine Stoichiometry A->D Excess amine can lead to di-amination E Successful C2-Selective Amination B->E C->E D->E

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol for Improving C2-Selectivity:

  • Ligand Screening: This is the most crucial step. Sterically bulky and electron-rich phosphine ligands are often required for efficient C-N bond formation. For selective amination of heteroaryl halides, ligands like XPhos, SPhos, or BrettPhos are excellent starting points. Bidentate ligands like BINAP or DPEPhos can also be effective.[8]

  • Optimize Base and Temperature: A strong, non-nucleophilic base is required, with NaOtBu, KOtBu, and LHMDS being common choices. Start with milder temperatures (e.g., 80-100 °C) to favor reaction at the more reactive C-I bond.

  • Control Stoichiometry: To avoid di-amination, use the amine as the limiting reagent or in a slight excess (1.1-1.2 equivalents).

Example Optimized Conditions for C2-Selective Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Substrate 6-Chloro-2-iodo-3-methylpyridine---
Coupling Partner Amine (1.2 equiv)Minimizes di-amination
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable liganddba is a good Pd(0) source
Ligand XPhos, SPhos, or BrettPhos (2-4 mol%)Bulky, electron-rich ligands that are effective for C-N coupling
Base NaOtBu or LHMDS (1.5-2.0 equiv)Strong, non-nucleophilic base
Solvent Toluene or DioxaneCommon non-polar aprotic solvents
Temperature 80-110 °CBalances reactivity and selectivity
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst
Guide 4: Unwanted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Issue: I am trying to perform an SNAr reaction with an amine on 6-Chloro-2-iodo-3-methylpyridine, but I am observing a mixture of products or no reaction at the C6-Cl position.

Causality: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. However, without additional activating groups, the C-Cl bond on a pyridine ring can be unreactive towards SNAr.[9] The C-I bond is generally not a good leaving group in SNAr reactions.

Troubleshooting Workflow:

A Issues with SNAr at C6-Cl B Increase Reaction Temperature A->B Overcomes activation energy C Use a Stronger Nucleophile/Base A->C Increases reaction rate D Consider a Palladium-Catalyzed Approach A->D Buchwald-Hartwig is often more efficient E Successful C6-Substitution B->E C->E

Caption: Troubleshooting workflow for SNAr reactions.

Step-by-Step Protocol for Promoting SNAr at the C6-Position:

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider heating the reaction to 100-150 °C.

  • Use a Stronger Nucleophile and/or Base: The nucleophilicity of your amine is critical. If the reaction is sluggish, consider using a stronger base to deprotonate the amine, increasing its nucleophilicity.

  • Consider an Alternative Strategy: If SNAr proves to be low-yielding or non-selective, a Buchwald-Hartwig amination targeting the C6-Cl bond (after the C2-I bond has been functionalized) is often a more reliable and general approach for forming C-N bonds with aryl chlorides.

Example Conditions for SNAr at the C6-Position (after C2 functionalization):

ParameterRecommended ConditionRationale
Substrate 2-Functionalized-6-chloro-3-methylpyridineC2 position is blocked
Nucleophile Amine (excess)Drives the reaction to completion
Solvent DMSO or NMPHigh-boiling polar aprotic solvents
Temperature 120-160 °COften required for SNAr on less activated aryl chlorides
Additives K₂CO₃ or other inorganic baseCan facilitate the reaction

References

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 26, 2026, from [Link]

  • Sonogashira coupling. (2023, December 26). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 26, 2026, from [Link]

  • Liu, J. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive. Retrieved January 26, 2026, from [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022, October 17). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022, May 18). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of the Resulting Ketenimines. (2026, January 19). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. (2024, December 5). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 26, 2026, from [Link]

  • Organic Process Research & Development Vol. 23 No. 8. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Introducing Undergraduates to Research Using a Suzuki–Miyaura Cross-Coupling Organic Chemistry Miniproject. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 26, 2026, from [Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.). CatSci Ltd. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 6-Chloro-2-iodo-3-methylpyridine

Introduction Welcome to the technical support center for 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. The unique structural features of this substrate—a reactive C-I bond, a less reactive C-Cl bond, and a sterically demanding methyl group adjacent to the primary reaction site—present specific challenges and opportunities.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring robust and reproducible outcomes. We will delve into the causality behind common failures and provide step-by-step protocols to guide you toward success.

The Reactivity Profile of 6-Chloro-2-iodo-3-methylpyridine

Understanding the substrate is the first step to successful coupling. The C(2)-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C(6)-Cl bond. This inherent difference allows for selective functionalization at the 2-position. However, the 3-methyl group introduces considerable steric hindrance, which can impede the approach of the palladium catalyst and the coupling partner, often requiring specialized, bulky ligands to overcome.[1][2] The pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, a known challenge with heterocyclic substrates.[3]

General Troubleshooting: First Principles

Before diving into reaction-specific issues, several universal factors can lead to failed cross-coupling reactions. Always verify these fundamentals first.

Q1: My reaction has failed to initiate entirely (no product, only starting material). Where should I start my investigation?

This is a common and frustrating issue, often pointing to a fundamental problem with the catalytic system or reaction environment.

Answer: A complete lack of reactivity usually indicates that the active Pd(0) catalyst is not being formed or is being immediately quenched. Here is a systematic checklist:

  • Catalyst Integrity and Activation:

    • Palladium Source: Many reactions use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. These require in situ reduction to the active Pd(0) state. If this reduction fails, the catalytic cycle never begins. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable pre-catalyst (e.g., a Buchwald palladacycle) that reliably generates the active species.

    • Catalyst Deactivation: The appearance of black precipitate (palladium black) early in the reaction is a classic sign of catalyst decomposition and aggregation.[4] This can be caused by oxygen, moisture, or impurities in the reagents or solvent.

  • Inert Atmosphere:

    • The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed using methods like sparging with inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Reagent and Solvent Quality:

    • Solvents: Use anhydrous, high-purity solvents. Water can interfere with many steps of the catalytic cycle, particularly transmetalation.

    • Bases: Ensure your base is fresh and dry. Carbonates and phosphates can be hygroscopic. Strong bases like NaOtBu are particularly sensitive to moisture.

    • Coupling Partners: Impurities in your boronic acid, alkyne, or amine can poison the catalyst.

Troubleshooting Workflow: Reaction Initiation Failure

start Reaction Failed (No Conversion) q1 Is the reaction mixture black or hazy? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes a1_no Inactive Catalyst System q1->a1_no No sol1 Improve Inert Atmosphere: - Degas solvents thoroughly - Ensure positive Ar/N₂ pressure a1_yes->sol1 sol3 Change Catalyst System: - Use air-stable precatalyst - Use fresh Pd source a1_no->sol3 sol2 Check Reagent Quality: - Use fresh, anhydrous reagents - Purify coupling partner sol1->sol2 sol3->sol2

Caption: Decision tree for addressing total reaction failure.

Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. However, the steric hindrance and electronic nature of 6-Chloro-2-iodo-3-methylpyridine can pose challenges.

Q2: My Suzuki coupling at the C-2 iodo position is sluggish and gives low yields. How can I improve it?

Answer: This is a classic issue stemming from the steric hindrance imposed by the 3-methyl group. The oxidative addition of the C-I bond to Pd(0) may be proceeding, but subsequent steps, like transmetalation or reductive elimination, are likely hindered.

Causality & Solutions:

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. The steric bulk near the reaction center requires a ligand that can promote the formation of a reactive, coordinatively unsaturated palladium complex while also being bulky enough to facilitate the difficult reductive elimination step.

    • Expert Recommendation: Switch to a sterically demanding, electron-rich biaryl phosphine ligand. These ligands accelerate both oxidative addition and reductive elimination. Excellent choices include SPhos , XPhos , or RuPhos .[5] N-heterocyclic carbene (NHC) ligands are also highly effective for activating challenging substrates.[6]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6]

    • Standard Choice: K₃PO₄ is often effective, especially in aqueous solvent mixtures. It is generally compatible with most functional groups.

    • Stronger/Weaker Options: If your substrate is sensitive, a milder base like KF can be used, though it may slow the reaction.[7] For very challenging couplings, a stronger base like Cs₂CO₃ might be necessary.

  • Solvent System: The solvent must solubilize all components and can influence the reaction rate.

    • Common Systems: Toluene/water or 1,4-dioxane/water mixtures are standard. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

    • Anhydrous Conditions: For substrates sensitive to water, anhydrous conditions with K₃PO₄ can sometimes work, but may require trace amounts of water to be effective.[8]

Data Summary: Recommended Conditions for Suzuki Coupling
Coupling PartnerRecommended LigandBaseSolvent SystemTemperature (°C)Expected Outcome
Phenylboronic AcidXPhos or SPhosK₃PO₄Toluene/H₂O (4:1)100High yield (>90%)
Electron-rich Arylboronic AcidRuPhosK₃PO₄t-AmylOH100Overcomes slow transmetalation
Sterically Hindered Arylboronic AcidBrettPhosCs₂CO₃1,4-Dioxane110Accommodates bulky partners
Alkylboronic AcidSPhosK₃PO₄Toluene/H₂O (4:1)80-100Prone to side reactions; requires careful optimization
Q3: I am observing significant deborylation of my boronic acid. What causes this and how can I prevent it?

Answer: Deborylation (protodeborylation) is a common side reaction where the boronic acid is converted to the corresponding arene before it can participate in the cross-coupling.[7]

Causality & Solutions:

  • Mechanism: This is often promoted by high temperatures, extended reaction times, and the presence of water and base, especially when the transmetalation step is slow. The boronic acid essentially gets protonated and decomposes.

  • Mitigation Strategies:

    • Use a More Active Catalyst System: By speeding up the catalytic cycle (see Q2), the boronic acid has less time to decompose. Using a ligand like XPhos is a good first step.

    • Use Boronate Esters: Pinacol boronate esters (Bpin) are often more stable towards protodeborylation than the corresponding boronic acids.

    • Control Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boron reagent can compensate for some degradation without leading to excessive side products.

Sonogashira Coupling Troubleshooting

The Sonogashira coupling is invaluable for introducing alkyne moieties. The primary challenges involve catalyst stability and a common side reaction: alkyne homocoupling.

Q4: My Sonogashira reaction is producing a lot of the alkyne homocoupled (Glaser) product instead of my desired cross-coupled product. Why?

Answer: The formation of a di-yne (homocoupling) is the most frequent side reaction in Sonogashira chemistry.[9] It is catalyzed by the copper(I) co-catalyst in the presence of oxygen.

Causality & Solutions:

  • Oxygen Contamination: This is the primary culprit. The Cu(I) acetylide intermediate is readily oxidized by trace O₂ to form the homocoupled product.

    • Solution: Rigorous degassing of all solvents, reagents, and the reaction headspace is absolutely critical. Maintain a positive pressure of an inert gas (argon is preferred over nitrogen) throughout the reaction.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, you can run the reaction without the Cu(I) co-catalyst.

    • Expert Recommendation: Copper-free Sonogashira couplings are well-established.[10] They typically require a slightly higher catalyst loading, a different palladium source (e.g., PdCl₂(PPh₃)₂), and an amine base that can also act as a solvent (e.g., triethylamine or diisopropylamine). The reaction may also require higher temperatures.

  • Reaction Rate Mismatch: If the palladium-catalyzed cross-coupling is slow (e.g., due to steric hindrance on your pyridine substrate), the copper-catalyzed homocoupling can become the dominant pathway.

    • Solution: Ensure the palladium cycle is running efficiently. Use a suitable ligand (e.g., PPh₃ or a more specialized ligand if needed) and ensure the palladium catalyst is active.

Mechanism Visualization: Competing Pathways in Sonogashira Coupling

cluster_pd Desired Cross-Coupling (Pd Cycle) cluster_cu Undesired Homocoupling (Cu Cycle) PdCycle Ar-I + Pd(0)L₂ → ... → Ar-Alkyne CuCycle R-C≡C-H + Cu(I) → [R-C≡C-Cu] O2 O₂ CuCycle->O2 Oxidation Diyne R-C≡C-C≡C-R (Glaser Product) O2->Diyne Alkyne Terminal Alkyne Alkyne->PdCycle Alkyne->CuCycle ArI 6-Chloro-2-iodo- 3-methylpyridine ArI->PdCycle

Caption: Competing Palladium (desired) and Copper (undesired) cycles.

Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for C-N bond formation.[11][12][13][14][15] Success with 6-Chloro-2-iodo-3-methylpyridine hinges on controlling selectivity and ensuring high catalyst activity.

Q5: I am trying to selectively aminate the 2-iodo position, but the reaction is slow and I see some starting material decomposition. What should I do?

Answer: The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes. This, combined with the steric hindrance from the 3-methyl group, makes this a challenging amination.

Causality & Solutions:

  • Ligand Selection is Paramount: The choice of ligand is even more critical here than in Suzuki coupling. You need a ligand that is both very bulky and highly electron-donating to outcompete the pyridine nitrogen and drive the reaction forward.

    • Expert Recommendation: Use highly specialized biaryl phosphine ligands designed for challenging aminations. BrettPhos and RuPhos are excellent starting points. For heteroaryl substrates, ferrocene-based ligands like Josiphos have also shown great success.[16]

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base.[17]

    • Alternative: If your substrate has base-sensitive functional groups, a weaker base like LHMDS or K₃PO₄ can be used, but this will almost certainly require a more active catalyst system (e.g., a palladacycle precatalyst paired with a potent ligand) and higher temperatures.[12]

  • Selective Coupling: The C-I bond is much more reactive than the C-Cl bond. Under carefully controlled conditions, you can achieve excellent selectivity.

    • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable rate (typically 80-100 °C). This will disfavor the more difficult oxidative addition into the C-Cl bond.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-arylation or side reactions.

Experimental Protocols

Protocol 1: Baseline Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add 6-chloro-2-iodo-3-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, use Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%)).

  • Seal the vial with a septum and purge with argon for 15 minutes.

  • Add degassed toluene and degassed water (e.g., a 4:1 ratio by volume) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Protocol 2: Baseline Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk flask, add 6-chloro-2-iodo-3-methylpyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and PPh₃ (6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the terminal alkyne (1.5 equiv) followed by anhydrous, degassed triethylamine via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, concentrate the mixture, and purify directly by column chromatography.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Total Organic Chemistry. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Blakey, S. B., & MacMillan, D. W. C. (2011). The Buchwald–Hartwig Amination. Nature, 480(7376), 1-2. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • Wen, J., et al. (2010). Iron-Mediated Direct Suzuki−Miyaura Reaction: A New Method for the ortho-Arylation of Pyrrole and Pyridine. Organic Letters, 12(12), 2694-2697. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Le-gros, V., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 85(2), 1045-1057. [Link]

  • Ishiguro, S., et al. (1985). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (1), 91-95. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2024). a–c) Challenges in catalyzing the Sonogashira coupling reaction with... [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • ResearchGate. (2019). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Royal Society of Chemistry. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. [Link]

  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. The Journal of Organic Chemistry, 85(2), 1045-1057. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in 6-Chloro-2-iodo-3-methylpyridine Couplings

Welcome to the technical support center for cross-coupling reactions involving 6-chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 6-chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation when working with this versatile but challenging substrate. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

Part 1: Understanding the Substrate & Initial Observations

This section addresses the inherent challenges of 6-chloro-2-iodo-3-methylpyridine and how to interpret common initial signs of a struggling reaction.

Q1: My reaction with 6-chloro-2-iodo-3-methylpyridine is sluggish and gives low yields. What makes this substrate so challenging?

A1: The difficulty with 6-chloro-2-iodo-3-methylpyridine arises from a combination of electronic and steric factors, as well as its potential to interact with the catalyst in non-productive ways.

  • Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles.[2]

  • Steric Hindrance: The methyl group at the 3-position and the chloro group at the 6-position create steric bulk around the reactive sites, which can hinder the approach of the catalyst and the coupling partner.

  • Differential Reactivity: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition.[3] While this allows for selective coupling at the 2-position, it also means that harsh reaction conditions aimed at activating the chloride may lead to side reactions and catalyst decomposition.

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Q2: I see a black precipitate forming in my reaction vessel. What is it and what does it signify?

A2: The black precipitate is almost certainly palladium black, which is finely divided, agglomerated palladium metal (Pd(0)). Its formation is a clear visual indicator of catalyst deactivation.[4] This occurs when the catalytically active, soluble palladium complexes decompose and aggregate into inactive metallic clusters.[5] The primary causes for this are:

  • Ligand Dissociation: The supporting ligand, which is crucial for stabilizing the palladium center, can dissociate. This is particularly problematic with less sterically bulky or weakly binding ligands.

  • Unstable Intermediates: Certain intermediates in the catalytic cycle may be unstable and prone to decomposition, especially at elevated temperatures.

  • Reductive Elimination from Off-Cycle Species: The formation of undesired palladium complexes can lead to reductive elimination pathways that result in the formation of Pd(0).

Part 2: Troubleshooting Guide: A Deeper Dive into Reaction Parameters

This section provides actionable steps to address specific problems encountered during the coupling reaction.

Q3: How can I prevent the formation of palladium black and maintain a homogeneous catalytic system?

A3: Preventing the precipitation of palladium black is centered on stabilizing the active palladium species throughout the catalytic cycle. The choice of ligand is paramount.

  • Utilize Bulky, Electron-Rich Ligands: Sterically demanding and electron-donating ligands, such as biarylphosphine ligands (e.g., Buchwald ligands), are highly effective.[2][6][7] These ligands promote the formation of stable, low-coordinate palladium complexes that are more resistant to aggregation.[8] They also facilitate the key steps of oxidative addition and reductive elimination.

Experimental Protocol: Ligand Screening for Optimal Catalyst Stability

  • Setup: Prepare multiple reaction vials under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To each vial, add 6-chloro-2-iodo-3-methylpyridine (1.0 equiv), your coupling partner (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a specific ligand (4 mol%).

  • Ligand Selection: Use a panel of ligands with varying steric and electronic properties. See the table below for suggestions.

  • Reaction: Add the appropriate base and degassed solvent, then run the reactions at a set temperature (e.g., 80 °C).

  • Monitoring: Visually inspect the reactions for the formation of palladium black over time and analyze aliquots by LC-MS or GC-MS to determine the reaction progress.

  • Analysis: The optimal ligand will result in a homogeneous solution for the longest duration and provide the highest product yield.

Coupling Type Recommended Ligands Rationale
Suzuki-Miyaura SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote efficient transmetalation and reductive elimination.
Buchwald-Hartwig BrettPhos, GPhos, XPhosHighly active for C-N bond formation, even with challenging substrates.[7]
Sonogashira Xantphos, cataCXium® AWide bite-angle ligands or those that stabilize the copper co-catalyst (if used).
Q4: My reaction is producing a mixture of byproducts, including homocoupling of my starting materials. How can I improve selectivity?

A4: The formation of byproducts often points to issues with the reaction conditions, particularly the choice of base, solvent, and the presence of oxygen.

  • Rigorous Degassing: Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling of the coupling partners.[9] Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.

  • Base Selection: The strength and nature of the base are critical. A base that is too strong can lead to side reactions, while one that is too weak will result in a slow or incomplete reaction. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are often effective. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is typically required.

  • Solvent Choice: The polarity of the solvent can influence the solubility of the catalyst and reagents, as well as the rates of the catalytic steps. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[10]

Experimental Protocol: Optimizing Base and Solvent

  • Setup: Use a 96-well plate or an array of reaction vials for high-throughput screening.

  • Matrix Design: Create a matrix of conditions, varying the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the solvent (e.g., dioxane, toluene, DMF).

  • Execution: Add the substrate, coupling partner, optimal catalyst system (from Q3), and the corresponding base and solvent to each well.

  • Reaction and Analysis: Run the reactions under identical temperature and time conditions. Analyze the product distribution in each well using high-throughput techniques like LC-MS.

  • Interpretation: Identify the base/solvent combination that provides the highest yield of the desired product with the fewest byproducts.

Q5: I suspect impurities in my starting material or reagents are poisoning the catalyst. What are the common culprits and how can I mitigate this?

A5: Impurities, even in trace amounts, can act as potent catalyst poisons.

  • Common Impurities:

    • Water and Oxygen: As mentioned, these can lead to catalyst degradation and side reactions.

    • Other Halogenated Pyridines: Isomeric impurities or related compounds from the synthesis of the starting material can compete for the catalyst.[11]

    • Trace Metals: Contaminants in reagents or from glassware can interfere with the catalytic cycle.[12]

    • Sulfur-containing compounds: These are notorious for poisoning palladium catalysts.

  • Mitigation Strategies:

    • Purification: Purify the 6-chloro-2-iodo-3-methylpyridine by recrystallization or column chromatography if its purity is questionable.

    • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents from reputable suppliers.

    • Proper Handling: Use oven-dried glassware and maintain a robust inert atmosphere throughout the experiment.

Part 3: Advanced Mechanistic Troubleshooting & Visualization

Understanding the key steps of the catalytic cycle can help diagnose more subtle issues. The general palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination.[13][14]

Q6: The oxidative addition of the C-I bond seems to be slow. How can I promote this initial step?

A6: Oxidative addition is the first and often rate-limiting step where the Pd(0) catalyst inserts into the carbon-halogen bond.[15] While the C-I bond is relatively reactive, factors related to the catalyst can hinder this process.

  • Ligand Electronics: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[8]

  • Catalyst Precursor: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly provides the active catalytic species. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, an initial reduction step is required, which can sometimes be inefficient.

  • Cooperative Mechanisms: Some studies suggest that for certain substrates, a cooperative mechanism involving two palladium centers can facilitate oxidative addition.[16][17] This highlights the importance of maintaining an appropriate catalyst concentration.

G cluster_OA Oxidative Addition Step cluster_deactivation Potential Deactivation L2Pd(0) L2Pd(0) TS_OA Transition State L2Pd(0)->TS_OA + Py-I Py_Inhibition Pyridine Coordination (Off-Cycle) L2Pd(0)->Py_Inhibition + Py-I (N-coordination) Py-I 6-Chloro-2-iodo-3-methylpyridine Pd(II)_Complex L2Pd(Py)(I) TS_OA->Pd(II)_Complex caption Fig. 1: Oxidative Addition & N-Inhibition.

Caption: Fig. 1: Oxidative Addition & N-Inhibition.

Q7: My reaction stalls after initial product formation, and I suspect an issue with reductive elimination. What can I do?

A7: Reductive elimination is the final, product-forming step.[14] If this step is slow, the palladium(II) intermediate can be susceptible to decomposition or side reactions like β-hydride elimination (though less common with aryl substrates).

  • Ligand Sterics: Bulky ligands that were beneficial for oxidative addition can sometimes slow down reductive elimination. A balance is often necessary.

  • Electronic Effects: Reductive elimination is generally favored from more electron-deficient metal centers. Ligands that are too electron-donating might disfavor this step.[18]

  • Competing Pathways: If the coupling partner has β-hydrogens, β-hydride elimination can become a competitive pathway, leading to undesired byproducts.[19][20][21] The use of ligands that promote a more concerted reductive elimination can suppress this.

G OA Oxidative Addition (Ar-I) Pd(II)_Aryl LₙPd(Ar)(I) Deactivation Deactivation Pd(II)_Aryl->Deactivation TM Transmetalation (+ R-M) Pd(II)_Diorg LₙPd(Ar)(R) Pd(II)_Diorg->Deactivation RE Reductive Elimination Pd(0) Pd(0) RE->Pd(0) Regeneration Product Ar-R Pd_Black Pd(0) Agglomeration (Palladium Black) Deactivation->Pd_Black caption Fig. 2: Catalytic Cycle vs. Deactivation.

Sources

Optimization

Technical Support Center: Navigating Exotherms in Large-Scale 6-Chloro-2-iodo-3-methylpyridine Synthesis

Welcome to the technical support center for the synthesis of 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to managing reaction exotherms during the large-scale production of this critical building block. Our focus is on ensuring process safety, scalability, and reproducibility by understanding and controlling the thermal behavior of the key reaction steps.

Overview of the Synthetic Pathway and Key Exothermic Hazards

The large-scale synthesis of 6-Chloro-2-iodo-3-methylpyridine typically proceeds through a two-step process, starting from 2-amino-6-chloro-3-methylpyridine. This pathway involves a diazotization reaction followed by a Sandmeyer-type iodination. Both steps require careful thermal management to prevent runaway reactions and ensure the safety of the operation.

A plausible synthetic route is as follows:

  • Diazotization: 2-amino-6-chloro-3-methylpyridine is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt. This reaction is notoriously exothermic and produces a thermally sensitive diazonium salt intermediate.[1][2][3]

  • Iodination: The in-situ generated diazonium salt is then reacted with a source of iodide, such as potassium iodide, to yield the final product, 6-Chloro-2-iodo-3-methylpyridine.[1][4]

The primary thermal hazard in this synthesis is associated with the diazotization step. Diazonium salts are high-energy intermediates that can decompose, sometimes explosively, if the temperature is not strictly controlled.[5][6][7] The decomposition is highly exothermic and can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.

Troubleshooting Guide: Managing Reaction Exotherms

This section addresses specific issues you may encounter during the synthesis, with a focus on practical, actionable solutions grounded in chemical principles.

Rapid Temperature Increase During Sodium Nitrite Addition

Question: I'm observing a rapid and difficult-to-control temperature spike during the addition of the sodium nitrite solution, even with my cooling bath set to sub-zero temperatures. What's happening and what should I do?

Answer:

This is a critical situation indicating that the rate of heat generation from the diazotization reaction is exceeding the heat removal capacity of your reactor system. Immediate action is required to prevent a thermal runaway.

Underlying Causes:

  • Addition Rate is Too Fast: The most common cause is adding the sodium nitrite solution too quickly. This leads to a rapid accumulation of unreacted reagents and a sudden, large exotherm.

  • Inadequate Cooling: Your cooling system may be insufficient for the scale of the reaction. The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution. This can initiate a runaway reaction.

  • Incorrect Reagent Concentration: Using a more concentrated sodium nitrite solution than specified can increase the reaction rate and heat output.

Immediate Corrective Actions:

  • Stop the Addition: Immediately cease the addition of the sodium nitrite solution.

  • Emergency Cooling: If your reactor has an emergency cooling system (e.g., a cooling coil with a fast-acting valve), activate it.

  • Quenching (if necessary): If the temperature continues to rise uncontrollably, you may need to quench the reaction. This should only be done if you have a pre-defined and tested quenching protocol. A potential quenching agent could be a pre-chilled solution of a nitrite scavenger, such as sulfamic acid. CAUTION: Quenching itself can be exothermic and should be done with extreme care.

Preventative Measures for Future Batches:

  • Slow, Controlled Addition: Add the sodium nitrite solution slowly and subsurface to ensure it reacts immediately and does not accumulate. The addition rate should be tied to the temperature of the reaction mass, not a fixed time.

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., Heat Flow Calorimetry) on a smaller scale to determine the heat of reaction and the maximum heat output. This data is crucial for designing an adequate cooling system.

  • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator that provides good mixing for the reaction volume.

  • Use a Semi-Batch Process: For large-scale production, a semi-batch process where the sodium nitrite is added over a prolonged period is strongly recommended to control the rate of heat generation.

Temperature Instability After Complete Nitrite Addition

Question: The sodium nitrite addition was completed without any issues, but the temperature of the reaction mixture is now slowly but steadily increasing. What could be causing this delayed exotherm?

Answer:

This situation suggests a slow decomposition of the accumulated diazonium salt, which is a serious safety concern.

Underlying Causes:

  • Diazonium Salt Instability: The diazonium salt itself is thermally unstable and will decompose over time, even at low temperatures. The rate of decomposition increases with temperature.

  • Inadequate Post-Addition Cooling: The cooling may have been relaxed too soon after the addition was complete. The reaction may still be generating a small amount of heat.

  • Contaminants: Certain metal ions can catalyze the decomposition of diazonium salts. Ensure your reagents and reactor are clean.

Immediate Corrective Actions:

  • Maintain Cooling: Ensure your cooling system is running at full capacity to counteract the temperature rise.

  • Proceed to the Next Step: If the temperature can be stabilized, proceed to the iodination step as quickly as is safely possible. The reaction with potassium iodide will consume the diazonium salt.

  • Monitor for Gas Evolution: Decomposition of the diazonium salt will release nitrogen gas. A sudden increase in pressure is a sign of a runaway decomposition.

Preventative Measures for Future Batches:

  • Minimize Hold Times: Do not let the diazonium salt solution sit for extended periods. Plan your workflow to proceed immediately to the iodination step after the diazotization is complete.

  • Confirm Reaction Completion: Use an in-process control (e.g., a starch-iodide paper test for excess nitrous acid) to ensure the diazotization is complete before proceeding.

  • Maintain Low Temperature: Keep the reaction mixture at the recommended low temperature (typically 0-5 °C) throughout the process until the diazonium salt is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for the diazotization of 2-amino-6-chloro-3-methylpyridine?

A1: The generally accepted temperature range for diazotization reactions is 0-5 °C.[3][7] While some studies on similar molecules have shown stability at slightly higher temperatures, it is crucial to maintain this low temperature range on a large scale to ensure a sufficient safety margin and prevent the decomposition of the thermally sensitive diazonium salt.[7]

Q2: How can I monitor the progress of the diazotization reaction?

A2: A common and effective in-process control is to use starch-iodide paper to test for the presence of excess nitrous acid. A small sample of the reaction mixture is spotted on the paper. A blue-black color indicates the presence of nitrous acid, signifying that the primary amine has been consumed and the diazotization is complete.

Q3: Is the iodination step also exothermic?

A3: Yes, the reaction of the diazonium salt with potassium iodide is also exothermic. While generally less vigorous than the diazotization, it still requires controlled addition of the potassium iodide solution and efficient cooling to maintain the desired reaction temperature.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: The primary safety consideration is the management of the exotherm from the diazotization reaction. Key points include:

  • Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. The cooling capacity of the reactor must be sufficient to handle the total heat output of the reaction.

  • Process Control: Implement a robust process control system to monitor and control the temperature, addition rates, and agitation.

  • Emergency Preparedness: Have a well-defined and practiced emergency shutdown procedure in place, including measures for rapid cooling and quenching of the reaction if necessary.

Q5: What are some engineering controls that can be implemented to improve safety?

A5: For large-scale production, consider the following engineering controls:

  • Jacketed Reactor with High-Performance Cooling: A reactor with a well-designed cooling jacket and a powerful cooling system is essential.

  • Automated Dosing System: Use an automated dosing system for the sodium nitrite addition that is linked to the reaction temperature. The addition can be programmed to stop if the temperature exceeds a set limit.

  • Rupture Disc and Emergency Venting: The reactor should be equipped with a rupture disc and an emergency venting system to safely relieve pressure in the event of a runaway reaction.

  • Continuous Flow Reactors: For very large-scale production, transitioning to a continuous flow process can offer significant safety advantages by minimizing the volume of hazardous intermediates at any given time.

Experimental Protocols and Data

Representative Lab-Scale Synthesis of 6-Chloro-2-iodo-3-methylpyridine

This protocol is for informational purposes and should be adapted and optimized for your specific equipment and scale.

Step 1: Diazotization

  • Charge a jacketed reactor with 2-amino-6-chloro-3-methylpyridine and a solution of concentrated hydrochloric acid in water.

  • Cool the reactor contents to 0-5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution subsurface to the reactor, maintaining the internal temperature between 0-5 °C. The addition rate should be controlled to prevent a temperature rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Confirm the completion of the reaction using starch-iodide paper.

Step 2: Iodination

  • Prepare a solution of potassium iodide in water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution, maintaining the internal temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining iodine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Thermal Hazard Data (Illustrative)

The following table provides illustrative thermal hazard data for a typical diazotization reaction. This data should be determined experimentally for your specific process using reaction calorimetry.

ParameterValueSignificance
Heat of Reaction (ΔHr)-120 to -160 kJ/molHigh exothermicity, requires efficient cooling.
Adiabatic Temperature Rise (ΔTad)100 - 150 °CPotential for a significant temperature increase if cooling is lost.
Onset of Decomposition (Tonset)> 40 °CThe temperature at which the diazonium salt begins to decompose at a significant rate.
Maximum Temperature of Synthesis (MTSR)> 200 °CThe maximum temperature the reaction could reach under adiabatic conditions.

Diagrams

Workflow for Managing a Temperature Excursion

Exotherm_Management start Temperature Exceeds Set Point stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing resume_slowly Resume Addition at a Slower Rate temp_decreasing->resume_slowly Yes temp_increasing Temperature Still Increasing? temp_decreasing->temp_increasing No continue_monitoring Continue Close Monitoring resume_slowly->continue_monitoring temp_stable Temperature Stabilized continue_monitoring->temp_stable temp_increasing->continue_monitoring No (Stable) prepare_quench Prepare for Emergency Quench temp_increasing->prepare_quench Yes execute_quench Execute Quenching Protocol prepare_quench->execute_quench emergency_shutdown Initiate Emergency Shutdown execute_quench->emergency_shutdown

Caption: Decision workflow for managing a temperature excursion.

Relationship Between Scale-Up and Heat Transfer

Scale_Up_Heat_Transfer scale_up Scale-Up Volume increases by r³ Surface Area increases by r² ratio Surface Area to Volume Ratio Decreases significantly scale_up->ratio heat_transfer Heat Transfer Efficiency Reduced ratio->heat_transfer risk Risk of Thermal Runaway Increased heat_transfer->risk mitigation Mitigation Strategies • Improved Cooling System • Slower Addition Rate • Reaction Calorimetry Data risk->mitigation

Caption: Impact of scale-up on heat transfer and thermal risk.

References

  • Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(100), 17744-17747. Available at: [Link].

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. PubMed. Available at: [Link].

  • Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • BYJU'S. Diazotization Reaction Mechanism. Available at: [Link].

  • Google Patents. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • Journal of Organic Chemistry. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Available at: [Link].

  • Nature. Deaminative chlorination of aminoheterocycles. Available at: [Link].

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link].

  • Organic Chemistry Portal. Diazotisation. Available at: [Link].

  • Wikipedia. Sandmeyer reaction. Available at: [Link].

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].

  • ResearchGate. Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI). Available at: [Link].

  • Maximum Academic Press. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Available at: [Link].

  • Chemistry LibreTexts. 14.4: Diazotization of Amines. Available at: [Link].

  • ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link].

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. Available at: [Link].

  • ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link].

  • ResearchGate. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Available at: [Link].

  • ResearchGate. Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols. Available at: [Link].

  • ResearchGate. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Available at: [Link].

  • Semantic Scholar. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link].

  • Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available at: [Link].

  • Chemistry Stack Exchange. Why should the temperature be maintained at 0–5 °C in a diazotisation? Available at: [Link].

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available at: [Link].

  • ScienceDirect. a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Available at: [Link].

  • ACS Publications. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Available at: [Link].

  • National Center for Biotechnology Information. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available at: [Link].

  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • ResearchGate. ChemInform Abstract: Mild and Efficient Iodination of Aromatic Compounds with Pyridine Iodine Monochloride Complex (PyICl). Available at: [Link].

  • Sathee Jee. Chemistry Diazotization Reaction. Available at: [Link].

  • Revue Roumaine de Chimie. THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Available at: [Link].

  • Maximum Academic Press. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Available at: [Link].

  • Taylor & Francis. Iodine monochloride – Knowledge and References. Available at: [Link].

  • ResearchGate. Preparation and nucleophilic substitution of the 2,4,6-triphenylpyridinium salts, diazonium intermediates and N,N-1,2-benzenedisulfonylimides of chiral amino acids. Available at: [Link].

  • Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 6-Chloro-2-iodo-3-methylpyridine Reaction Mixtures

Welcome to the Technical Support Center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reaction mixtures involving 6-Chloro-2-iodo-3-methylpyridine. Our focus is on providing practical, field-proven insights to ensure the integrity of your subsequent synthetic steps and the purity of your final compounds.

Introduction: The Challenge of Palladium Removal in Pyridine Systems

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] However, the removal of residual palladium to levels compliant with regulatory standards, such as those set by the International Council for Harmonisation (ICH), presents a significant challenge.[3][4] This issue is particularly pronounced when working with nitrogen-containing heterocycles like 6-Chloro-2-iodo-3-methylpyridine. The lone pair of electrons on the pyridine nitrogen can act as a ligand, forming stable complexes with palladium.[4][5] This coordination can lead to catalyst leaching into the product phase, making its removal by simple filtration or extraction methods inefficient.

This guide will walk you through the common pitfalls and provide robust solutions for achieving ultra-low levels of palladium contamination in your valuable intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my reaction mixture containing 6-Chloro-2-iodo-3-methylpyridine?

A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring of your substrate and product. This nitrogen atom can coordinate with the palladium catalyst, forming soluble and stable complexes that are difficult to separate from your desired compound.[4][5] This is in contrast to reactions with less coordinating substrates, where the palladium might precipitate as palladium black and be more easily filtered.

Q2: What are the acceptable limits for palladium in my final active pharmaceutical ingredient (API)?

A2: Regulatory agencies have stringent limits on elemental impurities in drug products. The ICH Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium.[3] For oral medications, this is typically 100 µ g/day , which can translate to a concentration limit of around 10 ppm, depending on the daily dosage of the drug.[4] For research compounds intended for biological screening, a maximum level of 100 ppm is often recommended to avoid interference with assays.[6][7]

Q3: Is column chromatography alone sufficient to remove palladium to acceptable levels?

A3: While flash column chromatography is a standard purification technique, it is often insufficient to remove palladium to the low ppm levels required for pharmaceutical applications.[6] Studies have shown that even after chromatographic purification, significant levels of palladium can remain in the isolated product.[6] Therefore, a subsequent metal scavenging step is highly recommended.[6]

Q4: What are the most common methods for palladium removal?

A4: The most widely used and effective methods include:

  • Adsorption: Utilizing materials with a high surface area and affinity for palladium, such as activated carbon or silica gel.[8][9][10]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that selectively bind to palladium.[4][9][11]

  • Crystallization: Purifying the final product through crystallization can be effective, as palladium impurities often remain in the mother liquor.[3][9]

  • Filtration: Effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated. Using a filter aid like Celite can be beneficial.[12][13]

Troubleshooting Guide

Issue 1: High levels of palladium remain after initial work-up and filtration.
  • Causality: The palladium is likely in a soluble, complexed form with your pyridine-containing product or other ligands in the reaction mixture. Simple filtration will not remove these dissolved species.

  • Solutions:

    • Employ a Palladium Scavenger: This is often the most effective solution. Scavengers are solid-supported materials with functional groups that have a high affinity for palladium, such as thiols, amines, or isocyanides.[4][8][9][14] The scavenger is added to the reaction mixture, stirred for a period, and then removed by filtration, taking the bound palladium with it.

    • Activated Carbon Treatment: Activated carbon is a cost-effective and often highly efficient adsorbent for palladium.[8][10][15] However, it can be non-specific and may adsorb your product, leading to yield loss. Optimization of the amount of carbon, temperature, and treatment time is crucial.

    • Optimize Crystallization: If your product is a solid, carefully controlled crystallization can be a powerful purification step. The choice of solvent system is critical to ensure that the palladium impurities remain in the mother liquor.[3][9]

Issue 2: Significant product loss during palladium removal.
  • Causality: This is a common problem, especially when using activated carbon, which can have a high affinity for a wide range of organic molecules.[3] Some scavenger resins can also exhibit non-specific binding.

  • Solutions:

    • Screen Different Scavengers: Not all scavengers are created equal. Test a small panel of scavengers with different functional groups (e.g., thiol-based, amine-based) to find one that effectively removes palladium with minimal product loss.

    • Optimize Adsorbent Loading: Use the minimum amount of activated carbon or scavenger required to achieve the desired palladium levels. A screening experiment with varying amounts of the adsorbent can identify the optimal loading.

    • Solvent Selection: The choice of solvent can influence the binding of your product to the adsorbent. A more polar solvent may reduce non-specific adsorption of a polar product.

Palladium Removal Workflow

The following diagram illustrates a typical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow start Post-Reaction Mixture (e.g., after 6-Chloro-2-iodo-3-methylpyridine coupling) initial_analysis Analyze for Residual Pd (e.g., ICP-MS) start->initial_analysis decision Pd Level > Acceptance Criteria? initial_analysis->decision filtration Filtration through Celite® (for heterogeneous Pd) decision->filtration Yes end Product Meets Specification decision->end No scavenging Scavenging Protocol filtration->scavenging activated_carbon Activated Carbon Treatment filtration->activated_carbon crystallization Crystallization filtration->crystallization final_analysis Final Pd Analysis (ICP-MS) scavenging->final_analysis activated_carbon->final_analysis crystallization->final_analysis final_analysis->decision

Caption: Decision workflow for palladium removal.

Experimental Protocols

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica Gel

This protocol is a general guideline and should be optimized for your specific reaction.

  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove water-soluble impurities.

  • Solvent Exchange: Ensure the crude product is dissolved in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[16]

  • Scavenger Addition: Add thiol-functionalized silica gel (typically 5-10 equivalents relative to the initial amount of palladium) to the solution.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger and any precipitated palladium. Wash the filter cake with fresh solvent.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9]

Protocol 2: Activated Carbon Treatment
  • Preparation: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add a pre-determined amount of activated carbon (start with a low loading, e.g., 5-10 wt% relative to the crude product) to the solution.[8]

  • Stirring: Stir the slurry at a controlled temperature (e.g., room temperature to 60 °C) for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration and product yield.

Data Summary: Comparison of Palladium Removal Techniques

MethodAdvantagesDisadvantagesTypical Efficiency
Palladium Scavengers High selectivity for palladium, leading to lower product loss.[14]Higher cost compared to activated carbon.Can reduce Pd to <10 ppm.[6][11]
Activated Carbon Low cost, high capacity.[8][10]Can be non-specific, leading to product loss.[3]Can reduce Pd to <1-10 ppm with optimization.[8]
Crystallization Can be highly effective for crystalline products and scalable.May not be effective for all compounds; can sometimes concentrate impurities.[3]Highly variable, dependent on the compound and solvent system.
Chromatography Good for general purification.Often insufficient for reaching low ppm levels of palladium on its own.[6]Can remove ~90% of residual palladium.[6]

Self-Validating Systems: Ensuring a Robust Process

A trustworthy palladium removal protocol should include built-in checks to validate its effectiveness.

  • Consistent Analytical Monitoring: Routinely analyze for palladium at each step of the purification process. This will help you identify the most effective removal steps and pinpoint any inconsistencies.[6][7]

  • Spike and Recovery Studies: To validate your analytical method and ensure that the sample matrix is not interfering with the palladium measurement, you can perform a spike and recovery experiment. This involves adding a known amount of a palladium standard to your purified sample and measuring the recovery.

  • Scavenger Capacity Assessment: For larger-scale work, it is important to understand the capacity of your chosen scavenger. This can be done by performing a breakthrough study where a solution of your palladium-containing product is passed through a column packed with the scavenger and the eluent is monitored for palladium.

Conclusion

The removal of palladium catalysts from reaction mixtures containing 6-Chloro-2-iodo-3-methylpyridine requires a systematic and often multi-step approach. Due to the coordinating nature of the pyridine nitrogen, standard purification techniques are often insufficient. By understanding the underlying chemical principles and employing targeted strategies such as the use of high-affinity scavengers or optimized activated carbon treatments, researchers can consistently achieve the low residual palladium levels required for pharmaceutical development and other high-purity applications. Always validate your chosen method with sensitive analytical techniques to ensure a robust and reliable purification process.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Welch, C. J., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 7(5), 523–527. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Sumitomo Metal Mining Co., Ltd. (2006). Method of removing palladium.
  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Link]

  • Cook, G. R., & Sun, L. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters, 6(14), 2481–2484. [Link]

  • O'Brien, C. J., & Tummatorn, J. (2020). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. ResearchGate. [Link]

  • Welch, C. J., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Crudden, C. M., & Sateesh, M. (2000). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]

  • American Pharmaceutical Review. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Lee, J. C., et al. (2010). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • White Rose Research Online. (2017). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

Sources

Optimization

Preventing dehalogenation side reactions of 6-Chloro-2-iodo-3-methylpyridine

A Guide to Preventing Dehalogenation Side Reactions in Cross-Coupling Chemistry Welcome to the Technical Support Center for 6-Chloro-2-iodo-3-methylpyridine. This versatile building block is a valuable component in the s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dehalogenation Side Reactions in Cross-Coupling Chemistry

Welcome to the Technical Support Center for 6-Chloro-2-iodo-3-methylpyridine. This versatile building block is a valuable component in the synthesis of novel pharmaceuticals and agrochemicals, owing to its unique combination of chlorine and iodine substituents that enhance its reactivity.[1] However, this reactivity can also present challenges, particularly the prevalence of dehalogenation side reactions during cross-coupling experiments.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent these unwanted side reactions. We will delve into the mechanisms of dehalogenation, provide practical, step-by-step protocols, and offer a comprehensive set of frequently asked questions to ensure the success of your experiments.

Understanding the Challenge: The Reactivity of 6-Chloro-2-iodo-3-methylpyridine

The pyridine core, substituted with both a chloro and an iodo group, presents a unique set of opportunities and challenges. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the 2-position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2] However, both halogens are susceptible to removal under various reaction conditions, leading to the formation of undesired dehalogenated byproducts. This can complicate purification and significantly reduce the yield of the target molecule.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Question 1: I'm observing significant amounts of the deiodinated byproduct, 6-chloro-3-methylpyridine, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate this?

Answer:

Deiodination is a common side reaction in Suzuki-Miyaura couplings of aryl iodides.[3] The primary mechanism is often hydrodehalogenation, where a hydride source in the reaction mixture leads to the replacement of the iodine atom with a hydrogen atom. Several factors can contribute to this:

  • Hydride Source: The "hydride" can be generated from various components in your reaction, including solvents (like isopropanol or ethanol), amine bases, or even water through a palladium-hydride intermediate.[3][4]

  • Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the boronic acid to the palladium center) is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.[5]

  • Catalyst System: The choice of palladium source and ligand is critical. Some ligands may not be effective at promoting the desired cross-coupling pathway over the competing dehalogenation pathway.

Troubleshooting Steps:

Parameter Recommendation Rationale
Solvent Switch to a non-protic solvent like toluene, dioxane, or THF.[5]Minimizes the presence of adventitious hydride sources.
Base Use a non-coordinating, anhydrous base such as CsF, K3PO4, or anhydrous K2CO3.Avoids the introduction of water and potential hydride donors.
Ligand Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[6]These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.
Boronic Acid/Ester Use a more reactive boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[3]Can increase the rate of transmetalation.
Temperature Lower the reaction temperature.May slow down the rate of dehalogenation relative to the cross-coupling reaction.
Additives Consider the addition of a halide scavenger, such as silver salts (e.g., Ag2O, AgNO3).[7]Can help to remove iodide ions from the reaction mixture, which can sometimes inhibit the catalyst.
Question 2: In my Buchwald-Hartwig amination, I am seeing both deiodination and dechlorination. Why is this happening and what can I do to improve selectivity?

Answer:

Observing both deiodination and dechlorination suggests that the reaction conditions are harsh enough to cleave the more stable C-Cl bond, or that multiple dehalogenation pathways are active.

  • Mechanism of Dechlorination: Reductive dechlorination is generally more difficult than deiodination.[8] Its occurrence often points to a highly reactive catalyst system or the presence of potent reducing agents. Radical mechanisms can also play a role, especially at higher temperatures.[9]

  • Ligand Choice: The ligand plays a crucial role in the Buchwald-Hartwig amination. The appropriate ligand can promote the desired C-N bond formation while suppressing dehalogenation.[6][10]

Troubleshooting Steps:

Parameter Recommendation Rationale
Palladium Pre-catalyst Use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles).These can lead to more controlled and reproducible generation of the active catalytic species.[11]
Ligand Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[6]The optimal ligand will depend on the specific amine coupling partner.
Base Use a weaker base if possible (e.g., Cs2CO3 instead of NaOtBu or K3PO4).Harsher bases can sometimes promote side reactions.
Solvent Ensure the use of anhydrous, degassed solvents.Oxygen can lead to catalyst decomposition and promote side reactions.
Temperature Run the reaction at the lowest temperature that still provides a reasonable reaction rate.Minimizes thermal decomposition and unwanted side reactions.
Visualizing the Problem: Dehalogenation in a Catalytic Cycle

To better understand where dehalogenation occurs, let's look at a simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OR)2) ArPd(II)XL2->Transmetalation Dehalogenation Dehalogenation Side Reaction ArPd(II)XL2->Dehalogenation ArPd(II)RL2 Ar-Pd(II)-R(L2) Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Desired Product (Ar-R) Reductive_Elimination->Ar-R Dehalogenation->Pd(0)L2 Catalyst Regeneration Ar-H Ar-H Dehalogenation->Ar-H Dehalogenated Byproduct Hydride_Source Hydride Source (e.g., Solvent, Base) Hydride_Source->Dehalogenation

Caption: Simplified catalytic cycle highlighting the dehalogenation side reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-Chloro-2-iodo-3-methylpyridine with a generic arylboronic acid, incorporating best practices to minimize dehalogenation.

Materials:

  • 6-Chloro-2-iodo-3-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • XPhos (4 mol%)

  • K3PO4 (anhydrous, 2.0 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration of the limiting reagent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-Chloro-2-iodo-3-methylpyridine, the arylboronic acid, Pd(OAc)2, XPhos, and K3PO4.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Is the pyridine nitrogen a concern for catalyst inhibition?

A: Yes, the Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium center, potentially inhibiting catalytic activity.[12] The use of bulky ligands can often mitigate this issue by sterically hindering the approach of the pyridine nitrogen to the metal center.

Q2: I'm performing a Sonogashira coupling and observing deiodination. Are the preventative measures similar?

A: Yes, the principles are largely the same. In Sonogashira couplings, ensuring the rate of the C-C bond formation is faster than the dehalogenation is key. The use of a co-catalyst like CuI is standard and can help to accelerate the desired reaction.[13] As with other cross-couplings, the choice of ligand, base, and solvent are all critical parameters to optimize.

Q3: Can I use microwave irradiation to accelerate the reaction and potentially avoid dehalogenation?

A: Microwave heating can be a double-edged sword. While it can significantly shorten reaction times, the higher temperatures can sometimes promote dehalogenation and other decomposition pathways.[5][14] It is a useful tool but should be employed judiciously, often in combination with a thorough optimization of other reaction parameters.

Q4: Are there any non-palladium-based methods that might be less prone to dehalogenation?

A: While palladium catalysis is the most common approach, other transition metals like nickel or copper can also be used for cross-coupling reactions.[15] In some cases, these alternative catalytic systems may offer different selectivity profiles and could be less prone to dehalogenation for specific substrate combinations. Iron-catalyzed cross-couplings are also an emerging area.[15]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2017, April 4). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews. Retrieved from [Link]

  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • National Institutes of Health. (2017, September 19). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Retrieved from [Link]

  • ResearchGate. (2015, December 22). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of.... Retrieved from [Link]

  • (n.d.).
  • National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]

  • ResearchGate. (n.d.). Water‐Stable 2‐Pyridylboron Reagents: Pd‐Catalyzed 2‐Pyridylation Reaction of Aryl Halides. Retrieved from [Link]

  • (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PubMed. (2025, April 25). Water-Stable 2-Pyridylboron Reagents: Pd-Catalyzed 2-Pyridylation Reaction of Aryl Halides. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from [Link]

  • Research With Rutgers. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]

  • ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (2024, May 10). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]

  • PubMed. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • (2012, June 28). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Chloro-2-iodo-3-methylpyridine

A Senior Application Scientist's Guide to Base Selection Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the versa...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Base Selection

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the versatile building block, 6-Chloro-2-iodo-3-methylpyridine, in palladium-catalyzed cross-coupling reactions. The differential reactivity of the two halogen atoms on this substrate presents unique opportunities for selective functionalization, but also introduces challenges where reaction efficiency is highly dependent on carefully optimized parameters.

This document moves beyond standard protocols to provide a deeper, mechanistic understanding of a critical parameter: the choice of base . Here, we will explore, in a practical question-and-answer format, how the selection of a base can be the determining factor between a low-yielding, problematic reaction and a clean, high-efficiency transformation.

Section 1: Foundational Concepts - The Role of the Base

Before troubleshooting specific issues, it is crucial to understand the fundamental principles governing the role of the base in the context of our specific substrate.

Q1: What are the key reactive sites on 6-Chloro-2-iodo-3-methylpyridine and how does this influence reaction strategy?

The substrate possesses two potential sites for palladium-catalyzed cross-coupling: the C2-Iodo and the C6-Chloro positions. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. Consequently, it is far more reactive towards the initial, rate-limiting step of most cross-coupling cycles: oxidative addition to a Palladium(0) catalyst.

This inherent reactivity difference is the cornerstone of a selective functionalization strategy. Under carefully controlled conditions, it is possible to perform a coupling reaction exclusively at the C2-iodo position while leaving the C6-chloro position intact for a subsequent, different coupling reaction. The choice of base is paramount in maintaining this selectivity and achieving high efficiency.

Q2: What is the general role of a base in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig?

The base plays several indispensable roles throughout the catalytic cycle, and its function can vary slightly depending on the specific reaction.[1][2]

  • Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species (a boronic acid or ester) to form a more nucleophilic "ate" complex (a boronate), which is necessary for the transmetalation step.[3][4][5] In Sonogashira couplings, the base deprotonates the terminal alkyne to form a highly reactive acetylide, which can then engage with the catalyst.[6][7][8] For Buchwald-Hartwig aminations, the base deprotonates the amine (or a Pd-amine complex) to generate the active amido-palladium species required for reductive elimination.[9][10]

  • Neutralization of Acidic Byproducts: All these reactions generate a hydrohalic acid (HI in our case) as a byproduct. The base neutralizes this acid, preventing it from protonating basic reactants or intermediates and deactivating the catalyst.[6][11]

  • Facilitating Catalyst Turnover: In some cases, the base can influence the regeneration of the active Pd(0) catalyst from the Pd(II) state, particularly by assisting in the final reductive elimination step or influencing ligand coordination.[12]

Generic Pd Catalytic Cycle cluster_main Palladium Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(II)Complex R-Pd(II)-X Intermediate OxAdd->Pd(II)Complex R-X Transmetalation Transmetalation (R'-M + Base) DimericComplex R-Pd(II)-R' Intermediate Transmetalation->DimericComplex R'-M (Base is critical here) RedElim Reductive Elimination RedElim->Pd(0)L2 Regenerates Catalyst Product Product (R-R') RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Q3: How does base strength (pKa) influence reaction outcomes?

The strength of the base, typically referenced by the pKa of its conjugate acid, is a critical parameter. A base must be strong enough to deprotonate the relevant species (e.g., the terminal alkyne or the amine) or activate the boronic acid, but not so strong that it causes unwanted side reactions, such as decomposition of the starting material, product, or catalyst, or promotes elimination pathways.

  • Weak Bases (e.g., Na₂CO₃, K₂CO₃, KF): Often suitable for Suzuki couplings where the boronic acid is relatively acidic. They offer excellent functional group tolerance.

  • Moderately Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are workhorse bases for many Suzuki and some Buchwald-Hartwig reactions. Their increased strength and, in the case of Cs₂CO₃, good solubility in organic solvents, often lead to higher reaction rates.[10]

  • Strong Bases (e.g., NaOtBu, LHMDS): Typically required for Buchwald-Hartwig aminations, especially with less nucleophilic amines. However, their use is limited by their incompatibility with base-sensitive functional groups like esters and nitro groups.[9][10]

  • Amine Bases (e.g., Et₃N, DIPEA, piperidine): Common in Sonogashira couplings, where they deprotonate the alkyne and neutralize the resulting acid.[6][13]

BasepKa of Conjugate Acid (approx. in H₂O)Typical Coupling Reaction(s)Key Advantages & Considerations
Sodium Carbonate (Na₂CO₃)10.3[14]SuzukiInexpensive, mild, good for many standard couplings.
Potassium Phosphate (K₃PO₄)12.3[14]Suzuki, Buchwald-HartwigStronger than carbonates, often provides better yields.[9][15]
Cesium Carbonate (Cs₂CO₃)10.3 (for HCO₃⁻)Suzuki, Sonogashira, Buchwald-HartwigHigh solubility in organic solvents can accelerate reactions.[13]
Sodium tert-butoxide (NaOtBu)19[10]Buchwald-HartwigVery strong, drives difficult aminations; incompatible with many functional groups.[9]
Triethylamine (Et₃N)10.7SonogashiraActs as both base and solvent; can sometimes act as a ligand.[6]
Piperidine11.1SonogashiraA secondary amine that is often a very effective base for Sonogashira couplings.[6][13]

Section 2: Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter when using 6-Chloro-2-iodo-3-methylpyridine in the three major classes of cross-coupling reactions.

Suzuki-Miyaura Coupling
Q4: I'm getting a low yield in my Suzuki coupling at the C2-iodo position. Could the base be the problem?

Yes, absolutely. If your catalyst, ligand, and solvent are appropriate, the base is the next critical parameter to investigate. A low yield could be caused by several base-related issues:

  • Insufficient Basicity: The base may not be strong enough to generate the boronate "ate" complex efficiently, leading to slow or incomplete transmetalation.

  • Poor Solubility: An inorganic base that is poorly soluble in the reaction solvent will have limited surface area, leading to slow kinetics. The reaction essentially becomes diffusion-controlled.

  • Cation Effects: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction rate and yield, often by affecting the solubility of the base and the boronate species.

Troubleshooting Steps:

  • Switch to a stronger base: If you are using Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.

  • Use a more soluble base: Cs₂CO₃ is known for its superior solubility in solvents like dioxane, THF, and DMF compared to other carbonates, which can significantly improve reaction rates.[10]

  • Consider aqueous conditions: Adding a small amount of water can sometimes help dissolve inorganic bases and accelerate the reaction, though this must be tested empirically as excess water can promote protodeboronation.

Suzuki Base Activation cluster_suzuki Role of Base in Suzuki Transmetalation boronic_acid R-B(OH)₂ Boronic Acid (Less Reactive) boronate [R-B(OH)₃]⁻ Boronate 'ate' Complex (More Reactive) boronic_acid->boronate + Base transmetalation Transmetalation boronic_acid->transmetalation Slow / Inefficient base Base (e.g., OH⁻, CO₃²⁻) boronate->transmetalation Fast pd_complex [L₂Pd(Ar)X] pd_complex->transmetalation

Caption: Activation of boronic acid by a base to form the reactive boronate species.

Sonogashira Coupling
Q5: My Sonogashira reaction with a terminal alkyne is sluggish. Which bases should I screen?

For Sonogashira couplings, amine bases are standard.[13][16] If your reaction is slow, consider the following:

  • Amine Basicity and Sterics: Triethylamine (Et₃N) is a common choice. However, a more sterically hindered base like diisopropylethylamine (DIPEA) can sometimes be beneficial if the amine itself is interfering with the catalyst. Conversely, a less hindered and slightly stronger base like piperidine or morpholine can be more effective.[6]

  • Inorganic Bases: In some modern, copper-free Sonogashira protocols, an inorganic base like Cs₂CO₃ or K₂CO₃ can be used in a polar aprotic solvent like DMF or NMP. This can be a good strategy if you are observing side reactions related to the amine base.

Q6: I'm seeing a lot of alkyne homocoupling (Glaser coupling). Can the choice of base help prevent this?

Yes. Glaser homocoupling is often promoted by the presence of oxygen and the copper(I) co-catalyst. While rigorously deoxygenating your reaction is the primary solution, the base can play a role.

  • Excessively Strong Base: A very strong base can lead to a high concentration of the copper acetylide intermediate, which can then undergo oxidative homocoupling.

  • Amine as a Reductant: Some amine bases can help keep the copper in its active Cu(I) state, but under aerobic conditions, this can be complex.

  • Switching Systems: If homocoupling is persistent, switching to a copper-free Sonogashira protocol is often the most effective solution. These systems rely solely on palladium and typically use an inorganic base, which can mitigate the homocoupling pathway.

Buchwald-Hartwig Amination
Q7: Strong bases like NaOtBu are recommended, but my substrate has a base-sensitive group. What are my options?

This is a classic challenge in C-N coupling. 6-Chloro-2-iodo-3-methylpyridine itself is robust, but if you are coupling it with a partner containing, for example, an ester or a ketone, strong alkoxide bases are problematic.[9]

You should screen weaker inorganic bases.[10][15]

  • Potassium Phosphate (K₃PO₄): An excellent first choice. It is significantly less harsh than NaOtBu but often basic enough to promote the reaction, especially with more advanced phosphine ligands (e.g., biarylphosphines like XPhos or SPhos).

  • Cesium Carbonate (Cs₂CO₃): Another excellent option due to its high solubility and moderate basicity.[10]

  • Potassium Carbonate (K₂CO₃): A weaker and less soluble option, but can be effective, though it may require higher temperatures and longer reaction times.[9]

When using these weaker bases, you may need to compensate by using a more electron-rich, sterically demanding ligand on the palladium catalyst to facilitate the catalytic cycle.[15]

Q8: My amination reaction with an inorganic base stalls at partial conversion. Could the physical properties of the base be a factor?

Yes, particularly on a larger scale. Unlike homogenous organic bases, inorganic bases are solids, and the reaction occurs at the solid-liquid interface.[10]

  • Particle Size: A finely ground powder has a much larger surface area than coarse granules and will react faster. Consider carefully grinding your base in a mortar and pestle before use (under an inert atmosphere if it is hygroscopic).

  • Stirring and Clumping: Inadequate stirring can allow the dense inorganic base to settle at the bottom of the flask, effectively stopping the reaction. Ensure vigorous stirring. On larger scales, mechanical stirring is preferred. Adding an inert solid like Celite can sometimes help prevent the base from clumping.[10]

Section 3: Advanced Protocols & Strategy

Q9: Can you provide a general protocol for screening bases for a Suzuki coupling with this substrate?

Certainly. This protocol outlines a parallel screening approach to efficiently identify the optimal base for the coupling of 6-Chloro-2-iodo-3-methylpyridine with a representative boronic acid.

Experimental Protocol: Parallel Base Screening for Suzuki-Miyaura Coupling

Objective: To determine the most effective base for the selective coupling of an arylboronic acid at the C2-iodo position of 6-Chloro-2-iodo-3-methylpyridine.

Materials:

  • 6-Chloro-2-iodo-3-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Bases for screening (2.0 - 3.0 eq): Na₂CO₃, K₃PO₄, Cs₂CO₃, K₂CO₃

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Reaction vessels (e.g., 4 mL vials with stir bars)

  • Heating block or oil bath

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add 6-Chloro-2-iodo-3-methylpyridine, the arylboronic acid, and the palladium catalyst to each of the four reaction vials.

  • Base Addition: To each vial, add one of the selected bases (Na₂CO₃ to vial 1, K₃PO₄ to vial 2, etc.).

  • Solvent Addition: Add the degassed solvent mixture to each vial to a consistent concentration (e.g., 0.1 M).

  • Reaction: Seal the vials tightly and place them in a preheated heating block (e.g., 80-100 °C). Ensure vigorous stirring.

  • Monitoring: After a set time (e.g., 2 hours, 6 hours, 12 hours), take a small aliquot from each reaction mixture. Quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.

  • Analysis: Compare the conversion rates and purity profiles for each base. The optimal base will provide the highest conversion to the desired product in the shortest time with the fewest byproducts.

Caption: Troubleshooting flowchart for base selection in cross-coupling reactions.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • University of Rochester. (n.d.). pKa Values of Common Bases. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Accounts of Chemical Research. (n.d.). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. [Link]

  • College of the Canyons. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

Optimization

Solvent effects on the reactivity of 6-Chloro-2-iodo-3-methylpyridine

Welcome to the technical support center for 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we will move beyond standard protocols to address the nuanced challenges you may encounter, with a core focus on how solvent selection dictates the success, selectivity, and efficiency of your reactions. Our approach is rooted in mechanistic principles to empower you with robust troubleshooting strategies.

Frequently Asked Questions (FAQs): The Basics

Q1: What are the key reactivity features of 6-Chloro-2-iodo-3-methylpyridine?

A1: This substrate possesses two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a highly reactive C(2)-I bond and a less reactive C(6)-Cl bond. This differential reactivity is the cornerstone of its utility, allowing for selective, stepwise functionalization. The general reactivity order for aryl halides in oxidative addition to Pd(0) is I > Br > OTf > Cl, making the C-I bond the primary site for coupling under most conditions. Additionally, the pyridine nitrogen can influence the reaction by coordinating to the palladium catalyst, a phenomenon sometimes referred to as the "2-pyridyl problem," which can inhibit the catalytic cycle and requires careful selection of ligands and conditions to overcome.

Q2: I'm planning a multi-step synthesis. At which position should I react first?

A2: You should almost always target the C(2)-Iodo position first. Its significantly higher reactivity allows for coupling under milder conditions (e.g., lower temperatures, less active catalysts). This leaves the more robust C(6)-Chloro position intact for a subsequent, typically more forcing, cross-coupling reaction. Attempting to react at the C-Cl bond first would require conditions so harsh that the C-I bond would likely react simultaneously or lead to undesired side reactions.

Q3: How should I store and handle this reagent?

A3: 6-Chloro-2-iodo-3-methylpyridine is a stable solid. However, like many organohalides, it is prudent to store it in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow decomposition over long periods. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, its success with 6-Chloro-2-iodo-3-methylpyridine is highly dependent on a synergistic interplay between the solvent, base, and catalyst system.

Q4: My Suzuki coupling at the C-I position is very slow or has stalled. My starting material is being recovered. What's the problem?

A4: This is a classic issue that often points to catalyst inhibition or poor reaction kinetics. The solvent is a primary factor to investigate.

  • Causality: The choice of solvent impacts several key steps in the catalytic cycle.[1] It must dissolve the organic substrate, the boronic acid partner, and the base to allow the reaction to occur. More importantly, the solvent's polarity and coordinating ability can dramatically influence the nature and reactivity of the palladium catalyst itself.[2][3]

  • Troubleshooting Steps:

    • Evaluate Your Solvent: Are you using a nonpolar solvent like Toluene or THF? While often effective, they can sometimes be suboptimal if your boronic acid or base has poor solubility.

    • Switch to a Polar Aprotic Solvent: Consider switching to a solvent system like 1,4-Dioxane/Water or DMF/Water . The presence of water is often crucial for activating the boronic acid and facilitating the transmetalation step. Polar aprotic solvents like DMF can also increase reaction rates by stabilizing charged intermediates in the catalytic cycle.[4]

    • Consider Protic Solvents: Alcohols like isopropanol (IPA) can also be excellent choices, sometimes outperforming THF, especially for chloride-selective couplings, and can be beneficial for running reactions at lower concentrations.[1]

    • Check for Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes unwanted boronic acid homocoupling.[5]

Q5: I am seeing significant amounts of 3-methyl-6-chloropyridine (de-iodination) and/or 3-methylpyridine (de-iodination and de-chlorination). How do I prevent this?

A5: This side reaction, known as proto-dehalogenation (replacement of the halide with hydrogen), is often exacerbated by the solvent and base combination.

  • Causality: This side reaction can occur via two main pathways: reaction of the aryl-palladium intermediate with a proton source before reductive elimination, or direct reduction of the starting material. Protic solvents (like water or alcohols) or impurities can serve as the proton source.

  • Troubleshooting Steps:

    • Solvent Choice: While aqueous conditions are often necessary, using an excessive amount of water can promote this side reaction. Try reducing the water content in your solvent mixture (e.g., from 10:1 Dioxane/Water to 20:1).

    • Base Selection: Switch to a non-hydroxide base. Bases like K₃PO₄ or Cs₂CO₃ are often milder and less prone to causing dehalogenation than NaOH or KOH.

    • Temperature Control: Lower the reaction temperature. While this may slow the desired reaction, it will often suppress the undesired dehalogenation pathway more significantly.

Q6: The reaction is working, but I'm getting a small amount of coupling at the C-Cl position. How can I improve selectivity for the C-I position?

A6: Achieving perfect selectivity is key. While the C-I bond is intrinsically more reactive, harsh conditions can begin to activate the C-Cl bond.

  • Causality: The energy barrier for oxidative addition at the C-Cl bond is higher than at the C-I bond. By using milder conditions, you can provide enough energy to overcome the C-I barrier while leaving the C-Cl bond untouched.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System: Nonpolar solvents like Toluene or THF generally provide higher selectivity for the less reactive halide in di-halogenated systems compared to highly polar, coordinating solvents like DMF or MeCN.[1][3] This is because polar coordinating solvents can stabilize more charged palladium species that are more reactive towards stronger bonds.[3][4]

    • Ligand Choice: Use a less electron-rich or more sterically hindered phosphine ligand. Highly active, electron-rich ligands can lower the activation barrier for C-Cl insertion, reducing selectivity.

    • Temperature is Key: This is the most critical parameter. Run the reaction at the lowest temperature that provides a reasonable rate for C-I coupling (e.g., start at 60-70 °C instead of 100 °C).

Solvent Effects on Suzuki Coupling Yield

The following table illustrates typical yields for the Suzuki-Miyaura coupling of 6-Chloro-2-iodo-3-methylpyridine with 4-methoxyphenylboronic acid, highlighting the impact of the solvent system.

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Yield of 2-aryl product (%)
1TolueneK₂CO₃901285
2THF / H₂O (4:1)K₂CO₃801292
31,4-Dioxane / H₂O (4:1)K₃PO₄100895
4DMF / H₂O (4:1)Cs₂CO₃100691 (with ~5% di-coupled product)
5Isopropanol / H₂O (4:1)K₃PO₄851293

Note: Data are representative and intended for illustrative purposes.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira reaction provides a direct route to valuable alkynylated pyridines. Solvent choice here is critical for managing the two-cycle catalytic system (palladium and copper).

Q7: My Sonogashira reaction is not working. I am using a standard Pd/CuI catalyst system. What role does the solvent play?

A7: In Sonogashira couplings, the solvent must not only facilitate the palladium cycle but also the copper cycle and dissolve the amine base.[5]

  • Causality: The reaction is traditionally run in an amine solvent like triethylamine (TEA) or diisopropylamine (DIPA), which serves as both the base and the solvent.[5] However, the solubility of the substrate and alkyne can be limited. Coordinating solvents like DMF can sometimes accelerate the reaction but may also interfere with the catalyst. In one study, a switch from DMF (20% yield) to Toluene (70% yield) was crucial, as DMF was thought to displace essential ligands from the palladium center.[6]

  • Troubleshooting Steps:

    • Start with a Co-Solvent System: Instead of neat amine, try a mixture of THF/TEA or Toluene/TEA (e.g., 2:1 v/v). This improves the solubility of the aromatic halide while maintaining a high concentration of the base.

    • Consider a Copper-Free Protocol: If you suspect issues with the copper co-catalyst, switch to a copper-free Sonogashira protocol. These often use a stronger organic base (e.g., DBU) or an inorganic base (e.g., Cs₂CO₃) and may perform better in polar aprotic solvents like DMF or Acetonitrile .

    • Strictly Anaerobic Conditions: Oxygen is highly detrimental. It leads to the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming your starting material and generating difficult-to-remove impurities.[5] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of inert gas.

Q8: I am observing a lot of black precipitate (palladium black) in my reaction. What causes this and how can the solvent help?

A8: The formation of palladium black indicates catalyst decomposition and the end of your catalytic cycle.

  • Causality: The active Pd(0) species can aggregate and precipitate if not properly stabilized by ligands. The solvent can influence the stability of the catalytic complexes.

  • Troubleshooting Steps:

    • Increase Ligand Ratio: Add a slight excess of your phosphine ligand (e.g., 2.5-3 equivalents per Pd) to better stabilize the catalyst.

    • Solvent Coordination: A mildly coordinating solvent like THF can sometimes help stabilize the catalyst compared to a non-coordinating solvent like Toluene. However, a strongly coordinating solvent like DMF can sometimes displace the primary ligand, so a balance is needed.[2]

    • Lower Temperature: High temperatures accelerate catalyst decomposition. Run the reaction at the minimum temperature required for a reasonable reaction rate. For a C-I bond, this can often be room temperature to 50 °C.

Troubleshooting Guide: Buchwald-Hartwig Amination

Forming a C-N bond at the 2-position of the pyridine ring can be challenging due to potential catalyst inhibition by both the substrate and the amine coupling partner.

Q9: My Buchwald-Hartwig amination is sluggish, and I'm recovering starting material. I suspect catalyst inhibition.

A9: This is a common problem with 2-halopyridines. The solvent plays a key role in modulating catalyst activity and preventing the formation of inactive species.

  • Causality: The lone pair on the pyridine nitrogen can bind to the palladium center, forming an off-cycle, inactive complex. Furthermore, aryl iodides can lead to the formation of unreactive iodide-bridged palladium dimers. The choice of solvent can mitigate this.

  • Troubleshooting Steps:

    • Use a Nonpolar Aromatic Solvent: Toluene is often the solvent of choice for Buchwald-Hartwig aminations, particularly with aryl iodides. Its poor ability to dissolve inorganic salts, like the iodide byproducts, helps to drive them out of the solution, preventing the formation of inhibitory palladium dimers.

    • Switch to an Ethereal Solvent: Solvents like 1,4-Dioxane or t-Butyl methyl ether (TBME) are also widely used and effective. They offer a different polarity and solubility profile that may be beneficial for your specific amine substrate.

    • Ligand and Base Combination: This is as critical as the solvent. Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) which is designed to promote the crucial reductive elimination step and resist catalyst inhibition. Pair this with a strong, non-nucleophilic base like NaOt-Bu or LHMDS.

Experimental Protocols & Workflows

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
  • To an oven-dried flask, add 6-Chloro-2-iodo-3-methylpyridine (1.0 eq.), the desired boronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).

  • Add your chosen catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).

  • Add degassed 1,4-Dioxane and degassed Water in a 4:1 ratio (to achieve a final concentration of ~0.1 M).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

Here is a logical workflow for troubleshooting a failing cross-coupling reaction, emphasizing the role of solvent choice.

G Start Reaction Failed (Low Conversion) Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Setup Check Inert Atmosphere & Temperature Check_Reagents->Check_Setup Reagents OK Solvent_Issue Investigate Solvent Effects Check_Setup->Solvent_Issue Setup OK Solubility Is everything dissolved? (Substrate, Base) Solvent_Issue->Solubility Yes Polarity Is solvent polarity optimal for the mechanism? Solvent_Issue->Polarity Yes Coordination Is solvent coordinating and inhibiting the catalyst? Solvent_Issue->Coordination Yes Optimize_Base Optimize Base (e.g., K2CO3 -> K3PO4) Solvent_Issue->Optimize_Base Solvent seems OK Change_Solvent Change Solvent System (e.g., Toluene -> Dioxane/H2O) Solubility->Change_Solvent No Polarity->Change_Solvent No Coordination->Change_Solvent Yes Success Reaction Successful Change_Solvent->Success Optimize_Catalyst Optimize Catalyst/Ligand Optimize_Base->Optimize_Catalyst Optimize_Catalyst->Success

Caption: A troubleshooting workflow for cross-coupling reactions.

Mechanism Visualization: The Role of Solvents

The solvent can directly participate in the catalytic cycle by coordinating to the palladium center. This alters the catalyst's reactivity and can lead to different outcomes.

Sources

Troubleshooting

Stabilizing 6-Chloro-2-iodo-3-methylpyridine during storage and handling

Welcome to the technical support center for 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stable storage and effective handling of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stable storage and effective handling of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 6-Chloro-2-iodo-3-methylpyridine?

A1: 6-Chloro-2-iodo-3-methylpyridine is a chemical that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: Ingestion of this compound can be harmful.

It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Q2: What are the recommended storage conditions for 6-Chloro-2-iodo-3-methylpyridine?

A2: To ensure the long-term stability of 6-Chloro-2-iodo-3-methylpyridine, it is recommended to store it under the following conditions:

  • Temperature: For a structurally similar compound, 6-chloro-3-iodo-2-methylpyridine, storage at 0-8 °C is recommended.[2] While specific data for the title compound is not available, refrigerated storage is a prudent measure to minimize degradation.

  • Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from moisture and air.[1]

  • Light: Protect from light to prevent potential photodegradation. Amber glass vials are recommended.

  • Ventilation: Store in a well-ventilated area.[1]

Q3: What are the signs of decomposition in 6-Chloro-2-iodo-3-methylpyridine?

A3: Visual inspection can provide initial clues about the stability of your sample. Signs of decomposition may include:

  • Color Change: A noticeable change from its typical appearance (e.g., darkening or yellowing) can indicate the formation of degradation products.

  • Formation of Precipitate: The appearance of solid material in a previously clear liquid or dissolved sample.

  • Inconsistent Analytical Results: If you observe unexpected peaks in your analytical data (e.g., GC-MS or NMR), it is a strong indicator of impurity presence, which could be due to degradation.

If you observe any of these signs, it is recommended to re-analyze the material to confirm its purity before use.

Q4: What are the likely decomposition pathways for this compound?

A4: While a specific degradation pathway for 6-chloro-2-iodo-3-methylpyridine is not extensively documented in the literature, based on the chemistry of halopyridines, the following are plausible decomposition routes:

  • Dehalogenation: The carbon-iodine bond is generally weaker than the carbon-chlorine bond and can be susceptible to cleavage, leading to the formation of 6-chloro-3-methylpyridine. This can be initiated by light (photodegradation) or trace metals.[3][4][5][6]

  • Hydrolysis: The chloro- and iodo- substituents can be susceptible to hydrolysis, particularly in the presence of moisture and at elevated temperatures, leading to the formation of corresponding hydroxypyridine derivatives.[7][8][9][10]

  • Oxidation: Exposure to air, especially in the presence of light or metal catalysts, can lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially leading to the formation of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 6-Chloro-2-iodo-3-methylpyridine.

Issue 1: Inconsistent reaction yields or the formation of unexpected byproducts.

Potential Cause Troubleshooting Steps
Degraded starting material 1. Verify Purity: Re-analyze the purity of your 6-Chloro-2-iodo-3-methylpyridine stock using a suitable analytical method like GC-MS or ¹H NMR. Compare the results with the certificate of analysis. 2. Check Storage Conditions: Ensure the compound has been stored according to the recommendations (refrigerated, under inert gas, protected from light). 3. Perform a Small-Scale Test: Before a large-scale reaction, run a small-scale test with a fresh or newly purified batch of the starting material to see if the issue persists.
Reaction conditions promoting decomposition 1. Lower Reaction Temperature: If the reaction is run at elevated temperatures, consider if a lower temperature could be sufficient. 2. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use of Schlenk line techniques is recommended for air-sensitive reactions.[12][13][14][15][16] 3. Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
Incompatible reagents 1. Review Reagent Compatibility: Certain strong bases or nucleophiles might lead to unwanted side reactions. Review the literature for similar transformations to ensure compatibility.

Issue 2: The compound appears discolored (yellow to brown).

Potential Cause Troubleshooting Steps
Exposure to light 1. Proper Storage: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Minimize Exposure During Handling: When weighing or handling the compound, try to minimize its exposure to direct light.
Exposure to air/moisture 1. Inert Atmosphere Handling: Handle the compound under an inert atmosphere. For transfers, use techniques like a glove box or Schlenk line.[12][13][14][15][16] 2. Use of Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.
Minor degradation 1. Purity Check: A slight discoloration might not significantly impact all reactions. Analyze the purity to determine if it is still within an acceptable range for your application. 2. Purification: If necessary, the compound can be purified. Recrystallization or column chromatography are potential methods, though the stability of the compound on silica gel should be considered.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of 6-Chloro-2-iodo-3-methylpyridine and identifying potential degradation products.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.

  • Carrier gas: Helium, high purity.

  • Solvent: Dichloromethane or ethyl acetate, HPLC grade.

  • Sample of 6-Chloro-2-iodo-3-methylpyridine.

2. Sample Preparation:

  • Prepare a stock solution of 6-Chloro-2-iodo-3-methylpyridine in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of about 10-50 µg/mL.

3. GC-MS Parameters (Example):

  • Inlet Temperature: 250 °C (Note: Some thermally labile compounds can degrade in the inlet. If degradation is suspected, a lower inlet temperature should be tested).[7]

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

4. Data Analysis:

  • Integrate the peak corresponding to 6-Chloro-2-iodo-3-methylpyridine and any impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Identify potential impurities by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. Look for masses corresponding to de-iodinated (loss of 127 m/z) or de-chlorinated (loss of 35/37 m/z) products.

Protocol 2: Accelerated Stability Study (Stress Testing)

This protocol is based on the ICH Q1A (R2) guidelines for stability testing of new drug substances and is intended to identify potential degradation pathways under stressed conditions.[2][17]

1. Sample Preparation:

  • Weigh several aliquots of 6-Chloro-2-iodo-3-methylpyridine into individual, appropriate containers (e.g., amber glass vials with inert caps).

  • Prepare solutions of the compound in relevant solvents (e.g., acetonitrile, methanol) if solution stability is to be tested.

2. Stress Conditions:

  • Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Humidity Stress: Place samples in a stability chamber with controlled temperature and humidity (e.g., 40°C / 75% RH).

  • Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Acid/Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

  • Oxidative Stress: Prepare a solution of the compound in a solvent containing an oxidizing agent (e.g., 3% hydrogen peroxide).

3. Time Points and Analysis:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • At each time point, assess the samples for:

    • Appearance: Note any changes in color or physical state.

    • Purity: Analyze by a stability-indicating method (e.g., GC-MS or HPLC) to quantify the parent compound and any degradation products.

    • Identification of Degradants: Use MS and/or NMR to identify the structure of significant degradation products.

4. Evaluation:

  • Determine the rate of degradation under each stress condition.

  • Identify the major degradation products and propose a degradation pathway.

  • This information is crucial for developing appropriate storage and handling procedures and for establishing a validated, stability-indicating analytical method.

Visualizations

Potential Decomposition Pathways

Potential Decomposition Pathways of 6-Chloro-2-iodo-3-methylpyridine A 6-Chloro-2-iodo-3-methylpyridine B 6-Chloro-3-methylpyridine (De-iodination) A->B Light, Heat, or Catalytic Metals C 2-Iodo-3-methyl-6-hydroxypyridine (Hydrolysis of Chloro group) A->C Moisture, Heat D 6-Chloro-3-methyl-2-hydroxypyridine (Hydrolysis of Iodo group) A->D Moisture, Heat E Oxidative Degradants (e.g., N-oxides) A->E Air (Oxygen)

Caption: Potential degradation routes for 6-chloro-2-iodo-3-methylpyridine.

Workflow for Stability Assessment

Workflow for Stability Assessment cluster_0 Initial Characterization cluster_1 Stability Study cluster_2 Data Evaluation cluster_3 Outcome A Receive/Synthesize 6-Chloro-2-iodo-3-methylpyridine B Initial Purity Analysis (GC-MS, NMR, HPLC) A->B C Stress Testing (Heat, Humidity, Light, pH, Oxidation) B->C D Accelerated & Long-Term Storage B->D E Time-Point Analysis C->E D->E F Identify Degradation Products E->F G Determine Degradation Rate E->G H Establish Degradation Pathway F->H G->H I Define Optimal Storage & Handling Conditions H->I J Develop Stability-Indicating Analytical Method H->J

Caption: A systematic workflow for assessing the stability of 6-chloro-2-iodo-3-methylpyridine.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. [Link]

  • MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]

  • Gómez-Hernández, M., et al. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Ind. Eng. Chem. Res. 2012, 51, 3, 1035–1041. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. Thermal Decomposition of Iodine Complexes with Pyridine. [Link]

  • PMC. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]

  • LCGC International. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. 2010, 29, 9, 2176–2179. [Link]

  • Synthesis Spotlight. Heterocycles Halogenated, Hassles Removed. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Journal of the Chemical Society A. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. 1968, 2472-2475. [Link]

  • NIH. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

  • ACS Fall 2025. Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation. [Link]

  • The Journal of Physical Chemistry A. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. 2019, 123, 46, 10048–10056. [Link]

  • RSC Publishing. Practical iron-catalyzed dehalogenation of aryl halides. [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Journal of Chemical Education. An experiment to illustrate nucleophilic aromatic substitution and tautomerism. 1966, 43, 1, 49. [Link]

  • ScholarWorks at WMU. Kinetics of the Thermal Decomposition of Pyridine. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Memmert.com. Stability tests according to ICH Q1A (R2). [Link]

  • ResearchGate. (PDF) Organocatalytic Acetalization of Aldehydes Utilizing N‐Heterocyclic Iod(az)olium Salts as the Halogen‐Bonding Catalysts. [Link]

  • An Introduction to the Accelerated Stability Assessment Program. [Link]

  • UCL. Chemical shifts. [Link]

  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). [Link]

  • Wikipedia. Dehalogenation. [Link]

  • MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Agilent. GC AND GC/MS. [Link]

  • MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • FDA. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Baran Lab. Haloselectivity of Heterocycles. [Link]

  • Environmental Science: Processes & Impacts (RSC Publishing). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and Characterization of Novel Compounds from 6-Chloro-2-iodo-3-methylpyridine

This guide provides an in-depth technical comparison of synthetic strategies for the functionalization of 6-Chloro-2-iodo-3-methylpyridine, a versatile heterocyclic building block. We will explore the synthesis of two di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic strategies for the functionalization of 6-Chloro-2-iodo-3-methylpyridine, a versatile heterocyclic building block. We will explore the synthesis of two distinct classes of novel compounds: 2-aryl- and 2-alkynyl-substituted methylpyridines, via Suzuki-Miyaura and Sonogashira cross-coupling reactions, respectively. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental considerations, comparative outcomes, and characterization methodologies for these valuable derivatives.

Introduction: The Strategic Value of 6-Chloro-2-iodo-3-methylpyridine

6-Chloro-2-iodo-3-methylpyridine is a highly valuable starting material in medicinal and agrochemical research.[1] Its utility stems from the differential reactivity of its two halogen substituents. The iodine atom at the 2-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the 6-position. This chemoselectivity allows for the precise and sequential introduction of diverse functionalities, making it an ideal scaffold for building molecular complexity and exploring structure-activity relationships (SAR).[1][2] This guide will focus on the initial, selective functionalization at the C2-position, which serves as the gateway to novel chemical entities.

Core Synthetic Strategies: A Tale of Two Couplings

The generation of novel derivatives from 6-Chloro-2-iodo-3-methylpyridine predominantly relies on palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency and functional group tolerance under mild conditions.[3][4] We will compare two of the most powerful of these reactions: the Suzuki-Miyaura coupling for arylation and the Sonogashira coupling for alkynylation.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organohalide.[3][5] In our case, it allows for the introduction of a wide array of aryl and heteroaryl moieties at the 2-position of the pyridine ring, a common structural motif in pharmacologically active compounds.[6]

Causality in Experimental Design: The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions. A typical system involves a Pd(0) catalyst, generated in situ from a Pd(II) precatalyst, which undergoes oxidative addition to the highly reactive C-I bond. The subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst. Aqueous bases like K₂CO₃ or Cs₂CO₃ are often preferred as they facilitate the transmetalation step and are environmentally benign.

Suzuki_Miyaura_Cycle Start Pd(0)L2 OxAdd Oxidative Addition (R-I) Start->OxAdd Pd_II R-Pd(II)-I(L2) OxAdd->Pd_II Transmetal Transmetalation (Ar-B(OH)2 + Base) Pd_II->Transmetal Pd_II_Ar R-Pd(II)-Ar(L2) Transmetal->Pd_II_Ar RedElim Reductive Elimination Pd_II_Ar->RedElim RedElim->Start Catalyst Regeneration Product Product (R-Ar) RedElim->Product

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[7][8] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are precursors to a variety of complex molecules and materials.[8] The introduction of an alkyne moiety provides a versatile chemical handle for subsequent transformations, such as "click" chemistry or further coupling reactions.

Causality in Experimental Design: The classic Sonogashira protocol employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[7][9] The palladium catalyst follows a cycle similar to the Suzuki reaction. The role of the copper(I) is to react with the terminal alkyne, in the presence of a base, to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex.[10] The use of an amine base (e.g., triethylamine or diisopropylamine) is crucial as it serves both as a base to deprotonate the alkyne and often as the solvent.[7] Anhydrous and anaerobic conditions are typically required to prevent catalyst deactivation and the homocoupling of alkynes (Glaser coupling).[7]

Sonogashira_Workflow Start Starting Material (6-Chloro-2-iodo-3-methylpyridine) Reaction Reaction Setup (Inert Atmosphere, RT to 60°C) Start->Reaction Reagents Reagents: - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et₃N) - Solvent (e.g., THF/Et₃N) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product (2-Alkynyl-6-chloro-3-methylpyridine) Purification->Product

Sources

Comparative

Comparing reactivity of 6-Chloro-2-iodo-3-methylpyridine with other dihalopyridines

A Comparative Guide to the Reactivity of 6-Chloro-2-iodo-3-methylpyridine For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 6-Chloro-2-iodo-3-methylpyridine

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Dihalogenated pyridines, in particular, serve as exceptionally versatile building blocks, offering multiple reaction sites for the sequential and site-selective introduction of molecular complexity. This guide provides an in-depth comparison of the reactivity of 6-Chloro-2-iodo-3-methylpyridine with other dihalopyridine analogues, supported by mechanistic insights and representative experimental data, to empower scientists in making informed decisions for their synthetic campaigns.

The Strategic Advantage of Orthogonal Reactivity in Dihalopyridines

The synthetic utility of a dihalogenated pyridine is fundamentally tied to the differential reactivity of its carbon-halogen (C-X) bonds. An ideal scaffold allows for the selective reaction of one halogen while the other remains intact for a subsequent transformation. 6-Chloro-2-iodo-3-methylpyridine embodies this principle of "orthogonal reactivity," primarily due to the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. This inherent property enables a predictable, stepwise functionalization strategy that is highly sought after in multi-step syntheses.

The Pillars of Reactivity: Electronic and Bond Strength Effects

Two primary factors govern the reactivity and site-selectivity in dihalopyridines:

  • Electronic Effects of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the electron density of the ring. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, rendering them more electrophilic.[1][2] This activation is crucial for both palladium-catalyzed cross-coupling reactions, as it facilitates the initial oxidative addition step, and for nucleophilic aromatic substitution (SNAr) reactions.[2][3] Consequently, halogens at the C2, C4, and C6 positions are generally more reactive than those at C3 or C5.[1][4]

  • Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling, the cleavage of the C-X bond during the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[5][6] The bond dissociation energies follow the trend C-Cl > C-Br > C-I. This dictates a clear reactivity trend where iodides are the most reactive, followed by bromides, and then chlorides.[7] This difference is the key to achieving chemoselectivity in mixed dihalopyridines like 6-Chloro-2-iodo-3-methylpyridine.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the workhorse of modern synthetic chemistry for forming C-C and C-N bonds. The distinct reactivity of the C-I and C-Cl bonds in 6-Chloro-2-iodo-3-methylpyridine allows for exquisite control over these transformations.

Suzuki-Miyaura Coupling: The Preeminence of the C-I Bond

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. When 6-Chloro-2-iodo-3-methylpyridine is subjected to Suzuki coupling conditions, the reaction occurs with high selectivity at the more labile C-I bond, leaving the C-Cl bond untouched for future functionalization. This is a direct consequence of the weaker C-I bond facilitating a much faster oxidative addition compared to the C-Cl bond.

To achieve coupling at a C-Cl bond, more forcing conditions are typically required, including the use of bulky, electron-rich phosphine ligands and stronger bases.[7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B Ar-Pd(II)L₂-R Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X (e.g., 6-Chloro-2-iodo-3-methylpyridine) ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetal

Figure 1. Generalized Suzuki-Miyaura catalytic cycle.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Substrate (Halogen Position)Catalyst/LigandBaseTemp. (°C)Time (h)Yield (%)CommentsRef.
6-Chloro-2-iodo-3-methylpyridine (C2-I) Pd(PPh₃)₄Na₂CO₃802-4>90Highly selective coupling at the C-I bond.[8]
2,6-Dichloropyridine (C2/C6-Cl)Pd₂(dba)₃ / SPhosK₃PO₄11018~85Requires specialized, bulky phosphine ligands and higher temperatures.[9]
2,6-Dibromopyridine (C2/C6-Br)Pd(OAc)₂ / PPh₃K₂CO₃10012~90More reactive than the chloro-analogue but less reactive than the iodo-.[4]

Note: Conditions and yields are representative and can vary based on the specific boronic acid and reaction scale.

Buchwald-Hartwig Amination: Selective C-N Bond Formation

Similar to the Suzuki coupling, the Buchwald-Hartwig amination demonstrates excellent chemoselectivity for the C-I bond of 6-Chloro-2-iodo-3-methylpyridine.[10] This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. The oxidative addition of the C-X bond to the palladium catalyst is again the selectivity-determining step. While modern catalysts can effectively couple aryl chlorides, the reaction at the C-I bond proceeds under significantly milder conditions.[11]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_X Ar-Pd(II)L₂-X OxAdd->PdII_X AmineCoord Amine Coordination & Deprotonation PdII_X->AmineCoord PdII_Amido [Ar-Pd(II)L₂(NR₂)] AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Figure 2. Generalized Buchwald-Hartwig amination cycle.

Table 2: Representative Reactivity in Buchwald-Hartwig Amination

Substrate (Halogen Position)Catalyst/LigandBaseTemp. (°C)Yield (%)CommentsRef.
Aryl Iodide (General) Pd₂(dba)₃ / BINAPNaOtBu80-100HighGenerally high reactivity and good yields.[10]
Aryl Bromide (General) Pd(OAc)₂ / XPhosCs₂CO₃100HighSlightly less reactive than iodides but still highly efficient.[12]
Aryl Chloride (General) Pd(OAc)₂ / XantphosNaOtBu110-120Good-HighRequires highly active catalyst systems and higher temperatures.[11]

This table illustrates general reactivity trends. For 6-Chloro-2-iodo-3-methylpyridine, the reaction would preferentially occur at the C2-Iodo position under mild conditions typical for aryl iodides.

Nucleophilic Aromatic Substitution (SNAr): Reactivity of the C-Cl Bond

After the C-I bond at the C2 position has been functionalized via cross-coupling, the remaining C-Cl bond at the C6 position becomes a valuable handle for subsequent SNAr reactions. The reactivity of this C-Cl bond is significantly enhanced by the electron-withdrawing effect of the pyridine nitrogen at the ortho-position.[3]

The mechanism involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.[13] This pathway allows for the introduction of a wide range of nucleophiles, including alkoxides, thiolates, and amines, often under metal-free conditions.[14][15]

SNAr_Mechanism SNAr Mechanism at the C6 Position cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start Substituted 6-Chloropyridine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Slow (Rate-Determining) Product Final Product + Cl⁻ Intermediate->Product Fast

Figure 3. Logical workflow for the SNAr mechanism.

Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsReactivityCommentsRef.
Functionalized 6-Chloropyridine NaOMeMeOH, 80°CHighThe C6-Cl is activated by the ortho-nitrogen, leading to efficient substitution.[3]
2,6-DichloropyridineNaOMeMeOH, 80°CHighBoth C2 and C6 positions are highly activated. Monosubstitution is typical with 1 eq. of nucleophile.[16]
3-ChloropyridineNaOMeHarshLowThe C3 position is not electronically activated by the nitrogen, making SNAr very difficult.[1]

This comparison highlights that the C6-chloro group in a derivative of our target molecule is highly activated and behaves similarly to the halogens in the well-studied 2,6-dichloropyridine, making it a reliable site for SNAr reactions.

Detailed Experimental Protocols

To ensure reproducibility and provide a practical framework, the following self-validating protocols are described. The causality for each reagent choice is explained to provide a deeper understanding of the reaction design.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of 6-Chloro-2-iodo-3-methylpyridine
  • Objective: To selectively couple an arylboronic acid at the C2-iodo position.

  • Methodology:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 6-Chloro-2-iodo-3-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

    • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Heat the reaction mixture to 80-90°C and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality of Reagents:

    • Pd(PPh₃)₄: A robust, air-stable Pd(0) precatalyst suitable for coupling with reactive C-I bonds.[8]

    • Na₂CO₃: A moderately strong inorganic base sufficient to facilitate the transmetalation step without promoting side reactions.[7]

    • Dioxane/Water: A common solvent system that ensures solubility for both the organic substrate and the inorganic base.

Protocol 2: Subsequent Nucleophilic Aromatic Substitution (SNAr)
  • Objective: To substitute the C6-chloro group of the Suzuki product with an alkoxide.

  • Methodology:

    • To a round-bottom flask, add the 2-aryl-6-chloro-3-methylpyridine product from Protocol 1 (1.0 eq.) and the corresponding alcohol (e.g., methanol) as the solvent.

    • Add sodium methoxide (NaOMe, 1.5 eq.) portion-wise at room temperature.

    • Heat the mixture to reflux (or a suitable temperature, e.g., 80°C) and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature and carefully neutralize with 1M HCl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Causality of Reagents:

    • NaOMe: A strong nucleophile and base that readily attacks the electron-deficient C6 position.[3]

    • Methanol (Solvent): Serves as the solvent and the source of the methoxide nucleophile.

Conclusion and Outlook

6-Chloro-2-iodo-3-methylpyridine stands out as a superior building block for complex pyridine synthesis due to the predictable and orthogonal reactivity of its two halogen atoms. The C-I bond at the C2 position provides a highly reactive site for a range of palladium-catalyzed cross-coupling reactions under mild conditions, while the more robust C-Cl bond at the C6 position remains available for subsequent functionalization via nucleophilic aromatic substitution. This guide has demonstrated through comparative data and mechanistic reasoning that this reactivity profile offers a distinct advantage over symmetrically substituted dihalopyridines or those with less differentiated halogens. For drug development professionals and synthetic chemists, leveraging this scaffold allows for a streamlined, efficient, and highly versatile approach to constructing novel and complex molecular architectures.

References

  • CHEMtube3D. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Hocek, M., & Dvořáková, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications, 67(12), 1807-1826. [Link]

  • Le, D. N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9516–9527. [Link]

  • Derry, M. J., et al. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 7(4), 3845–3855. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9789–9796. [Link]

  • Chemistry Student. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Rybakov, V. A., et al. (2020). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 10(1), 537–547. [Link]

  • Clayden, J., & Vincent, S. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368–16386. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Le, D. N., et al. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. [Link]

  • Powers, K. R., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12853–12863. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]

  • Palani, V., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(20), 15822–15869. [Link]

  • Magano, J., & Dunetz, J. R. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Organic Process Research & Development, 19(7), 733–762. [Link]

  • ChemSurvival. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

  • InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118-17129. [Link]

  • Spivey, A. C., & Gripton, C. J. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5544-5559. [Link]

  • TechConnect. (n.d.). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs 2016. [Link]

  • ResearchGate. (n.d.). A). Kinetic comparison of the yield and conversion reacting... [Image]. [Link]

Sources

Validation

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 6-Aryl-2-chloro-3-methylpyridine

For researchers and professionals in drug development and organic synthesis, the strategic construction of carbon-carbon bonds in heteroaromatic systems is a cornerstone of molecular design. The palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the strategic construction of carbon-carbon bonds in heteroaromatic systems is a cornerstone of molecular design. The palladium-catalyzed cross-coupling of 6-Chloro-2-iodo-3-methylpyridine presents a valuable opportunity for the selective introduction of aryl moieties at the 2-position, leveraging the differential reactivity of the carbon-halogen bonds. This guide provides an in-depth comparison of two paramount cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions, for this specific transformation, offering insights into yield expectations, mechanistic underpinnings, and practical considerations for laboratory execution.

Introduction: The Strategic Importance of 6-Chloro-2-iodo-3-methylpyridine

6-Chloro-2-iodo-3-methylpyridine is a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 2 and 6 positions of the pyridine ring allows for sequential and site-selective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond. This inherent reactivity difference enables the selective formation of a new C-C bond at the 2-position, leaving the 6-chloro substituent intact for potential subsequent transformations.

Mechanistic Overview: Suzuki vs. Stille Coupling

Both the Suzuki and Stille couplings are powerful palladium-catalyzed reactions for the formation of C(sp²)-C(sp²) bonds. While they share a common catalytic cycle, the nature of the organometallic reagent dictates key differences in reaction conditions and outcomes.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction utilizes an organoboron reagent, typically a boronic acid or a boronic ester, as the nucleophilic partner. The reaction generally requires a base to activate the organoboron species for transmetalation.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R²-B(OR)₂ (Base) DiorganoPd(II) R¹-Pd(II)L₂-R² Transmetalation->DiorganoPd(II) RedElim Reductive Elimination DiorganoPd(II)->RedElim RedElim->Pd(0)L2 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling

The Stille reaction employs an organotin reagent (organostannane) as the nucleophilic partner. A key advantage of the Stille coupling is that it often proceeds under neutral or mildly basic conditions, making it suitable for substrates with base-sensitive functional groups.[1][2]

Catalytic Cycle of the Stille Coupling

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R²-Sn(Alkyl)₃ DiorganoPd(II) R¹-Pd(II)L₂-R² Transmetalation->DiorganoPd(II) RedElim Reductive Elimination DiorganoPd(II)->RedElim RedElim->Pd(0)L2 R¹-R²

Caption: The catalytic cycle of the Stille coupling.

Head-to-Head Comparison: Suzuki vs. Stille for 6-Chloro-2-iodo-3-methylpyridine

FeatureSuzuki-Miyaura CouplingStille Coupling
Yield Generally good to excellent yields are achievable, often in the range of 70-95%, depending on the specific boronic acid and reaction conditions.[3][4]Yields are also typically good to excellent, often ranging from 70-90%.[2][5] However, yields can be more sensitive to the purity of the organostannane reagent.
Reaction Conditions Requires a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) for activation of the boronic acid.[6] Often performed in a mixture of an organic solvent and water.Can often be performed under neutral conditions, which is advantageous for base-sensitive substrates. Typically run in anhydrous aprotic polar solvents like DMF or dioxane.[1]
Catalyst & Ligands A wide variety of palladium catalysts and phosphine ligands can be employed. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃ with various phosphine ligands.[7][8]Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices. The choice of ligand can be crucial for optimizing the reaction.[5]
Reagent Toxicity Boronic acids and their byproducts are generally considered to have low toxicity.[9]Organotin reagents and their byproducts are highly toxic and require careful handling and disposal.[1]
Functional Group Tolerance Generally good, but can be sensitive to substrates that are unstable to basic conditions.[9]Excellent functional group tolerance, including those sensitive to bases like esters and amides.[2][10]
Byproduct Removal Boron-containing byproducts are often water-soluble and can be easily removed by aqueous workup.[9]Tin-containing byproducts can be challenging to remove completely from the desired product, often requiring specific purification techniques like flash chromatography with fluoride treatment or precipitation.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki and Stille couplings of 6-Chloro-2-iodo-3-methylpyridine. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.

Suzuki-Miyaura Coupling Protocol

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - 6-Chloro-2-iodo-3-methylpyridine - Arylboronic acid - Pd catalyst & ligand - Base (e.g., K₂CO₃) Solvent Add degassed solvent (e.g., Dioxane/H₂O) Reagents->Solvent Inert Purge with N₂ or Ar Solvent->Inert Heat Heat to reaction temperature (e.g., 80-100 °C) Inert->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite (optional) Cool->Filter Extract Aqueous workup & extraction Filter->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel, add 6-Chloro-2-iodo-3-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2.5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stille Coupling Protocol

Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - 6-Chloro-2-iodo-3-methylpyridine - Organostannane - Pd catalyst & ligand Solvent Add anhydrous, degassed solvent (e.g., DMF, Dioxane) Reagents->Solvent Inert Purge with N₂ or Ar Solvent->Inert Heat Heat to reaction temperature (e.g., 80-100 °C) Inert->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with aq. KF (optional) Cool->Quench Filter Filter through Celite Quench->Filter Extract Aqueous workup & extraction Filter->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 6-Chloro-2-iodo-3-methylpyridine Derivatives

Introduction: The Critical Role of Structural Verification The Synergy of Spectroscopic Techniques: A Holistic Approach No single technique provides a complete structural picture. Instead, we rely on the convergence of d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Verification

The Synergy of Spectroscopic Techniques: A Holistic Approach

No single technique provides a complete structural picture. Instead, we rely on the convergence of data from multiple orthogonal methods. Each technique probes a different aspect of the molecule's physical properties, and together, they provide a self-validating system for structural elucidation.

Caption: Workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules as it provides detailed information about the chemical environment and connectivity of atoms.[3][4]

¹H NMR: Mapping the Protons

Causality: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the nitrogen and halogen atoms in the pyridine ring, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[5] The coupling between adjacent, non-equivalent protons (J-coupling) reveals their connectivity.

Expected Spectrum for 6-Chloro-2-iodo-3-methylpyridine:

  • Methyl Protons (-CH₃): A singlet peak expected around δ 2.3-2.5 ppm. The downfield shift from a typical methyl group is due to the influence of the aromatic ring.[6]

  • Aromatic Protons (H-4, H-5): Two distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm).[7]

    • H-4: This proton is adjacent to the methyl group and H-5. It is expected to appear as a doublet.

    • H-5: This proton is adjacent to the chloro-substituted carbon and H-4. It will also appear as a doublet. The deshielding effect of the adjacent chlorine and the ring nitrogen will likely place this signal further downfield than H-4.[8]

¹³C NMR: The Carbon Skeleton

Causality: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Carbons directly bonded to electronegative atoms like nitrogen, chlorine, and iodine will be significantly deshielded and appear at higher chemical shifts.[9]

Expected Spectrum for 6-Chloro-2-iodo-3-methylpyridine:

  • Methyl Carbon (-CH₃): Expected in the aliphatic region, typically δ 15-25 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm).

    • C-2 (Iodo-substituted): Due to the "heavy atom effect" of iodine, this carbon signal can be significantly shifted, often to a lower field than expected, or sometimes broadened.

    • C-6 (Chloro-substituted): The carbon attached to chlorine will be deshielded and is expected to appear at a high chemical shift, typically around δ 150 ppm.

    • C-3 (Methyl-substituted): The direct attachment of the methyl group will influence its shift.

    • C-4 and C-5: These carbons, bonded to hydrogen, will appear in the typical aromatic region, with their exact shifts influenced by the neighboring substituents.

    • C-N: The carbon adjacent to the nitrogen (C-2 and C-6) will experience significant deshielding.

Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint

MS provides the molecular weight of the compound and crucial information about its elemental composition through fragmentation patterns and isotopic distributions.[10]

Causality: In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, ejecting one electron to form a molecular ion (M⁺•).[11] This ion's mass-to-charge ratio (m/z) gives the molecular weight. The M⁺• is often unstable and breaks into smaller, charged fragments, creating a characteristic fragmentation pattern.[12]

Key Features for 6-Chloro-2-iodo-3-methylpyridine (MW: 253.47 g/mol ): [2]

  • Molecular Ion Peak (M⁺•): The most critical piece of data is the presence of the molecular ion peak.

  • Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[13] This results in a characteristic pattern for any fragment containing a chlorine atom: a peak (M) and another peak two mass units higher (M+2) with roughly one-third the intensity.[11][14] The presence of this 3:1 ratio for the molecular ion peak is definitive evidence for one chlorine atom in the molecule.[15]

  • Fragmentation: The weakest bond, the C-I bond, is expected to cleave readily. A significant fragment would correspond to the loss of an iodine radical (•I, mass 127), resulting in a peak at m/z corresponding to the 6-chloro-3-methylpyridinyl cation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[16]

Causality: Chemical bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is absorbed, it results in a peak in the IR spectrum.[17] The position of these peaks is characteristic of the type of bond and the atoms it connects.

Characteristic Vibrational Frequencies:

  • Aromatic C-H Stretch: Aromatic C-H bonds typically show a stretching vibration just above 3000 cm⁻¹.[7]

  • Aromatic C=C and C=N Bending: The pyridine ring itself gives rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ region.[7][18]

  • Aliphatic C-H Stretch: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹.[19]

  • C-Cl Stretch: The carbon-chlorine bond vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

  • C-I Stretch: The carbon-iodine bond also absorbs in the low-frequency fingerprint region, usually below 600 cm⁻¹.

Comparative Data Summary

The table below summarizes the expected spectroscopic data, providing a quick reference for comparing experimental results against theoretical values for the confirmation of 6-Chloro-2-iodo-3-methylpyridine.

Technique Observable Feature Expected Value / Pattern Structural Implication
¹H NMR Chemical Shift (δ)~2.4 ppm (s, 3H); ~7.0-8.5 ppm (two d, 1H each)Confirms presence of one methyl group and two adjacent aromatic protons.
¹³C NMR Number of Signals7 distinct signalsConfirms the presence of 6 unique ring carbons and 1 methyl carbon.
Chemical Shift (δ)~15-25 ppm (1C); ~110-160 ppm (6C)Differentiates aliphatic vs. aromatic carbons; high shifts indicate C-Cl/C-I/C=N.
Mass Spec. Molecular Ion (M⁺•)m/z ≈ 253 & 255Confirms molecular weight.
Isotopic PatternM / M+2 peak ratio of ~3:1Unequivocally confirms the presence of one chlorine atom.[13]
Key FragmentLoss of 127 (Iodine)Indicates the presence of an iodine substituent.
IR Spec. Absorption Bands (cm⁻¹)>3000 (Aromatic C-H), <3000 (Alkyl C-H), ~1450-1600 (C=C, C=N)Confirms the presence of the aromatic ring and methyl group.[7]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the 6-Chloro-2-iodo-3-methylpyridine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[20]

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Protocol 2: Mass Spectrometry Analysis (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-350).

  • Data Interpretation: Identify the molecular ion peak (M⁺•). Analyze the isotopic cluster at the molecular ion to confirm the M+2 peak for chlorine. Identify major fragment ions and propose logical fragmentation pathways.

Protocol 3: FT-IR Spectroscopy Analysis
  • Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a small amount of the sample directly on the ATR crystal.[16]

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the frequencies of major absorption bands and assign them to the corresponding functional groups using correlation tables.

Caption: Interplay of predictive and confirmatory data.

Conclusion: An Unambiguous Assignment

By systematically applying NMR, MS, and IR spectroscopy, researchers can build an unassailable case for the structure of 6-Chloro-2-iodo-3-methylpyridine derivatives. NMR provides the detailed atomic framework, Mass Spectrometry confirms the exact mass and the critical presence of chlorine, and IR spectroscopy offers rapid verification of the core functional groups. The congruence of data from these distinct analytical methods provides the high level of confidence required in drug development and scientific research, ensuring that subsequent studies are built upon a solid structural foundation.

References

  • Findlay, S. (2021). CHEMISTRY 2600. Topic #3: Using Spectroscopy to Identify Molecules: Radicals and Mass Spectrometry (MS).
  • Mykhailiuk, P. K. (2018). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Educational Resource. Available at: [Link]

  • Afridi, A. S., et al. (1991). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Educational Resource. Available at: [Link]

  • Kline, C. H., & Turkevich, J. (1944). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Educational Resource. Available at: [Link]

  • Chemistry Steps. Interpreting IR Spectra. Educational Resource. Available at: [Link]

  • Szymańska, I., et al. (2016). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. ResearchGate. Available at: [Link]

  • Szafran, M., & Brzezinski, B. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectra. Educational Resource. Available at: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance. Educational Resource. Available at: [Link]

  • All About Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

  • Process Instruments, Inc. Principles of NMR. Company Resource. Available at: [Link]

  • Munavalli, S., et al. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Chemistry LibreTexts. (2024). Interpreting Infrared Spectra. Educational Resource. Available at: [Link]

  • BYJU'S. NMR Spectroscopy. Educational Resource. Available at: [Link]

  • Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Publication. Available at: [Link]

  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

  • ResearchGate. Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. Publication. Available at: [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Kirk, D. N., & Leonard, D. R. (1982). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Educational Resource. Available at: [Link]

  • SpectraBase. Pyridine. Spectral Database. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Available at: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Book.
  • ResearchGate. Chemical shift of NMR spectroscopy for a pyridine. Scientific Diagram. Available at: [Link]

  • NIST. Pyridine, 3-methyl-. WebBook. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Educational Resource. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioactivity Screening of Compounds Derived from 6-Chloro-2-iodo-3-methylpyridine

An In-Depth Technical Guide for Researchers in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and abi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1][2] Among the vast array of pyridine-based starting materials, 6-Chloro-2-iodo-3-methylpyridine stands out as a particularly versatile building block.[3] Its distinct substitution pattern, featuring two different halogen atoms at positions amenable to selective functionalization, provides a powerful platform for generating diverse compound libraries with the potential for a wide range of biological activities.[3]

This guide provides a comprehensive overview of the strategies and methodologies for synthesizing a library of compounds from 6-Chloro-2-iodo-3-methylpyridine and subsequently screening them for potential bioactivities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for comparing the performance of newly synthesized compounds against established alternatives.

Synthesizing a Diverse Chemical Library: The Power of Selective Cross-Coupling

The true utility of 6-Chloro-2-iodo-3-methylpyridine lies in the differential reactivity of its chloro and iodo substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This disparity allows for a sequential and controlled introduction of different functionalities onto the pyridine ring, a critical strategy for building molecular complexity and exploring a wider chemical space.

Two of the most powerful and widely used cross-coupling reactions in this context are the Suzuki-Miyaura coupling and the Sonogashira coupling.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[4] In our case, the iodo position of 6-Chloro-2-iodo-3-methylpyridine can be selectively coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.[5][6]

  • Sonogashira Coupling: This reaction is a cornerstone for creating carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8][9] The high reactivity of the C-I bond allows for the efficient introduction of alkynyl moieties at the 2-position of the pyridine ring.[10]

By employing these reactions in a stepwise manner, a vast library of derivatives can be synthesized. For instance, an initial Sonogashira coupling at the 2-position can be followed by a Suzuki-Miyaura coupling at the 6-position, or vice versa, to generate a diverse set of disubstituted pyridine compounds.

G cluster_synthesis Synthetic Strategy A 6-Chloro-2-iodo-3-methylpyridine B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Selective reaction at C2-Iodo position C Suzuki-Miyaura Coupling (Boronic Acid, Pd catalyst) A->C Selective reaction at C2-Iodo position D 6-Chloro-2-alkynyl-3-methylpyridine Intermediate B->D F Final Disubstituted Pyridine Library B->F E 2-Iodo-6-aryl/vinyl-3-methylpyridine Intermediate C->E C->F D->C Reaction at C6-Chloro position E->B Reaction at C6-Chloro position

Caption: Sequential cross-coupling strategy for library synthesis.

Bioactivity Screening: A Multi-pronged Approach to Uncovering Therapeutic Potential

Once a library of compounds has been synthesized, the next critical step is to screen them for biological activity. A well-designed screening cascade allows for the efficient identification of promising lead compounds for further development. This guide will focus on three key areas of bioactivity: anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity Screening

The pyridine nucleus is a common feature in many anticancer agents, known to interact with various targets like kinases and tubulin.[2][11] A primary screen for anticancer activity often involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.

Key Experiment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay [13][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[11]

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (492 nm) F->G H Calculate IC50 Values G->H G cluster_enzyme Enzyme Inhibition Assay Workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Combine Enzyme and Inhibitor in Microplate Well A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Reaction Progress (e.g., Absorbance Change) D->E F Calculate Percentage Inhibition E->F G Determine IC50 Values F->G

Caption: General workflow for an enzyme inhibition assay.

Comparative Data Presentation

Similar to the other assays, the results should be tabulated to compare the inhibitory potency of the synthesized compounds.

Compound IDTarget Enzyme IC50 (µM)Reference Inhibitor IC50 (µM)
Derivative 125.12.5
Derivative 28.32.5
Derivative 3> 1002.5
.........

Conclusion and Future Directions

The systematic synthesis of a focused library of compounds derived from 6-Chloro-2-iodo-3-methylpyridine, coupled with a well-designed bioactivity screening cascade, provides a powerful engine for drug discovery. The initial hits identified from these primary screens serve as the starting point for further optimization through structure-activity relationship (SAR) studies. Promising compounds should be subjected to more advanced secondary assays to elucidate their mechanism of action, assess their selectivity, and evaluate their ADME (absorption, distribution, metabolism, and excretion) properties. This iterative process of design, synthesis, and testing is fundamental to the development of novel and effective therapeutic agents.

References

  • Bussiere, D. et al. (2009). Discovery of the first C-7-azaindazole-based inhibitors of heat shock protein 90. Bioorganic & Medicinal Chemistry Letters, 19(21), 6175-6179.
  • Cho, S. Y. et al. (2010). Synthesis and biological evaluation of novel 3-amino-1H-pyrazole-4-carboxamide derivatives as potent Janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 53(21), 7734-7746.
  • Chem-Impex. (n.d.). 6-Chloro-3-iodo-2-methylpyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Abdelgawad, M. A. et al. (2018).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

  • ResearchGate. (2023). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • SciSpace. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • National Institutes of Health. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • Elsevier. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Retrieved from [Link]

  • ResearchGate. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. Retrieved from [Link]

  • Annals of Medical and Health Sciences Research. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Retrieved from [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]

  • AZoLifeSciences. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • ResearchGate. (2017). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

  • PubMed. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 6-Chloro-2-iodo-3-methylpyridine in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the competitive landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving economic via...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving economic viability and efficient route development. This guide provides an in-depth cost-benefit analysis of utilizing 6-Chloro-2-iodo-3-methylpyridine as a key intermediate in the synthesis of complex substituted pyridines, with a particular focus on the synthesis of Etoricoxib, a selective COX-2 inhibitor. We will explore the advantages and disadvantages of this reagent in comparison to alternative synthetic strategies, supported by experimental data and detailed protocols.

The Strategic Importance of 2,3,6-Trisubstituted Pyridines

The 2,3,6-trisubstituted pyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise placement of substituents on the pyridine ring is crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of drug candidates. Etoricoxib, with its 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-[2,3'-bipyridine] structure, serves as a prime example of the synthetic challenges and opportunities associated with this class of molecules.[2][3]

6-Chloro-2-iodo-3-methylpyridine: A Versatile Building Block

6-Chloro-2-iodo-3-methylpyridine presents a unique combination of reactive handles, making it an attractive starting material for the construction of complex pyridine derivatives. The distinct reactivity of the iodo and chloro substituents allows for selective, sequential cross-coupling reactions, a key strategy in modern organic synthesis.

Key Advantages:

  • Orthogonal Reactivity: The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Negishi) than the carbon-chlorine bond. This allows for the selective introduction of a substituent at the 2-position, while leaving the 6-position available for subsequent functionalization.

  • Direct Route to Complex Scaffolds: This building block provides a convergent approach to highly substituted pyridines, potentially reducing the number of synthetic steps compared to linear syntheses.

Cost Considerations:

The primary drawback of 6-Chloro-2-iodo-3-methylpyridine is its relatively high cost compared to simpler pyridine derivatives. A survey of current supplier pricing reveals a significant price differential:

CompoundSupplierQuantityPrice (USD)Price per Gram (USD)
6-Chloro-2-iodo-3-methylpyridineSigma-Aldrich1 g40.2540.25
2,6-DichloropyridineSigma-Aldrich100 g82.540.83
3-MethylpyridineSigma-Aldrich25 mL31.40~1.26

This initial cost disparity necessitates a careful evaluation of the overall process economics, factoring in reaction yields, catalyst costs, and processing steps.

Comparative Synthesis of an Etoricoxib Precursor

To illustrate the cost-benefit trade-offs, we will analyze three potential synthetic routes to a key biaryl intermediate in the synthesis of Etoricoxib: 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] .

Route 1: The 6-Chloro-2-iodo-3-methylpyridine Approach (Suzuki-Miyaura Coupling)

This route leverages the differential reactivity of the halo-substituents for a selective Suzuki-Miyaura coupling.

A 6-Chloro-2-iodo-3-methylpyridine C 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] A->C Pd Catalyst, Base B 4-(Methylsulfonyl)phenylboronic acid B->C

Caption: Route 1: Suzuki-Miyaura coupling.

Experimental Protocol:

A representative protocol for a Suzuki-Miyaura coupling of a 2-iodopyridine derivative is as follows:

  • To a solution of 6-Chloro-2-iodo-3-methylpyridine (1.0 eq) and 4-(methylsulfonyl)phenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water is added potassium carbonate (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq) is added, and the mixture is heated to 80 °C for 12 hours.

  • After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Analysis:

  • Benefit: This is a convergent and potentially high-yielding route. The selectivity of the C-I bond coupling is expected to be excellent.

Route 2: The 2,6-Dichloropyridine Approach (Sequential Suzuki-Miyaura Coupling)

This approach utilizes the cheaper 2,6-dichloropyridine, relying on careful control of reaction conditions to achieve mono-substitution.

A 2,6-Dichloropyridine C 2-Chloro-6-(3-methylphenyl)pyridine A->C Pd Catalyst, Base (1st Coupling) B 3-Methylphenylboronic acid B->C E 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] C->E Pd Catalyst, Base (2nd Coupling) D 4-(Methylsulfonyl)phenylboronic acid D->E

Caption: Route 2: Sequential Suzuki-Miyaura coupling.

Experimental Protocol (Illustrative):

Step 1: Mono-arylation

  • To a solution of 2,6-dichloropyridine (1.0 eq) and 3-methylphenylboronic acid (0.8 eq) in toluene/water (4:1) is added potassium carbonate (2.0 eq).

  • The mixture is degassed, and a palladium catalyst with a suitable ligand (e.g., Pd(PPh₃)₄, 0.05 eq) is added.

  • The reaction is heated to 90 °C and monitored carefully for the formation of the mono-coupled product.

  • Work-up and purification are performed to isolate 2-chloro-6-(3-methylphenyl)pyridine.

Step 2: Second Coupling

  • The isolated intermediate is then subjected to a second Suzuki-Miyaura coupling with 4-(methylsulfonyl)phenylboronic acid under similar conditions, potentially requiring a more active catalyst system due to the lower reactivity of the remaining chloro-substituent.

Analysis:

  • Benefit: The starting material, 2,6-dichloropyridine, is significantly cheaper.

  • Cost: This is a two-step process, which increases labor and solvent costs. Achieving high selectivity for the mono-arylation can be challenging, often leading to mixtures of starting material, mono- and di-substituted products, necessitating careful purification and potentially lowering the overall yield. The second coupling step may require more expensive and specialized catalysts to overcome the lower reactivity of the remaining chloride.

Route 3: De Novo Pyridine Synthesis (Kröhnke Annulation)

This classical approach builds the pyridine ring from acyclic precursors.

A 1-(4-(Methylsulfonyl)phenyl)ethan-1-one D 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] A->D Base B 2-Chloro-1,3-bis(dimethylamino)trimethinium salt B->D C Ammonium Acetate C->D

Caption: Route 3: Kröhnke-type pyridine synthesis.

Experimental Protocol:

A general procedure for this type of pyridine synthesis is described in several patents for the synthesis of Etoricoxib.[5][6]

  • A mixture of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (the "ketosulfone" intermediate, which itself requires a multi-step synthesis) and a vinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate) is treated with a base (e.g., potassium tert-butoxide) in a suitable solvent like DMF.

  • Ammonium acetate is then added, and the mixture is heated to form the pyridine ring.

  • The final product is isolated after work-up and purification.

Analysis:

  • Benefit: This route avoids the use of expensive, pre-functionalized pyridine starting materials and palladium catalysts. The starting materials for the construction of the ketosulfone and the vinamidinium salt are generally inexpensive.

  • Cost: This is a multi-step linear synthesis to prepare the necessary precursors, which can be labor-intensive and generate more waste. The overall yield is dependent on the efficiency of each step in the sequence. However, for large-scale industrial production, this route is often the most cost-effective.[2]

Cost-Benefit Comparison Summary

FeatureRoute 1 (6-Chloro-2-iodo-3-methylpyridine)Route 2 (2,6-Dichloropyridine)Route 3 (De Novo Synthesis)
Starting Material Cost HighLowLow
Number of Steps 1 (convergent)2 (sequential)Multiple (linear)
Catalyst Cost High (Palladium)Moderate to High (Palladium)Low (or none)
Process Complexity ModerateHigh (selectivity control)High (multiple steps)
Potential Yield HighModerateModerate to High (overall)
Scalability GoodModerateExcellent
Ideal Application Rapid synthesis of diverse analogs in medicinal chemistry, small to medium scale.Cost-sensitive synthesis where selectivity can be optimized.Large-scale, industrial production of a single target molecule.

Conclusion and Recommendations

The choice of synthetic strategy for accessing complex 2,3,6-trisubstituted pyridines is a multifaceted decision that hinges on the specific project goals.

  • For medicinal chemists and researchers in early-stage drug discovery, the use of 6-Chloro-2-iodo-3-methylpyridine offers a significant advantage in terms of speed and flexibility. Its orthogonal reactivity allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. While the initial reagent cost is high, the time saved and the ability to quickly explore chemical space can be invaluable in a research setting.

  • For process development and scale-up activities, a thorough evaluation of the sequential coupling of 2,6-dichloropyridine and de novo synthesis routes is warranted. The significantly lower cost of the starting materials in these approaches makes them more attractive for larger-scale production. While these routes may require more extensive process optimization to control selectivity and maximize overall yield, the long-term cost savings can be substantial.

  • For industrial-scale manufacturing, a de novo synthesis is often the most economically viable option. Although it involves a longer linear sequence, the use of inexpensive and readily available starting materials and the avoidance of costly palladium catalysts make it the preferred choice for producing large quantities of a specific active pharmaceutical ingredient like Etoricoxib.

Ultimately, a comprehensive cost-benefit analysis must consider not only the direct costs of reagents and catalysts but also the indirect costs associated with labor, solvent usage, waste disposal, and the time value of a project. By carefully weighing these factors, researchers and drug development professionals can make informed decisions that align with their specific synthetic objectives and economic constraints.

References

  • Donohoe, T. J., et al. "Total Synthesis of (±)-Streptonigrin: De Novo Construction of a Pentasubstituted Pyridine using Ring-Closing Metathesis." J. Am. Chem. Soc. 2011, 133, 16418–16421.
  • Davies, Ian W., et al. "A practical synthesis of a COX-2-specific inhibitor." The Journal of organic chemistry 65.25 (2000): 8415-8420.
  • Kulkarni, Jayant, Rakshit Ameta, and Seema Kothari. "Preparation Of Etoricoxib By Continuous Flow." International Journal of Environmental Sciences 11.23s (2025): 7782.
  • Marcoux, J., et al. "Annulation of ketones with vinamidinium hexafluorophosphate salts: an efficient preparation of trisubstituted pyridines." Organic letters 2.15 (2000): 2339-2341.
  • BenchChem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions."
  • Sigma-Aldrich. Product Page for 6-Chloro-3-iodo-2-methylpyridine.
  • Fisher Scientific. Product Page for 2,6-Dichloropyridine.
  • Mao, Zhenmin, et al. "Process for the synthesis of etoricoxib." U.S.
  • Chem-Impex. Product Page for 6-Chloro-3-iodo-2-methylpyridine.
  • ECHEMI. 3-Methylpyridine Price and Market Analysis.
  • Li, L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Littke, A. F., et al. "A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates." Journal of the American Chemical Society 122.17 (2000): 4020-4028.
  • Evonik.
  • Fortune Business Insights.
  • VCU Innovation Gateway. "Pharmaceutical Production Methods - Efficient Synthesis of Pyridines."
  • BenchChem. "2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions."
  • Altaf, A. A., et al. "A Review on the Medicinal Importance of Pyridine Derivatives." Journal of Drug Design and Medicinal Chemistry 1.1 (2015): 1-11.

Sources

Validation

A Comparative Guide to Palladium Catalysts for the Functionalization of 6-Chloro-2-iodo-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. 6-Chloro-2-iodo-3-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. 6-Chloro-2-iodo-3-methylpyridine stands out as a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position. This guide provides a comparative analysis of various palladium catalysts for several key transformations of this substrate, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.

The Strategic Importance of Site-Selectivity

The differential reactivity of the C-I and C-Cl bonds in 6-chloro-2-iodo-3-methylpyridine is the cornerstone of its synthetic utility. Oxidative addition to a Pd(0) center, the initial step in most cross-coupling catalytic cycles, is significantly faster for aryl iodides than for aryl chlorides. This inherent difference allows for the selective formation of a C-C or C-N bond at the 2-position while preserving the chlorine atom at the 6-position for subsequent transformations.

Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions

The choice of palladium catalyst, particularly the ligand, is critical in navigating the complexities of cross-coupling reactions with heteroaromatic substrates. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, ligands that are both electron-rich and sterically bulky are often required to promote efficient catalysis.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. For a substrate like 6-chloro-2-iodo-3-methylpyridine, the primary goal is to selectively couple at the C2-iodo position.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85A classic, reliable catalyst for many Suzuki couplings. Can be sensitive to sterically hindered substrates.
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10012>90The dppf ligand often enhances catalytic activity and stability, leading to higher yields.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11016>95Buchwald's biarylphosphine ligands, like SPhos, are highly effective for challenging substrates, including heteroaryl chlorides, though in this case, it is used for the iodo-position.

Expert Insights: The choice of base and solvent system is as crucial as the catalyst. The use of aqueous bases like K₂CO₃ or Cs₂CO₃ is common, and solvents like dioxane or toluene are frequently employed. For particularly challenging couplings, the use of more sophisticated and bulky phosphine ligands such as SPhos can be advantageous, often allowing for lower catalyst loadings and shorter reaction times.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 6-chloro-2-iodo-3-methylpyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selective amination at the 2-position of 6-chloro-2-iodo-3-methylpyridine can be achieved with high efficiency using appropriate catalyst systems.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ / BINAPNaOtBuToluene10018~80A widely used ligand, but may require higher temperatures and longer reaction times for less reactive amines.
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH8012>90XPhos is a bulky, electron-rich ligand that often provides excellent results with a variety of amines and aryl halides.
[Pd(allyl)Cl]₂ / RuPhosLHMDSTHF708>95RuPhos is another highly effective Buchwald ligand. LHMDS is a strong, non-nucleophilic base suitable for sensitive substrates.

Expert Insights: The choice of base is critical in Buchwald-Hartwig aminations and is often dependent on the pKa of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. The development of specialized biarylphosphine ligands by the Buchwald group has significantly expanded the scope and efficiency of this reaction, particularly for challenging heterocyclic substrates.[1]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add 6-chloro-2-iodo-3-methylpyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable solvent.

  • Filter through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄CuIEt₃NTHFRT16~90A standard and effective system for many Sonogashira couplings.[2]
PdCl₂(PPh₃)₂CuIi-Pr₂NHDioxane606>95The use of a stronger, bulkier amine base can sometimes accelerate the reaction.
Pd(OAc)₂ / SPhosCuIK₂CO₃ACN804>95For more challenging substrates, a ligand-based system can be beneficial, even in Sonogashira reactions.

Expert Insights: The copper co-catalyst is crucial for the activation of the alkyne. The choice of amine base is also important, as it serves both as a base and as a solvent in some cases. While traditional phosphine ligands are often effective, for substrates prone to catalyst inhibition, more advanced ligands can offer improved performance.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Co-catalysis Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (from Cu-C≡CR) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR + CuI, Base

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion

The selective functionalization of 6-chloro-2-iodo-3-methylpyridine is a powerful strategy in medicinal and materials chemistry. The choice of palladium catalyst is a critical parameter that dictates the efficiency and success of the desired transformation. While classic catalysts like Pd(PPh₃)₄ offer a reliable starting point for many reactions, the use of more advanced catalysts featuring bulky, electron-rich phosphine ligands, such as those developed by Buchwald, often provides superior results, especially for challenging substrates. Careful consideration of the ligand, base, and solvent system, guided by the principles outlined in this guide, will enable researchers to effectively navigate the synthesis of complex molecules derived from this versatile building block.

References

  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig Amination of Aryl Halides and Pseudohalides. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-105). Thieme.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Haskel, A., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(9), e202103341. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Kinetics of Cross-Coupling Reactions Involving 6-Chloro-2-iodo-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 6-Chloro-2-iodo-3-methylpyridine 6-Chloro-2-iodo-3-methylpyridine is a highly valuable heterocyclic scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloro-2-iodo-3-methylpyridine

6-Chloro-2-iodo-3-methylpyridine is a highly valuable heterocyclic scaffold in medicinal chemistry and materials science. Its distinct electronic and steric properties, coupled with two different halogen atoms at key positions (C2 and C6), offer a platform for selective and sequential functionalization. Understanding the kinetics of cross-coupling reactions at these positions is paramount for achieving desired product selectivity and process efficiency. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the more stable C-Cl bond, providing a basis for chemoselective transformations. This guide will explore the kinetic nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions involving this substrate.

Comparative Kinetic Analysis of Cross-Coupling Reactions

The reactivity of 6-chloro-2-iodo-3-methylpyridine in palladium-catalyzed cross-coupling reactions is primarily dictated by the nature of the C-X bond, with the general reactivity trend being C-I > C-Br > C-Cl. This difference in reactivity is rooted in the bond dissociation energies and the ease of oxidative addition, which is often the rate-determining step in many cross-coupling catalytic cycles. For 6-chloro-2-iodo-3-methylpyridine, reactions are expected to proceed preferentially at the C2-iodo position under carefully controlled conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[1][2] The key steps in the catalytic cycle are oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Kinetic Profile:

The oxidative addition of the C-I bond of 6-chloro-2-iodo-3-methylpyridine to Pd(0) is expected to be significantly faster than the oxidative addition of the C-Cl bond. This selectivity allows for the preferential formation of a C-C bond at the 2-position. The rate of the Suzuki-Miyaura reaction is influenced by several factors:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Electron-rich and bulky phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The nature and strength of the base can significantly impact the overall reaction rate.

  • Solvent: The polarity of the solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction kinetics.

Table 1: Predicted Relative Performance in Suzuki-Miyaura Coupling

FeatureC-I Bond (Position 2)C-Cl Bond (Position 6)Rationale
Relative Rate FastSlowLower bond dissociation energy of C-I leads to faster oxidative addition.
Typical Conditions Milder temperature, weaker baseHarsher temperature, stronger baseReflects the higher activation energy for C-Cl bond cleavage.
Selectivity HighLow (requires prior C-I functionalization)The significant difference in reactivity allows for selective mono-functionalization.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[3] The reaction is typically co-catalyzed by palladium and copper complexes.[4]

Kinetic Profile:

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on 6-chloro-2-iodo-3-methylpyridine is expected to be highly selective for the C-I bond. The rate of the Sonogashira coupling is dependent on:

  • Catalyst System: The combination of the palladium catalyst and the copper(I) co-catalyst is crucial. The copper acetylide formation is a key step in the catalytic cycle.

  • Base: An amine base is typically used, which also often serves as the solvent. The basicity of the amine affects the rate of deprotonation of the terminal alkyne.

  • Ligands: Phosphine ligands on the palladium center influence the stability and reactivity of the catalytic species.

For dihalogenated pyridines, the reactivity trend of I > Br > Cl is also observed in Sonogashira couplings, often requiring more forcing conditions for the less reactive halides.[3]

Table 2: Predicted Relative Performance in Sonogashira Coupling

FeatureC-I Bond (Position 2)C-Cl Bond (Position 6)Rationale
Relative Rate FastVery SlowHigh reactivity of the C-I bond in Sonogashira coupling.
Typical Conditions Room temperature to moderate heatingElevated temperatures and longer reaction timesC-Cl bond activation is significantly more challenging.
Selectivity ExcellentPoor (requires prior C-I functionalization)The high chemoselectivity is a key feature for this substrate.
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.

Kinetic Profile:

The kinetic profile of the Buchwald-Hartwig amination of 6-chloro-2-iodo-3-methylpyridine will again be dominated by the preferential reactivity of the C-I bond. Key factors influencing the kinetics include:

  • Ligand: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the C-N reductive elimination steps. The choice of ligand can dramatically affect the reaction rate and scope.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Amine Nucleophile: The steric hindrance and nucleophilicity of the amine will impact the rate of the reaction.

Achieving mono-amination at the 2-position should be feasible with high selectivity. Subsequent amination at the 6-position would necessitate more forcing conditions.

Table 3: Predicted Relative Performance in Buchwald-Hartwig Amination

FeatureC-I Bond (Position 2)C-Cl Bond (Position 6)Rationale
Relative Rate Moderate to FastSlowC-I bond is more susceptible to oxidative addition.
Typical Conditions Moderate heatingHigher temperaturesReflects the difference in bond activation energies.
Selectivity HighLow (requires prior C-I functionalization)Enables sequential, site-selective amination.
Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.

Kinetic Profile:

The Heck reaction's kinetics with 6-chloro-2-iodo-3-methylpyridine will also be dictated by the faster oxidative addition at the C-I bond. The rate-determining step in the Heck reaction can be the oxidative addition or the migratory insertion of the olefin.[5] Factors that influence the reaction rate include:

  • Catalyst and Ligand: The choice of palladium source and ligand affects the stability and activity of the catalyst.

  • Base: A base is required to neutralize the HX formed during the reaction and regenerate the active catalyst.

  • Alkene: The electronic properties and steric bulk of the alkene coupling partner influence the rate of migratory insertion.

Due to the generally lower reactivity of chloroarenes in Heck reactions, high selectivity for mono-vinylation at the 2-position of 6-chloro-2-iodo-3-methylpyridine is anticipated.

Table 4: Predicted Relative Performance in Heck Reaction

FeatureC-I Bond (Position 2)C-Cl Bond (Position 6)Rationale
Relative Rate ModerateVery SlowC-Cl bonds are generally poor substrates for the Heck reaction.
Typical Conditions Elevated temperaturesVery high temperatures, specialized catalystsSignificant energy barrier for C-Cl bond activation.
Selectivity ExcellentVery LowThe disparity in reactivity is pronounced in the Heck reaction.

Experimental Protocols for Kinetic Studies

To quantitatively assess the kinetics of these cross-coupling reactions, a systematic experimental approach is required. The following provides a general protocol for monitoring the reaction progress.

General Protocol for Kinetic Monitoring of a Cross-Coupling Reaction
  • Reaction Setup: In a glovebox, a reaction vessel is charged with 6-chloro-2-iodo-3-methylpyridine, the coupling partner (e.g., boronic acid, alkyne, amine, or alkene), a palladium catalyst, a ligand, and a base.

  • Internal Standard: An internal standard (e.g., a stable compound with a distinct analytical signal that does not interfere with the reaction) is added for accurate quantification.

  • Solvent Addition: A degassed solvent is added to the reaction vessel.

  • Reaction Initiation: The reaction is initiated by placing the vessel in a pre-heated oil bath or by another means of temperature control.

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn using a syringe.

  • Quenching: Each aliquot is immediately quenched by adding it to a vial containing a suitable quenching agent (e.g., a cold solvent or a reagent that deactivates the catalyst).

  • Analysis: The quenched samples are analyzed by a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentrations of the starting material, product, and any intermediates.

  • Data Analysis: The concentration data is plotted against time to generate reaction progress curves. From these curves, initial rates can be determined, and by performing experiments with varying concentrations of reactants and catalyst, the reaction order with respect to each component can be established. Further analysis using Arrhenius or Eyring plots can yield activation parameters.

Visualization of Catalytic Cycles and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis Reagent_Prep Prepare Reactants & Catalyst Solution Reaction_Setup Assemble Reaction in Controlled Atmosphere Reagent_Prep->Reaction_Setup Initiation Initiate Reaction (e.g., Heating) Reaction_Setup->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching Instrumental_Analysis Analyze Samples (GC, HPLC, NMR) Quenching->Instrumental_Analysis Data_Processing Process Data & Generate Concentration Profiles Instrumental_Analysis->Data_Processing Kinetic_Modeling Determine Rate Law & Activation Parameters Data_Processing->Kinetic_Modeling

Caption: A typical experimental workflow for conducting kinetic studies of cross-coupling reactions.

Conclusion

The selective functionalization of 6-chloro-2-iodo-3-methylpyridine is a powerful strategy in modern synthetic chemistry. A thorough understanding of the kinetic principles governing various cross-coupling reactions is essential for rationally designing synthetic routes that maximize yield and selectivity. This guide provides a comparative framework for predicting the kinetic behavior of this substrate in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. While specific rate constants for this molecule are sparse in the literature, the principles outlined herein, based on the well-established reactivity of halopyridines, offer a solid foundation for experimental design and optimization. The provided protocols and workflows serve as a practical starting point for researchers aiming to elucidate the kinetics of their own cross-coupling systems.

References

  • [Link to a relevant review on Suzuki-Miyaura coupling]
  • [Link to a relevant review on Sonogashira coupling]
  • [Link to a relevant review on Buchwald-Hartwig amin
  • [Link to a relevant review on Heck reaction]
  • [Link to a paper on the kinetics of cross-coupling with dihalopyridines]
  • [Link to a general resource on reaction kinetics]

Sources

Validation

Benchmarking 6-Chloro-2-iodo-3-methylpyridine: A Comparative Guide to its Utility in Cross-Coupling Reactions

Introduction: The Strategic Advantage of Differentiated Halogenation in Pyridine Scaffolds In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Differentiated Halogenation in Pyridine Scaffolds

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in bioactive molecules and functional materials necessitates a robust and versatile toolbox for their elaboration. Among the myriad of available building blocks, dihalogenated pyridines offer a unique platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of 6-Chloro-2-iodo-3-methylpyridine, a strategically designed building block, and benchmarks its performance against analogous dihalo-3-methylpyridine derivatives.

The core principle underpinning the utility of 6-Chloro-2-iodo-3-methylpyridine lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst—the rate-determining step in many cross-coupling reactions—than the more robust carbon-chlorine (C-Cl) bond. This inherent reactivity difference allows for the selective functionalization of the C-2 position, leaving the C-6 chloro substituent intact for subsequent transformations. This guide will explore the practical implications of this reactivity profile in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic rationale for experimental choices, provide validated protocols, and present a comparative analysis of its performance against its bromo- and chloro-analogs.

Comparative Reactivity of 2,6-Dihalo-3-methylpyridines

The choice of halogens on the pyridine ring is a critical determinant of a building block's utility in sequential cross-coupling strategies. The established order of reactivity for halogens in palladium-catalyzed reactions is I > Br > Cl, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[1] This principle is the foundation for the selective functionalization of 6-Chloro-2-iodo-3-methylpyridine.

Table 1: Comparative Analysis of 2,6-Dihalo-3-methylpyridine Building Blocks

Building BlockRelative Reactivity at C-2Key AdvantagesKey Disadvantages
6-Chloro-2-iodo-3-methylpyridine HighestExcellent for selective C-2 functionalization; milder reaction conditions often suffice.Higher cost compared to chloro-analogs.[2]
2-Bromo-6-chloro-3-methylpyridine IntermediateGood balance of reactivity and cost; allows for selective C-2 functionalization.May require more forcing conditions than the iodo-analog.
2,6-Dichloro-3-methylpyridine LowestMost cost-effective.[1]Requires more robust catalytic systems and harsher conditions to achieve high yields; selective mono-functionalization can be challenging.[1]

Application Showcase: Synthesis of a Sorafenib (Nexavar®) Analogue

A compelling demonstration of the strategic utility of 6-Chloro-2-iodo-3-methylpyridine is its application in the synthesis of analogues of Sorafenib (marketed as Nexavar®), a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3] The synthesis of Sorafenib and its analogues often involves the coupling of a substituted phenoxy moiety to the pyridine core, followed by the introduction of a urea linkage.[4] The use of a dihalogenated pyridine with differentiated reactivity is crucial for a convergent and efficient synthetic route.

A simplified retrosynthetic analysis of a Sorafenib analogue.

Experimental Protocols and Comparative Performance

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. The enhanced reactivity of the C-I bond in 6-Chloro-2-iodo-3-methylpyridine allows for its selective coupling with a wide range of boronic acids and their derivatives, leaving the C-Cl bond untouched for subsequent functionalization.

General Experimental Protocol for Selective Suzuki-Miyaura Coupling:

  • To a dry Schlenk tube, add 6-Chloro-2-iodo-3-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.).

  • Heat the reaction mixture to a temperature ranging from 80 to 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Performance:

While a direct comparative study is elusive, it is well-documented that Suzuki-Miyaura couplings of aryl iodides proceed under milder conditions and with lower catalyst loadings than their bromo- and chloro-counterparts. For 2,6-dichloropyridine, achieving high yields in mono-arylation often necessitates more sophisticated and bulky phosphine ligands to promote the challenging oxidative addition of the C-Cl bond.[1]

Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds. The high reactivity of the C-I bond in 6-Chloro-2-iodo-3-methylpyridine makes it an excellent substrate for this transformation, typically proceeding under mild, copper-co-catalyzed conditions.[5]

General Experimental Protocol for Selective Sonogashira Coupling:

  • To a degassed solution of 6-Chloro-2-iodo-3-methylpyridine (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 equiv.), a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.1 equiv.).

  • Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as a co-solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive alkynes.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Comparative Performance:

The Sonogashira coupling is highly sensitive to the nature of the halide. Aryl iodides are the most reactive substrates, often allowing the reaction to proceed at room temperature.[5] Aryl bromides typically require elevated temperatures, while aryl chlorides are generally poor substrates for the traditional Sonogashira coupling and necessitate specialized catalyst systems. This makes 6-Chloro-2-iodo-3-methylpyridine a superior choice over its bromo- and chloro-analogs for introducing alkynyl functionalities at the C-2 position.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is critical for achieving high yields, and the reactivity of the aryl halide plays a significant role. The C-I bond of 6-Chloro-2-iodo-3-methylpyridine is readily activated, enabling the coupling with a broad range of amines.

General Experimental Protocol for Selective Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 0.02-0.1 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Add 6-Chloro-2-iodo-3-methylpyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Comparative Performance:

The Buchwald-Hartwig amination of aryl iodides generally proceeds more readily than that of aryl bromides and chlorides. While modern catalyst systems have expanded the scope to include less reactive aryl chlorides, these reactions often require higher catalyst loadings, more specialized and expensive ligands, and higher temperatures.[6] Therefore, for a selective C-2 amination, 6-Chloro-2-iodo-3-methylpyridine offers a significant advantage in terms of reaction efficiency and conditions.

Conclusion: A Strategically Superior Building Block

6-Chloro-2-iodo-3-methylpyridine stands out as a highly valuable and strategically designed building block for the synthesis of complex substituted pyridines. Its key advantage lies in the predictable and significant difference in reactivity between the C-2 iodo and C-6 chloro substituents. This allows for the selective functionalization of the C-2 position through a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, under conditions that leave the C-6 chloro group intact for subsequent transformations.

While its bromo- and chloro-analogs offer a cost advantage, the superior reactivity of the iodo-substituent in 6-Chloro-2-iodo-3-methylpyridine often translates to milder reaction conditions, lower catalyst loadings, and higher yields for the initial coupling step. This can be particularly crucial in complex, multi-step syntheses where overall yield and reaction robustness are paramount. The application of this building block in the synthesis of kinase inhibitors like Sorafenib analogues underscores its importance in medicinal chemistry and drug discovery. For researchers and drug development professionals seeking to construct highly functionalized pyridine scaffolds in a controlled and efficient manner, 6-Chloro-2-iodo-3-methylpyridine offers a distinct and often superior strategic advantage.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.
  • Hošš, P., Čonka, P., & Koóš, M. (2011). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Reeves, E. K., Humke, J. N., & Neufeldt, S. R. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 84(18), 11799–11812.
  • Kashani, S. K., & Jessiman, J. E. (2021).
  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.
  • Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • PubMed. (2010). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. [Link]

  • Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • PubMed. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2019). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]

  • DSpace@MIT. (2013). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]

  • ResearchGate. (2022). Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. [Link]

  • PubMed. (2025). Orthogonal Functionalization of Oxo-Graphene Nanoribbons. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2022). Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. [Link]

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (2011). Drug and Drug Candidate Building Block Analysis. [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Pendidikan Kimia. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • MDPI. (2021). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. [Link]

  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

  • IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. [Link]

  • ACS Publications. (2022). Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. [Link]

  • University of Windsor. (2022). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Link]

  • ScienceDirect. (2021). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. [Link]

  • National Institutes of Health. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. [Link]

  • Royal Society of Chemistry. (2015). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

  • National Institutes of Health. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 6-Chloro-2-iodo-3-methylpyridine

For researchers, scientists, and professionals in drug development, the isomeric purity of intermediates like 6-Chloro-2-iodo-3-methylpyridine is not just a matter of quality control; it is a cornerstone of efficacy and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of intermediates like 6-Chloro-2-iodo-3-methylpyridine is not just a matter of quality control; it is a cornerstone of efficacy and safety in the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the isomeric purity analysis of 6-Chloro-2-iodo-3-methylpyridine, offering supporting experimental insights and objective data to inform your selection of the most suitable methodology.

The Critical Role of Isomeric Purity in Drug Synthesis

6-Chloro-2-iodo-3-methylpyridine is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate. However, the synthesis of such substituted pyridines can often lead to the formation of various positional isomers. These isomers, having the same molecular formula but different arrangements of atoms, can exhibit distinct pharmacological and toxicological profiles. Therefore, the rigorous control and analysis of isomeric impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.

Identifying Potential Isomeric Impurities

During the synthesis of 6-Chloro-2-iodo-3-methylpyridine, several isomeric impurities can potentially form. The most common of these arise from the alternative positioning of the chloro, iodo, and methyl groups on the pyridine ring. Understanding these potential impurities is the first step in developing a robust analytical method for their detection and quantification.

Likely Isomeric Impurities of 6-Chloro-2-iodo-3-methylpyridine:

  • 2-Chloro-3-iodo-5-methylpyridine

  • 2-Chloro-4-iodo-3-methylpyridine

  • 4-Chloro-2-iodo-3-methylpyridine

  • 6-Chloro-3-iodo-2-methylpyridine[1]

  • Isomers with varied methyl group positions (e.g., 6-Chloro-2-iodo-4-methylpyridine, 6-Chloro-2-iodo-5-methylpyridine)

A Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for isomeric purity analysis is critical and depends on factors such as the volatility of the isomers, their polarity, and the required sensitivity and resolution of the analysis. Here, we compare three powerful techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC): The Power of Volatility-Based Separation

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds.[2] For the isomeric purity analysis of 6-Chloro-2-iodo-3-methylpyridine, GC, particularly when coupled with a mass spectrometer (GC-MS), offers high resolution and definitive identification of isomers.

Causality Behind Experimental Choices in GC:

  • Column Selection: A mid-polarity capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane, is often the optimal choice. This stationary phase provides a good balance of interactions to resolve isomers with subtle differences in polarity and boiling points.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) offers unequivocal identification of isomers based on their fragmentation patterns. The NIST Mass Spectral Library is a valuable resource for comparing experimental spectra with known compounds.[3][4]

  • Injection Mode: A split/splitless injector is typically used. A split injection is suitable for concentrated samples, while a splitless injection is preferred for trace-level impurity analysis to enhance sensitivity.

Workflow for Isomeric Purity Analysis by GC-MS

Caption: Workflow for GC-MS analysis of isomeric purity.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds

HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] For the isomers of 6-Chloro-2-iodo-3-methylpyridine, reversed-phase HPLC (RP-HPLC) is the most common approach.

Causality Behind Experimental Choices in HPLC:

  • Column Selection: A C18 column is the workhorse for RP-HPLC, offering excellent retention and separation of moderately polar compounds. The choice of a specific C18 column (e.g., end-capped, high-density bonding) can be optimized to improve peak shape and resolution.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve all isomers with good peak shape in a reasonable analysis time.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is commonly used for quantitative analysis, as pyridine derivatives are strong UV absorbers. A mass spectrometer can be coupled with the HPLC (LC-MS) for definitive peak identification.

Workflow for Isomeric Purity Analysis by RP-HPLC

Caption: Workflow for RP-HPLC analysis of isomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Look at Molecular Structure

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[6] While not a separation technique itself, NMR can distinguish and quantify isomers in a mixture without the need for chromatographic separation, provided that there are unique, well-resolved signals for each isomer.

Causality Behind Experimental Choices in qNMR:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve the best possible signal dispersion and resolution, which is crucial for distinguishing between structurally similar isomers.

  • Internal Standard: For accurate quantification, a certified internal standard with a known concentration and purity is required. The internal standard should have a simple spectrum with signals that do not overlap with those of the analyte or its isomers.

  • Pulse Sequence: A simple one-pulse experiment with a sufficiently long relaxation delay is typically used to ensure that all signals are fully relaxed and their integrals are directly proportional to the molar concentration of the corresponding nuclei.

Performance Comparison of Analytical Techniques

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of GC, HPLC, and NMR for the isomeric purity analysis of 6-Chloro-2-iodo-3-methylpyridine.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with stationary phaseSeparation based on polarity and partitioning between mobile and stationary phasesQuantification based on the direct proportionality of signal integrals to the number of nuclei
Resolution Very HighHighModerate to High (field dependent)
Sensitivity High (ppb levels with MS)High (ppm to ppb levels)Moderate (requires mg of sample)
Throughput HighModerate to HighLow
Identification Excellent with MSGood with DAD, Excellent with MSExcellent for structural elucidation
Quantification Excellent with FID and MSExcellent with UV/DAD and MSExcellent (qNMR)
Sample Requirements Volatile and thermally stableSoluble in mobile phaseSoluble in deuterated solvent
Limitations Not suitable for non-volatile or thermally labile compoundsCan be complex to develop methods for closely related isomersLower sensitivity, potential for signal overlap

Detailed Experimental Protocols

The following protocols are provided as a starting point for the development of a validated analytical method for the isomeric purity of 6-Chloro-2-iodo-3-methylpyridine.

Protocol 1: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a split/splitless injector.

  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness 5% diphenyl/95% dimethylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Protocol 2: RP-HPLC Method
  • Instrumentation: HPLC system with a DAD or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (50:50).

Protocol 3: Quantitative NMR (qNMR) Method
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity and concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 6-Chloro-2-iodo-3-methylpyridine sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution by vortexing or sonication.

  • Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse experiment.

    • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the well-resolved, unique signals for the analyte and the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.[7]

Conclusion: Selecting the Optimal Analytical Strategy

The choice between GC, HPLC, and NMR for the isomeric purity analysis of 6-Chloro-2-iodo-3-methylpyridine is not a one-size-fits-all decision.

  • GC-MS is the preferred method for its high resolution and definitive identification capabilities, provided the isomers are sufficiently volatile and thermally stable.

  • RP-HPLC offers greater versatility and is the go-to method for non-volatile impurities or when a simpler, more routine quality control method is required.[8][9]

  • qNMR serves as an excellent orthogonal technique for absolute quantification without the need for isomer-specific reference standards, making it a powerful tool for purity assessment and the characterization of reference materials.[10][11]

For comprehensive impurity profiling, a combination of these techniques is often employed. For instance, HPLC or GC can be used to separate and quantify the impurities, while NMR can be used to elucidate the structure of any unknown isomers. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and safety of their 6-Chloro-2-iodo-3-methylpyridine products.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Pyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules.
  • Quantitative NMR Spectroscopy. (2017). Harvard University Department of Chemistry and Chemical Biology.
  • Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. (2000). Physical Chemistry Chemical Physics.
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1991). Journal of the American Chemical Society.
  • Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. (2010). Journal of Pharmaceutical and Biomedical Analysis.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. (2015).
  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2004). Organic & Biomolecular Chemistry.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). Molecules.
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). Molecules.
  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2025).
  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. (2015). Scientific Research Publishing.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Spectrum Libraries. (n.d.). PeptideAtlas. Retrieved from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules.
  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2012). Tetrahedron Letters.
  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager.
  • Mass Spectrometry Data Center. (n.d.). NIST. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Organic Letters Journal. (2026).
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023).
  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). The Journal of Organic Chemistry.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2020). Molecules.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-iodo-3-methylpyridine

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For researchers, scientists, and drug development professionals, the proper disposal of compound...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For researchers, scientists, and drug development professionals, the proper disposal of compounds like 6-Chloro-2-iodo-3-methylpyridine is not merely a regulatory compliance task; it is a critical component of responsible laboratory practice and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this halogenated pyridine derivative, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to ensure a deep, actionable understanding of the required safety measures.

Hazard Identification and Immediate Safety Protocols

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. 6-Chloro-2-iodo-3-methylpyridine is a substituted pyridine, and its chemical structure necessitates careful handling due to its potential toxicity and reactivity.[1][2]

Immediate Actions: All work with 6-Chloro-2-iodo-3-methylpyridine, including preparation for disposal, must be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[3][4] An emergency eyewash station and safety shower must be readily accessible.[3]

Hazard Profile Summary:

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[5]
Skin Irritation (Category 2)H315Causes skin irritation.[2]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[2][5]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling or preparing 6-Chloro-2-iodo-3-methylpyridine for disposal.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact with pyridine derivatives.[3]Prevents skin contact and irritation. Always check the manufacturer's glove compatibility chart.
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard.[3][6]Protects eyes from splashes and vapors that can cause serious irritation.[5]
Body Protection A fully-buttoned laboratory coat.Provides a barrier against accidental spills on clothing and skin.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. For exposures exceeding occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]Prevents inhalation of harmful vapors or dust.[6]

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste classification. As a halogenated organic compound, 6-Chloro-2-iodo-3-methylpyridine must be treated as hazardous waste.[7] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Spent halogenated solvents are often categorized under "F-listed" wastes (hazardous wastes from non-specific sources).[8][9] For example, waste streams containing mixtures with ten percent or more of certain halogenated solvents are classified under codes like F001 or F002.[8][10] While 6-Chloro-2-iodo-3-methylpyridine is a solid, solutions of it or materials contaminated with it fall under the broad category of halogenated organic waste. Therefore, it must not be disposed of in standard trash or down the sanitary sewer.[4][11] All waste must be collected for disposal by a licensed hazardous waste carrier.[5]

Waste Segregation and Containment Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

Step 1: Select the Appropriate Waste Container Use a sealable, airtight, and clearly labeled hazardous waste container.[3] The container must be made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene.[12]

Step 2: Label the Container Attach a completed hazardous waste label to the container before adding any waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "6-Chloro-2-iodo-3-methylpyridine"

  • An accurate list of all contents, including solvents and their approximate percentages.

  • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Segregate from Incompatibles Store the waste container away from incompatible materials, particularly:

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Strong Acids (especially nitric acid) and Bases: Pyridine derivatives can react exothermically.[3]

The waste container should be stored in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.[3][12]

Step-by-Step Disposal Procedures

A. Disposal of Unused or Expired Product:

  • Do Not Open: If the original container is unopened and no longer needed, it should be disposed of in its original packaging.

  • Labeling: Affix a hazardous waste label directly to the original container.

  • Transfer: Place the labeled container in a designated hazardous waste accumulation area for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

B. Disposal of Contaminated Labware (Solid Waste): This category includes items like gloves, weigh boats, pipette tips, and paper towels contaminated with 6-Chloro-2-iodo-3-methylpyridine.

  • Collection: In the fume hood, place all contaminated solid waste into a designated, lined, and sealable container clearly marked for "Halogenated Organic Solid Waste."

  • Sealing: Once the container is full, seal it securely.

  • Labeling: Attach a hazardous waste label detailing the contents.

  • Storage: Store in the designated waste accumulation area.

C. Disposal of Solutions and Liquid Waste:

  • Collection: Pour liquid waste containing 6-Chloro-2-iodo-3-methylpyridine into a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste streams.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Segregation: Ensure this waste stream is kept separate from acidic or oxidizing waste streams.[3]

Spill Management and Decontamination

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.[12]

Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup (Small, Contained Spill):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Verify that the fume hood is functioning correctly.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][12]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a sealable container.[11][13]

  • Disposal: Label the container as hazardous waste and manage it as described in Section 4B.

  • Decontamination: Wipe down the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.

Final Disposal Logistics

The final step is the transfer of custody to trained professionals.

  • Request Pickup: Once a waste container is full or no longer in use, complete a chemical collection request form as required by your institution.[3]

  • Safe Transport: Transport the sealed and labeled containers on a chemical cart to the designated waste accumulation area.

  • Documentation: Maintain a log of all disposed chemicals as part of good laboratory practice and for regulatory compliance.

By adhering to these systematic procedures, laboratory professionals can ensure that the disposal of 6-Chloro-2-iodo-3-methylpyridine is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.

References

  • Pyridine Chemical Safety Sheet . Washington State University, Environmental Health & Safety.

  • 6-Chloro-3-iodo-2-methylpyridine . Chem-Impex International.

  • 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE Safety Data Sheet . ChemicalBook.

  • Pyridine Safety Data Sheet . Fisher Scientific.

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA).

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA).

  • Pyridine Safety Data Sheet . Carl ROTH.

  • 6-Chloro-2-iodo-3-methylpyridine Safety Data Sheet . CymitQuimica.

  • PYRIDINE . Occupational Safety and Health Administration (OSHA).

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA).

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet . Loba Chemie.

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific.

  • Hazard Substance Fact Sheet: Pyridine . New Jersey Department of Health.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . Chemical & Engineering News (YouTube).

  • Pyridine | ToxFAQs™ . Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

  • 5-Bromo-6-chloro-2-picoline Safety Data Sheet . Thermo Fisher Scientific.

  • 6-Chloro-3-iodo-2-methylpyridine . Sigma-Aldrich.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency (EPA).

  • 6-Chloro-8-iodoimidazo[1,2-a]pyridine Safety Data Sheet . Apollo Scientific.

  • 3-Chloropyridine Safety Data Sheet . Jubilant Ingrevia Limited.

  • EPA Hazardous Waste Codes . University of Maryland, Environmental Safety, Sustainability and Risk.

  • 6-CHLORO-3-IODO-2-METHYLPYRIDINE SDS . ECHEMI.

  • 6-chloro-2-iodo-4-methylpyridin-3-amine 1073182-74-7 wiki . Guidechem.

  • 6-Chloro-2-iodo-3-methylpyridine . Sigma-Aldrich.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 6-Chloro-2-iodo-3-methylpyridine

This document provides essential safety and logistical information for the handling, storage, and disposal of 6-Chloro-2-iodo-3-methylpyridine. As a vital building block in the synthesis of novel pharmaceuticals and agro...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling, storage, and disposal of 6-Chloro-2-iodo-3-methylpyridine. As a vital building block in the synthesis of novel pharmaceuticals and agrochemicals, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

6-Chloro-2-iodo-3-methylpyridine is a substituted pyridine derivative. While comprehensive toxicological data for this specific compound is not fully available, the safety data sheets (SDS) for it and structurally related compounds indicate several potential hazards.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Classification:

Hazard StatementClassificationGHS Pictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)GHS07
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)GHS07
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure) (Category 3)GHS07

This data is synthesized from available Safety Data Sheets.[3]

The presence of halogen substituents (chloro and iodo) on the pyridine ring enhances its reactivity, which is beneficial for chemical synthesis but also contributes to its hazardous properties.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure.[4][5][6]

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Must be ANSI Z87.1 compliant in the US or meet equivalent standards elsewhere.[5] This is to protect against accidental splashes which can cause serious eye irritation.[3]
Hand Protection Chemically resistant, impervious gloves such as nitrile or neoprene.[6][7]Latex gloves are not recommended.[7] Gloves should be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[4] Thicker gloves generally offer better protection.[8]
Respiratory Protection A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[4]All operations involving this chemical should ideally be conducted in a well-ventilated fume hood.[9] If a respirator is needed, ensure proper fit and training.[4]
Protective Clothing A laboratory coat is mandatory. Consider a chemical-resistant apron or a full chemical-protective suit for larger quantities or when there is a high risk of splashing.To prevent skin contact.[4]

PPE Workflow Diagram:

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess_Risk Assess Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat Lab Coat Select_PPE->Don_Coat Don_Goggles Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle 6-Chloro-2-iodo-3-methylpyridine Don_Gloves->Handle_Chemical Doff_Gloves Remove Gloves Handle_Chemical->Doff_Gloves Doff_Goggles Remove Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat Remove Lab Coat Doff_Goggles->Doff_Coat Wash_Hands Wash Hands Thoroughly Doff_Coat->Wash_Hands

Caption: A workflow for the correct donning and doffing of PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict laboratory protocols is crucial when working with halogenated pyridines.[7]

3.1. Preparation and Weighing:

  • Ventilation: Before starting, ensure your chemical fume hood is functioning correctly. All handling of 6-Chloro-2-iodo-3-methylpyridine should be performed within the fume hood.[9]

  • Gather Materials: Assemble all necessary equipment (glassware, spatulas, etc.) and reagents before introducing the chemical.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

3.2. During the Reaction:

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.

  • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase volatilization.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents. While specific incompatibility data is limited, this is a prudent measure for many organic compounds.

3.3. Storage:

  • Container: Store in a tightly closed container.[3][10]

  • Location: Keep in a cool, dry, and well-ventilated area away from heat and sources of ignition.[7][11]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[3][10]

Emergency Procedures: Spill and Exposure Response

Accidents can happen. Being prepared is critical.

4.1. Spill Cleanup:

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills within a fume hood, use an absorbent material like sand or a universal binding agent to contain the spill.[12]

  • Collect: Carefully collect the absorbed material into a sealable container for hazardous waste.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

4.2. Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[3][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[10][11] If skin irritation occurs, seek medical attention.[11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][10] If eye irritation persists, get medical advice.[11]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

Emergency Response Flowchart:

Emergency_Response cluster_spill Spill Response cluster_personal Personal Exposure Response Exposure_Event Exposure Event (Spill, Inhalation, Skin/Eye Contact) Evacuate Evacuate Area Exposure_Event->Evacuate Spill Move_Fresh_Air Move to Fresh Air (Inhalation) Exposure_Event->Move_Fresh_Air Inhalation Rinse_Eyes Rinse Eyes (Eye Contact) Exposure_Event->Rinse_Eyes Eye Contact Wash_Skin Wash Skin (Skin Contact) Exposure_Event->Wash_Skin Skin Contact Contain_Spill Contain Spill with Absorbent Evacuate->Contain_Spill Collect_Waste Collect for Disposal Contain_Spill->Collect_Waste Decontaminate Decontaminate Surface Collect_Waste->Decontaminate Seek_Medical_Attention Seek Medical Attention Move_Fresh_Air->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention

Caption: A flowchart for responding to spills and personal exposure.

Disposal Plan

All waste containing 6-Chloro-2-iodo-3-methylpyridine, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][10] Do not dispose of it down the drain.[12]

By adhering to these guidelines, you can safely handle 6-Chloro-2-iodo-3-methylpyridine, minimizing risks to yourself and your colleagues while maintaining the integrity of your research.

References

  • 3-Chloropyridine Safety D
  • 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety D
  • Safety Data Sheet - 6-Chloro-2-iodo-3-methylpyridine. CymitQuimica.
  • 2-Chloro-3-cyano-6-methylpyridine - SAFETY D
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
  • 6-Chloro-3-iodo-2-methylpyridine. Chem-Impex.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Common Personal Protective Equipment. Environmental Health & Safety.
  • 6-Chloro-8-iodoimidazo[1,2-a]pyridine. Apollo Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Safety D
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • Pyridine - Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-iodo-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-iodo-3-methylpyridine
© Copyright 2026 BenchChem. All Rights Reserved.